Metaldehyde
Description
This compound is a member of the class of tetroxocanes that is 1,3,5,7-tetroxocane which carries four methyl groups at positions 2,4,6 and 8. It is a potent molluscicide and the active ingredient in most slug pellets used for crop protection. It has a role as a molluscicide and a fuel.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |
|---|---|---|
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InChI |
InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDCARASOJPNG-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC(OC(OC(O1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H16O4 | |
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DSSTOX Substance ID |
DTXSID1034715 | |
| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |
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Molecular Weight |
176.21 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | METALDEHYDE | |
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| Record name | Metaldehyde | |
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Boiling Point |
115 °C (sublimes) | |
| Record name | Metaldehyde | |
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Flash Point |
97 °F (36 °C) (closed cup) | |
| Record name | Metaldehyde | |
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Solubility |
In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |
| Record name | Metaldehyde | |
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Density |
1.27 at 20 °C | |
| Record name | Metaldehyde | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |
| Record name | Metaldehyde | |
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Color/Form |
Crystalline powder, Crystals | |
CAS No. |
9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |
| Record name | METALDEHYDE | |
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| Record name | Metaldehyde | |
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| Record name | Metaldehyde [BSI:ISO] | |
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| Record name | Acetaldehyde, homopolymer | |
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| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |
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| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |
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| Record name | Acetaldehyde, homopolymer | |
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| Record name | METALDEHYDE | |
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| Record name | Metaldehyde | |
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Melting Point |
246.2 °C (closed capillary) | |
| Record name | Metaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of metaldehyde, the cyclic tetramer of acetaldehyde. This document details the experimental protocols for its preparation, presents key quantitative data in a structured format, and illustrates the underlying processes through detailed diagrams.
Synthesis of this compound
This compound is synthesized through the acid-catalyzed cyclic polymerization of acetaldehyde. The reaction is typically carried out at low temperatures to favor the formation of the tetramer over the trimer (paraldehyde) and linear polymers. While various acidic catalysts can be employed, the yield of this compound is often moderate.
General Reaction Scheme
The fundamental reaction involves the cyclization of four acetaldehyde molecules in the presence of an acid catalyst.
Experimental Protocols
Two representative experimental protocols for the synthesis of this compound are detailed below. These methods highlight different catalytic systems and reaction conditions that influence the yield of the final product.
Protocol 1: Synthesis using a Pyridine Hydrobromide Catalyst
This method, adapted from patent literature, utilizes a pyridine-hydrobromide complex as the catalyst.
Materials:
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Acetaldehyde (200 mL)
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Pyridine hydrobromide (prepared from 6g of 49% hydrobromic acid and 4g of pyridine)
Procedure:
-
Cool 200 mL of acetaldehyde to -15°C in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add 0.6 g of the prepared pyridine hydrobromide catalyst to the cooled acetaldehyde dropwise. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
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After the catalyst addition is complete, stir the reaction mixture for 1 hour, maintaining the temperature between -5°C and 5°C.
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Filter the resulting solid product.
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Wash the solid with a suitable solvent (e.g., cold diethyl ether) and dry it in an oven to obtain crystalline this compound.
This process has been reported to yield approximately 15.1% of this compound.[1]
Protocol 2: Synthesis using Acetyl Bromide in a Hydrocarbon Diluent
This protocol, derived from a patented industrial process, employs an n-hydrocarbon as a diluent and acetyl bromide as the catalyst.[2]
Materials:
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Mercury-free acetaldehyde (1350 g)
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n-Pentane (450 g)
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Pyridine (0.14 g)
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Acetyl bromide (13 mL)
Procedure:
-
In a flask equipped with internal cooling, a stirrer, a thermometer, a dropping funnel, and a CaCl₂ tube, combine 1350 g of acetaldehyde, 450 g of n-pentane, and 0.14 g of pyridine.
-
Cool the mixture to approximately -13°C.
-
Initiate the reaction by adding 13 mL of acetyl bromide dropwise.
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After an incubation period of about 50 minutes, the reaction will commence, and the temperature will rise to about 5°C.
-
Maintain the reaction for 4.5 hours to achieve optimal yield.
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Separate the precipitated this compound by filtration.
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Wash the product with acetaldehyde and dry at 35°C.
This method has been reported to yield approximately 11.2% of this compound.[2]
Quantitative Data for Synthesis
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Acetaldehyde | Acetaldehyde |
| Volume/Mass of Acetaldehyde | 200 mL | 1350 g |
| Catalyst | Pyridine hydrobromide | Acetyl bromide |
| Amount of Catalyst | 0.6 g | 13 mL |
| Diluent | None | n-Pentane (450 g) |
| Initial Temperature | -15°C | -13°C |
| Reaction Temperature | -5 to 5°C | Rises to ~5°C |
| Reaction Time | 1 hour | 4.5 hours |
| Reported Yield | 15.1% | 11.2% |
Synthesis and Depolymerization Workflow
The synthesis of this compound is a reversible process. The crude product is often a mixture of this compound and paraldehyde. The filtrate from the reaction can be treated to depolymerize paraldehyde back to acetaldehyde, which can then be recycled.
Structural Elucidation of this compound
The determination of the precise three-dimensional structure of this compound is crucial for understanding its properties and biological activity. The primary techniques employed for structural elucidation are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound exists as a mixture of four stereoisomers, which differ in the orientation of the methyl groups on the eight-membered ring.[3]
X-ray Crystallography
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation from a solvent.
-
Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
A low-temperature redetermination of the crystal structure of this compound has been reported, providing precise structural parameters.
Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I 4 |
| Unit Cell Dimension a | 10.4974 Å |
| Unit Cell Dimension b | 10.4974 Å |
| Unit Cell Dimension c | 4.0967 Å |
| Unit Cell Angles α, β, γ | 90.00° |
| Z' | 0.25 |
| Residual Factor | 0.0289 |
| Data obtained from the Crystallography Open Database, entry 2205445.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule in solution. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying its isomers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to assign the signals to the different protons and carbons in the this compound molecule.
¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH | 5.050 | 98.468 |
| CH₃ | 1.395 | 20.578 |
| Data obtained from the Biological Magnetic Resonance Bank, entry bmse000647. |
Structural Elucidation Workflow
The process of elucidating the structure of this compound involves a combination of synthetic and analytical techniques.
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural elucidation of this compound. The provided experimental protocols offer a starting point for the laboratory preparation of this compound. The quantitative data from X-ray crystallography and NMR spectroscopy, presented in a clear tabular format, are essential for the characterization of this compound. The illustrative diagrams of the synthesis and structural elucidation workflows offer a visual representation of the key processes involved. This comprehensive information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
Physicochemical Properties of Metaldehyde for Environmental Modeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of metaldehyde, a molluscicide of significant environmental interest. Understanding these properties is crucial for accurately modeling its environmental fate, transport, and potential impact. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the environmental pathways of this compound.
Core Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound, critical for environmental modeling applications. These values influence its mobility, persistence, and distribution across various environmental compartments.
| Property | Value | Temperature (°C) | Method/Reference |
| Molecular Formula | C₈H₁₆O₄ | - | |
| Molecular Weight | 176.21 g/mol | - | [1] |
| Water Solubility | 200 mg/L | 17 | [2] |
| 220 mg/L | 20 | [3] | |
| 222 mg/L | 20 | [1][4] | |
| 260 mg/L | 30 | ||
| Vapor Pressure | 5.0 x 10⁻² mm Hg (6.67 Pa) | 25 | |
| Negligible at room temperature | - | ||
| Octanol-Water Partition Coefficient (log Kow) | 0.12 | 20 | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 34 - 240 L/kg | - | |
| 240 | - | ||
| Henry's Law Constant | 5.2 x 10⁻⁵ atm·m³/mol (estimated) | 25 | |
| Hydrolysis Half-life (t½) | Stable at pH 4, 7, and 9 at 25°C. | 25 | Generally considered stable under environmental conditions. |
| Aqueous Photolysis Half-life (t½) | Stable to direct photolysis in water. | - | Indirect photolysis may occur but is generally slow. |
| Soil Biodegradation Half-life (DT₅₀) | 3.17 - 223 days | - | Highly variable depending on soil type, moisture, and temperature. |
| Approx. 2 months | - | ||
| 5.3 - 9.9 days (aerobic, German soils) | - |
Experimental Protocols
The determination of the physicochemical properties of pesticides like this compound is highly standardized to ensure data quality and comparability. The following are detailed summaries of the methodologies, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Water Solubility (OECD Guideline 105)
The water solubility of a compound is determined to be above or below 10⁻² g/L, which then dictates the appropriate method.
-
Flask Method (for solubilities > 10⁻² g/L): A sufficient amount of the test substance is added to water in a flask to create a saturated solution. The flask is agitated at a constant temperature (e.g., 20°C) until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), after separation of the undissolved substance.
-
Column Elution Method (for solubilities < 10⁻² g/L): A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of this compound in the eluate is measured over time until a plateau is reached, indicating saturation.
Vapor Pressure (OECD Guideline 104)
Several methods can be employed to determine the vapor pressure of a substance, depending on the expected range. For a compound like this compound with a relatively low vapor pressure, the following are suitable:
-
Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
-
Effusion Method (Knudsen Cell): The rate of mass loss of the substance effusing through a small orifice in a temperature-controlled cell into a vacuum is measured. The vapor pressure is then calculated from this rate.
Octanol-Water Partition Coefficient (Kow) (OECD Guidelines 107, 117, 123)
The Kow is a measure of a chemical's lipophilicity and is a key parameter in assessing bioaccumulation potential.
-
Shake Flask Method (OECD 107): A solution of this compound in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is determined. The Kow is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
HPLC Method (OECD 117): This is an indirect method where the retention time of this compound on a reverse-phase HPLC column is compared to that of a series of standard compounds with known log Kow values. A calibration curve is generated, and the log Kow of this compound is interpolated.
-
Slow-Stirring Method (OECD 123): This method is particularly useful for highly lipophilic substances but can also be applied to others. It involves gentle, prolonged stirring of the two-phase system to avoid the formation of microdroplets, which can interfere with accurate measurements.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) (OECD Guideline 106)
The Koc value indicates the tendency of a chemical to adsorb to soil and sediment organic matter.
-
Batch Equilibrium Method: A known mass of soil with a known organic carbon content is equilibrated with an aqueous solution of this compound of a known concentration. The mixture is agitated for a defined period to reach equilibrium. The solid and liquid phases are then separated by centrifugation, and the concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference. The soil adsorption coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to obtain the Koc value.
Degradation Studies
-
Hydrolysis as a Function of pH (OECD Guideline 111): Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with this compound and incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.
-
Phototransformation of Chemicals in Water (OECD Guideline 316): An aqueous solution of this compound is exposed to a light source that simulates natural sunlight. The concentration of this compound is monitored over time to determine the rate of direct photolysis. Control samples are kept in the dark to account for other degradation processes like hydrolysis.
-
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): Soil samples are treated with this compound and incubated under controlled aerobic or anaerobic conditions. The disappearance of the parent compound and the formation of metabolites are monitored over time. The time for 50% of the substance to degrade (DT₅₀) is then calculated.
Environmental Fate and Transport Pathways
The physicochemical properties of this compound dictate its behavior in the environment. The following diagram illustrates the key pathways for its distribution and degradation.
References
The Enigma of Metaldehyde's Stereoisomers: An In-depth Technical Guide on a Molluscicide's Core
For Researchers, Scientists, and Drug Development Professionals
Published: November 28, 2025
Executive Summary
Metaldehyde, a widely utilized molluscicide for the control of slugs and snails, presents a complex stereochemical profile that has significant, yet largely unexplored, implications for its biological activity. As a cyclic tetramer of acetaldehyde, this compound exists as a mixture of four distinct stereoisomers. Despite its long history of use, the vast majority of toxicological and efficacy data pertains to this isomeric mixture. This technical guide synthesizes the current, albeit limited, knowledge on the stereoisomers of this compound and their collective biological activity. A critical gap in the scientific literature is the absence of studies detailing the separation of these stereoisomers and the subsequent evaluation of their individual molluscicidal potencies and mechanisms of action. This guide will detail the known properties of the this compound mixture, including available quantitative toxicity data, and outline the general experimental approaches that would be necessary to elucidate the specific contributions of each stereoisomer.
Introduction to this compound and its Stereochemistry
This compound is a cyclic organic compound with the chemical formula (C₂H₄O)₄ and the systematic IUPAC name 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane[1]. It is produced by the polymerization of acetaldehyde. The molecule is an eight-membered ring composed of alternating oxygen and carbon atoms, with a methyl group attached to each carbon atom.
The spatial arrangement of these methyl groups relative to the plane of the ring gives rise to four distinct stereoisomers. These isomers are geometric isomers, specifically diastereomers, due to the presence of multiple stereocenters. While the exact stereochemistry is complex, they can be broadly categorized based on the orientation of the methyl groups (axial or equatorial). The lack of chiral separation and individual characterization in the literature means that the precise structures and their relative abundance in commercial this compound are not well-documented.
Biological Activity of the this compound Isomeric Mixture
The molluscicidal action of this compound is primarily through contact and ingestion. The compound is known to be a neurotoxin, inducing excessive mucus secretion, dehydration, and eventual death in gastropods.
Quantitative Toxicity Data
The biological activity of this compound is typically reported as a mixture of its stereoisomers. The following tables summarize the available quantitative data for the lethal concentration (LC50) and lethal dose (LD50) against various snail species.
Table 1: Lethal Concentration (LC50) of this compound (Isomeric Mixture) in Snails
| Species | Exposure Time | LC50 (mg/L) | 95% Confidence Interval | Reference |
| Pomacea canaliculata | 24 h | 3.792 | Not Reported | [2] |
| Pomacea canaliculata | 48 h | 2.195 | Not Reported | [2] |
| Pomacea canaliculata | 72 h | 1.833 | Not Reported | [2] |
| Pomacea canaliculata | 96 h | 1.706 | Not Reported | [2] |
| Pomacea canaliculata | 24 h | 0.8249 (at 25°C) | Not Reported | |
| Pomacea canaliculata | 24 h | 458.8176 (at 10°C) | Not Reported |
Table 2: Lethal Dose (LD50) of this compound (Isomeric Mixture) in Snails
| Species | Exposure Time | LD50 (µg/g body weight) | 95% Confidence Interval | Reference |
| Theba pisana | 24 h | 11.33 | Not Reported | |
| Theba pisana | 48 h | 8.53 | Not Reported | |
| Theba pisana | 72 h | 6.87 | Not Reported |
Note: The significant variation in LC50 values for Pomacea canaliculata at different temperatures highlights the influence of environmental factors on this compound's toxicity.
Mechanism of Action: A Collective Effect
The precise molecular mechanism of this compound's toxicity is not fully elucidated but is understood to be neurotoxic. The prevailing hypothesis is that this compound and/or its metabolite, acetaldehyde, disrupts the central nervous system of gastropods.
The GABAergic System Hypothesis
One of the leading theories suggests that this compound interferes with the γ-aminobutyric acid (GABA)ergic system, a major inhibitory neurotransmitter system in both vertebrates and invertebrates. It is proposed that this compound may decrease the levels of GABA, leading to neuronal excitation, convulsions, and paralysis. However, this has been primarily studied in the context of the isomeric mixture, and the specific interactions of each stereoisomer with GABA receptors or metabolic pathways remain unknown.
The following diagram illustrates a hypothetical signaling pathway for this compound's neurotoxic effects, based on the current understanding of its interaction with the GABAergic system.
Caption: Hypothetical mechanism of this compound neurotoxicity.
Experimental Protocols: A Path Forward
The significant knowledge gap regarding the individual biological activities of this compound's stereoisomers necessitates a focused research effort. The following outlines the key experimental protocols that would be required to address this.
Stereoisomer Separation and Purification
The first and most critical step is the separation of the four this compound stereoisomers.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for this compound Stereoisomer Separation
-
Column Selection: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for chiral separations. A screening of different chiral columns would be necessary to identify one with adequate selectivity for the this compound stereoisomers.
-
Mobile Phase Optimization: A systematic evaluation of different mobile phase compositions, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is required to achieve optimal resolution of the four stereoisomers.
-
Detection: A UV detector, set at a wavelength where this compound exhibits absorbance (e.g., around 210 nm), can be used for detection.
-
Fraction Collection and Purity Analysis: As each stereoisomer elutes from the column, the corresponding fraction should be collected. The purity of each isolated isomer must then be confirmed using analytical HPLC and other spectroscopic methods (e.g., NMR, Mass Spectrometry).
The following diagram illustrates a typical workflow for the separation and subsequent biological testing of stereoisomers.
Caption: Workflow for stereoisomer separation and testing.
Molluscicidal Activity Assays
Once purified, each stereoisomer must be tested for its molluscicidal activity.
Protocol: Acute Toxicity Testing of Individual this compound Stereoisomers
-
Test Organisms: A consistent population of a target snail species (e.g., Pomacea canaliculata or Theba pisana) should be used.
-
Exposure: Snails should be exposed to a range of concentrations of each purified stereoisomer, as well as the original isomeric mixture as a positive control and a solvent-only negative control. Both contact and ingestion assays should be performed.
-
Endpoint Measurement: Mortality should be assessed at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LC50 or LD50 values for each stereoisomer should be calculated using probit analysis or a similar statistical method.
Future Directions and Conclusion
The study of this compound's stereoisomers is a nascent field with significant potential for advancing our understanding of molluscicide science and developing more effective and potentially safer pest control agents. It is highly probable that the four stereoisomers of this compound exhibit different biological activities, with one or two isomers being responsible for the majority of the molluscicidal effect, while others may be less active or contribute to non-target toxicity.
Future research should prioritize the following:
-
Successful separation and purification of all four this compound stereoisomers.
-
Comprehensive quantitative analysis of the molluscicidal activity of each individual isomer.
-
Investigation into the specific mechanism of action of each stereoisomer, particularly their interaction with the GABAergic system and other potential neurological targets.
-
Exploration of enantioselective synthesis routes to produce individual stereoisomers for more detailed study.
References
An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Metaldehyde to Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of metaldehyde, the cyclic tetramer of acetaldehyde. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with this transformation. It is intended to serve as a valuable resource for researchers in chemistry, toxicology, and drug development who are engaged with the analysis or manipulation of this compound.
Introduction
This compound (2,4,6,8-tetramethyl-1,3,5,7-tetroxocane) is a cyclic acetal widely known for its use as a molluscicide. In acidic environments, it undergoes hydrolysis, depolymerizing to its constituent monomer, acetaldehyde. This reaction is of significant interest in various scientific fields, including environmental science, where it governs the fate of this compound in acidic soils and water, and toxicology, as the in-vivo hydrolysis in the stomach contributes to its toxic effects.[1] Understanding the kinetics and mechanism of this reaction is crucial for developing analytical methods, predicting environmental persistence, and elucidating its biological activity.
The hydrolysis of this compound is a classic example of an acid-catalyzed acetal hydrolysis. The reaction is reversible, but in the presence of a large excess of water, the equilibrium is driven towards the formation of acetaldehyde. The process is initiated by the protonation of one of the ether oxygens in the tetroxocane ring, followed by ring-opening to form a hemiacetal intermediate, which then further hydrolyzes to yield acetaldehyde.
Reaction Mechanism and Pathway
The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism for cyclic acetals. The reaction is initiated by the protonation of an oxygen atom within the ring by a hydronium ion (H₃O⁺). This is followed by a series of steps involving nucleophilic attack by water and ring cleavage, ultimately leading to the formation of four molecules of acetaldehyde.
The key steps in the reaction pathway are:
-
Protonation: An oxygen atom in the this compound ring is protonated by an acid catalyst, making it a better leaving group.
-
Ring Opening: The protonated ether linkage is cleaved, leading to the opening of the ring and the formation of a carbocation intermediate.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to form a linear hemiacetal.
-
Further Hydrolysis: The process repeats along the chain until the entire molecule is broken down into four molecules of acetaldehyde.
Experimental Protocols
While specific, detailed protocols for the laboratory-scale hydrolysis of this compound are not abundant in peer-reviewed literature, the principles of acid-catalyzed depolymerization of acetaldehyde polymers are well-established. The following protocols are based on analogous reactions, such as the depolymerization of paraldehyde (the trimer of acetaldehyde), and general procedures for acetal hydrolysis.
General Laboratory-Scale Hydrolysis of this compound
This protocol outlines a general procedure for the hydrolysis of this compound to acetaldehyde in a laboratory setting.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or a mixture of phosphoric acid and sulfuric acid
-
Water (distilled or deionized)
-
Ice bath
-
Distillation apparatus
-
Receiving flask cooled in an ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation head, place a suspension of this compound in water.
-
Cool the flask in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the cooled and stirring suspension. The depolymerization of acetaldehyde polymers is often initiated by warming with a small amount of sulfuric acid.
-
After the addition of the acid, remove the ice bath and gently warm the mixture. The depolymerization of this compound to acetaldehyde begins at approximately 80°C.
-
Acetaldehyde (boiling point: 20.2°C) will distill as it is formed.
-
Collect the distilled acetaldehyde in a receiving flask cooled in an ice bath to prevent its evaporation.
Note: This procedure should be performed in a well-ventilated fume hood due to the high volatility and flammability of acetaldehyde.
Depolymerization using a Mixed Acid Catalyst
A method for the depolymerization of the liquid trimer, paraldehyde, can be adapted for this compound. This method utilizes a mixed acid catalyst.
Materials:
-
This compound
-
Phosphoric acid (H₃PO₄)
-
Sulfuric acid (H₂SO₄)
-
Distillation apparatus
Procedure:
-
To the filtrate or a solution containing this compound, add a composite catalyst of phosphoric acid and sulfuric acid (e.g., a 1:1 volume ratio).[2]
-
Gently heat the mixture to initiate depolymerization.
-
The acetaldehyde formed is then distilled and collected. This method has been reported to achieve a high conversion to acetaldehyde.[2]
Quantitative Data
Quantitative data on the acid-catalyzed hydrolysis of this compound under controlled conditions is limited in publicly available literature. Most studies focus on its environmental degradation, which involves a combination of biotic and abiotic factors. However, some key quantitative aspects can be inferred from related studies.
| Parameter | Value/Observation | Conditions | Source |
| Depolymerization Temperature | Begins at 80°C, complete above 200°C | Thermal depolymerization | PubChem |
| Acetaldehyde Yield | >99% | Depolymerization of paraldehyde filtrate with H₃PO₄:H₂SO₄ (1:1) catalyst | [2] |
| Environmental Half-life (Water) | Degradation to acetaldehyde is a key step | Aquatic environment | [3] |
| Environmental Half-life (Soil) | Varies from 3.17 to 223 days depending on conditions | Soil environment |
Table 1: Summary of Quantitative Data on this compound Depolymerization and Degradation
Analytical Methods for Quantification
The quantification of the hydrolysis of this compound to acetaldehyde requires reliable analytical techniques to measure the concentration of both the reactant and the product.
Gas Chromatography (GC)
Gas chromatography is a robust and common method for the analysis of this compound and acetaldehyde.
-
This compound Analysis: GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is frequently used. Due to the potential for thermal degradation of this compound in the injector, careful optimization of the inlet temperature is necessary.
-
Acetaldehyde Analysis: Headspace GC-MS is a suitable method for the quantification of the volatile acetaldehyde in a solution.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the determination of this compound in aqueous samples. This technique avoids the high temperatures of GC inlets, thus minimizing the risk of thermal degradation during analysis.
Conclusion
The acid-catalyzed hydrolysis of this compound to acetaldehyde is a fundamental chemical transformation with significant implications in environmental science and toxicology. While detailed kinetic studies under controlled laboratory conditions are not widely published, the reaction mechanism is well understood and follows the general principles of acid-catalyzed acetal hydrolysis. The experimental protocols outlined in this guide, derived from analogous chemical processes, provide a foundation for researchers to conduct this reaction in a laboratory setting. Further research is warranted to establish precise kinetic parameters and reaction yields under a variety of acidic conditions to better model its environmental fate and biological activity.
References
- 1. Removal of this compound from Water Using a Novel Coupled Adsorption and Electrochemical Destruction Technique [agris.fao.org]
- 2. CN105198857A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
mode of action of metaldehyde on mucus-producing cells
An In-depth Technical Guide on the Mode of Action of Metaldehyde on Mucus-Producing Cells
Executive Summary
This compound is a widely utilized molluscicide whose primary mode of action centers on the irreversible destruction of mucus-producing cells (mucocytes) in gastropods.[1][2] Upon ingestion or contact, this compound is hydrolyzed to acetaldehyde, which induces an initial, massive overproduction of mucus.[3] This is swiftly followed by severe cytotoxic effects, leading to the destruction of key organelles within the mucocytes, such as the Golgi apparatus and endoplasmic reticulum, thereby halting mucus production.[4][5] This dual action of rapid mucus secretion and subsequent inability to replenish it leads to severe dehydration and, ultimately, death of the mollusc. Histopathological studies reveal significant damage not only in the skin and footsole but also in the digestive tract and gills. While the precise molecular signaling pathways remain under investigation, the terminal effects on cellular machinery are well-documented.
Primary Mode of Action: The Impact on Mucocytes
The lethality of this compound to slugs and snails is directly linked to its profound and specific effects on mucocytes, the specialized cells responsible for producing mucus. The process can be characterized by two distinct phases: an initial hypersecretion followed by cellular destruction and cessation of mucus production.
Phase 1: Excessive Mucus Secretion
Upon initial contact or ingestion, one of the first and most visible reactions of gastropods to this compound is the copious secretion of mucus. This is a general stress response in molluscs, aimed at creating a protective barrier and diluting the toxin. This rapid loss of mucus, which is up to 98% water, initiates the process of dehydration that is a key factor in the molluscicide's efficacy.
Phase 2: Direct Cytotoxicity and Ultrastructural Damage
Recent research has definitively shown that the mode of action is not merely dehydration, but rather the irreversible destruction of the mucus-producing cells themselves. This damage occurs regardless of ambient temperature and humidity.
Light and electron microscopy studies on slugs such as Deroceras reticulatum have revealed severe and specific damage to mucocytes in the digestive tract, skin, salivary glands, and footsole. The key ultrastructural changes include:
-
Destruction of Organelles: The membranes of the granular endoplasmic reticulum (gER) and Golgi cisternae—organelles critical for protein synthesis and mucus production—are destroyed.
-
Damage to Mucus Vacuoles: The membranes of mucus vacuoles are disintegrated.
-
Mitochondrial Swelling: Mitochondria in the affected cells often appear swollen with a reduced number of cristae.
-
Impact on Immature Cells: this compound severely affects undifferentiated mucus cells, thereby inhibiting the replacement of mature, damaged cells and leading to a complete cessation of mucus production.
This direct attack on the cellular machinery for mucus synthesis explains why the effects are irreversible and not mitigated by wet conditions.
Associated Biochemical and Histopathological Effects
Beyond the direct impact on mucocytes, this compound poisoning induces a cascade of other physiological and biochemical disruptions.
Histopathological Changes in Other Tissues
Studies on the apple snail, Pomacea canaliculata, have demonstrated that this compound causes significant histopathological damage to various organs:
-
Digestive Gland: Atrophy of digestive cells, widening of the hemolymph gap, and an increase in basophils are observed.
-
Gills: Damage includes a widely dilated hemolymph gap, disorganized or necrotic columnar cells, and a loss of cilia. An increased number of mucus cells in the gills is also noted, likely as an initial protective response.
-
Gastropod (Foot): The columnar muscle cells in the ventral foot become loosely arranged, and muscle fibers are markedly reduced.
Effects on Enzyme Activities
This compound exposure significantly alters the activity of several key enzymes in snails. In Pomacea canaliculata, treatment and exposure time have been shown to affect:
-
Acetylcholinesterase (AChE): An enzyme crucial for neurotransmission. This compound poisoning disrupts its activity, which can affect snail behavior.
-
Glutathione S-transferase (GST): A key enzyme in detoxification pathways.
-
Carboxylesterase (CarE): Involved in the metabolism of xenobiotics.
-
Total Antioxidant Capacity (TAC): Indicating an induction of oxidative stress.
Quantitative Data Summary
The following tables summarize key quantitative data from cited toxicological studies.
Table 1: Acute Toxicity of this compound on Pomacea canaliculata
| Exposure Time (hours) | LC50 (mg/L) |
| 24 | 3.792 |
| 48 | 2.195 |
| 72 | 1.833 |
| 96 | 1.706 |
Data sourced from studies on the apple snail Pomacea canaliculata.
Table 2: Semi-quantitative Assessment of this compound-Induced Ultrastructural Damage in Deroceras reticulatum Mucocytes
| Organelle / Structure | Effect Observed | Severity |
| Endoplasmic Reticulum | Dilation and disintegration of cisternae | High |
| Golgi Apparatus | Destruction of cisternae, conspicuous inflation | High |
| Mucus Vacuoles | Disintegration, merging | High |
| Mitochondria | Swelling, reduction of cristae | Moderate |
This table provides a qualitative summary based on descriptions from ultrastructural studies.
Key Experimental Protocols
The following are summarized methodologies from key studies investigating the effects of this compound.
Protocol: Histopathological Analysis of Snail Tissues
This protocol outlines the general steps used to assess tissue damage in Pomacea canaliculata after this compound exposure.
-
Exposure: Adult snails are exposed to various concentrations of this compound (e.g., control, 1/4 LC50, 1/2 LC50) for defined periods (e.g., 24 h, 48 h).
-
Tissue Dissection: Following exposure, snails are anesthetized. The digestive gland, gills, and gastropod (foot) are dissected from the snail.
-
Fixation: The dissected tissues are immediately placed in a fixative solution (e.g., Bouin's solution) for 24 hours to preserve the cellular structure.
-
Dehydration and Embedding: Tissues are dehydrated through a graded series of ethanol concentrations (e.g., 70%, 85%, 95%, 100%).
-
Clearing: Tissues are cleared using a clearing agent like xylene.
-
Infiltration and Embedding: Tissues are infiltrated with and subsequently embedded in paraffin wax to form solid blocks.
-
Sectioning: The paraffin blocks are sectioned into thin slices (e.g., 5 µm) using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained, typically with Hematoxylin and Eosin (H&E), to differentiate cellular components.
-
Microscopy: Stained sections are examined under a light microscope to identify and document histopathological changes such as cell necrosis, atrophy, and inflammation.
Protocol: Biochemical Enzyme Assays
This protocol describes the general procedure for measuring enzyme activity in snail tissues.
-
Exposure: Snails are exposed to this compound as described in Protocol 5.1.
-
Tissue Homogenization: After exposure, the digestive gland is dissected, weighed, and homogenized in a cold buffer solution (e.g., phosphate buffer) to create a tissue homogenate.
-
Centrifugation: The homogenate is centrifuged at a high speed (e.g., 10,000 x g) at 4°C to separate the supernatant, which contains the enzymes, from cellular debris.
-
Enzyme Activity Measurement: The supernatant is used to measure the activity of specific enzymes (AChE, GST, CarE, TAC) using commercially available assay kits. These kits typically involve a colorimetric reaction where the change in absorbance, measured with a spectrophotometer, is proportional to the enzyme's activity.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a standard method (e.g., Bradford assay).
-
Normalization: Enzyme activities are normalized to the total protein content and expressed in units such as U/mg of protein.
Visualizations: Pathways and Workflows
Proposed Cellular Mechanism of this compound
Caption: Proposed cellular mechanism of this compound toxicity in gastropod mucus cells.
Experimental Workflow for Histopathology
References
- 1. ucanr.edu [ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Metaldehyde in Aquatic Environments: A Technical Review of its Solubility and Persistence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and persistence of the molluscicide metaldehyde in aquatic environments. The information is intended to support research, environmental risk assessment, and the development of strategies to mitigate its potential impact. Quantitative data are summarized in tabular format for ease of comparison, and detailed methodologies for key experimental protocols are provided.
Physicochemical Properties and Solubility
This compound is a cyclic tetramer of acetaldehyde, and its physicochemical properties play a crucial role in its environmental fate.[1] Its moderate solubility in water contributes to its potential for runoff from agricultural land into water bodies.[2]
Water Solubility of this compound
The solubility of this compound in water is a key parameter influencing its mobility and concentration in aquatic systems. The available data indicates that its solubility is not significantly affected by pH within the typical environmental range.
| Parameter | Value | Conditions | Reference(s) |
| Water Solubility | 220 mg/L | 20°C | [3] |
| Water Solubility | 200 mg/L (0.2 g/L) | 20°C, pH 5, 6.5, 7.2, 9 | [4][5] |
| Water Solubility | 188 mg/L | 20°C, pH 7 | |
| Log P (Octanol-Water Partition Coefficient) | 0.12 | 20°C |
Persistence of this compound in Aquatic Environments
The persistence of this compound in aquatic environments is highly variable and is influenced by a combination of biotic and abiotic factors, including microbial activity, temperature, and the presence of sediment. While it is susceptible to biodegradation in soil and sediment, it can be more persistent in the water column.
Degradation Half-Life (DT50) of this compound
The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key indicator of persistence. The reported DT50 values for this compound vary widely, reflecting the diverse conditions under which it has been studied.
| Environment | DT50 (days) | Conditions | Reference(s) |
| Top Soil (aerobic) | 5.3 - 9.9 | Average German agricultural soils | |
| Soil | 3.17 - 223 | Varied environmental conditions | |
| Soil | 3.0 - 4150 | Varied soil types and moisture content | |
| Water Sediment (aerobic) | ~12 | Moderate temperatures | |
| Rice Paddy Water | 0.27 | - | |
| Rice Paddy Soil | < 22 | - | |
| Fish Pond Sediment | Decreased to 1% of original concentration in 15 days | - |
Experimental Protocols
Standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to determine the solubility and persistence of chemicals like this compound.
Determination of Water Solubility (OECD Guideline 105)
This guideline describes two primary methods for determining the water solubility of a substance: the flask method and the column elution method.
-
Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.
-
Flask Method (for solubilities > 10 mg/L):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (typically 20°C) for a sufficient period to reach equilibrium (a preliminary test can determine this time, often 24 hours or more).
-
The solution is centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Column Elution Method (for solubilities < 10 mg/L):
-
A solid support material (e.g., glass beads or silica gel) is coated with an excess of the test substance.
-
The coated support is packed into a column.
-
Water is passed through the column at a slow, constant flow rate.
-
Fractions of the eluate are collected, and the concentration of this compound is measured until a plateau is reached, indicating saturation.
-
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308)
This study evaluates the biodegradation of a chemical in a system simulating the interface between water and sediment.
-
Principle: The test substance, typically radiolabelled (e.g., with ¹⁴C), is added to intact water-sediment cores. The system is incubated in the dark at a controlled temperature, and the degradation of the parent compound and the formation of metabolites are monitored over time.
-
Methodology:
-
Test System: Intact sediment cores with overlying water are collected from a suitable source. The systems are allowed to acclimatize in the laboratory.
-
Application: The ¹⁴C-labelled this compound is applied to the water phase of the test systems.
-
Incubation:
-
Aerobic: The overlying water is kept aerobic by gentle aeration.
-
Anaerobic: The system is maintained under an inert atmosphere (e.g., nitrogen).
-
-
Sampling: At various time points, replicate systems are sacrificed. The water and sediment phases are separated and analyzed.
-
Analysis: The concentrations of this compound and its transformation products in the water and sediment extracts are determined using techniques like HPLC with a radioactivity detector. Evolved ¹⁴CO₂ is trapped to quantify mineralization.
-
Data Evaluation: The rates of degradation of this compound in the total system, water, and sediment are calculated, and the half-lives (DT50) are determined.
-
Analytical Determination of this compound in Water
Accurate quantification of this compound in aquatic samples is crucial for persistence studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used, highly sensitive, and selective method.
-
Principle: The water sample is introduced into an LC system, where this compound is separated from other components in the matrix on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer, where this compound is ionized, fragmented, and detected based on its specific mass-to-charge ratios.
-
Typical Procedure:
-
Sample Preparation: Water samples may be filtered to remove particulate matter. For low concentrations, a solid-phase extraction (SPE) step may be used to concentrate the analyte and clean up the sample.
-
LC Separation: An aliquot of the prepared sample is injected into the LC system. A reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate to improve ionization.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve prepared with known standards.
-
Visualizations
Factors Influencing this compound Persistence
Caption: Key factors influencing this compound persistence.
Experimental Workflow for Persistence Study
Caption: Workflow for an aquatic persistence study.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Metaldehyde in Water Samples
Introduction
Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1][2] Due to its moderate water solubility, it has the potential to leach from treated land into surrounding water bodies, including raw water sources for drinking water.[1] Its presence in water is a growing environmental concern, with regulatory limits, such as the European Community Drinking Water Directive limit of 0.1 µg/L for a single pesticide, often being exceeded.[3][4] This necessitates sensitive and reliable analytical methods for its detection and quantification in various water matrices.
This document provides detailed application notes and protocols for the analysis of this compound in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and robust methods for this purpose.
Analytical Methods Overview
Several analytical techniques are available for the determination of this compound in water. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust method, often requiring an extraction step to transfer the analyte from the aqueous sample into an organic solvent. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and can often be performed with direct aqueous injection, reducing sample preparation time. Other methods like reactive paper spray mass spectrometry have also been explored for rapid screening.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for this compound detection in water.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Direct Aqueous Injection | LOD: 0.009 µg/L | 96.08 - 98.08 | |
| LC-MS/MS | On-line Solid Phase Extraction | LOQ (Tap Water): 4 ng/L; LOQ (River Water): 20 ng/L | > 97 | |
| UPLC-MS/MS | Solid Phase Extraction (C18) | LOD: 0.003 ng/mL | 96.1 - 106.3 | |
| GC-MS | Solid Phase Extraction | LOD: 0.005 µg/L | Not Specified | |
| GC-MS | Liquid-Liquid Extraction (DCM) | Reporting Limit: <10 ng/L | Not Specified | |
| Reactive Paper Spray MS | Direct Analysis | LOD: < 0.1 ng/mL | Not Specified |
Experimental Protocols
1. Sample Collection and Preservation
Proper sample collection and preservation are crucial for accurate this compound analysis.
-
Collection: Collect water samples in 500 mL amber glass bottles with PTFE-lined screw caps.
-
Dechlorination: For treated water samples, the bottles should contain a dechlorinating agent, such as 90 mL of a 10 g/L sodium thiosulfate solution.
-
Storage: Analyze samples as soon as possible after collection. If immediate analysis is not possible, store the samples refrigerated at 3±2°C in the dark. The maximum permissible storage time is typically up to 31 days.
2. Protocol 1: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Direct Aqueous Injection
This method is suitable for the rapid and sensitive determination of this compound in raw, process, and potable waters.
-
Instrumentation:
-
Agilent 6490 LC/MS/MS System or equivalent.
-
Agilent Poroshell analytical column or equivalent.
-
-
Sample Preparation:
-
No extraction is required. Samples can be injected directly into the LC-MS/MS system.
-
-
LC Conditions:
-
Injection Volume: 100 µL.
-
Mobile Phase: A gradient of methanol and an aqueous solution of an appropriate additive (e.g., methylamine or ammonium acetate) is commonly used.
-
Flow Rate: Typically around 0.4 mL/min.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification and confirmation. The specific precursor and product ions for this compound should be optimized for the instrument being used. A common transition is m/z 177 → 149 for the protonated molecule.
-
-
Quantification:
-
Quantification is typically based on an internal standard method to correct for matrix effects and variations in instrument response. This compound-d16 is a commonly used internal standard.
-
A calibration curve is generated using a series of standards of known concentrations.
-
3. Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Extraction (SPE)
This method is a robust technique for the determination of this compound in water and has been validated for both raw and potable waters.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
A capillary column suitable for semi-volatile organic compounds, such as an HP-5 or equivalent.
-
-
Sample Preparation (Solid Phase Extraction):
-
Cartridge Conditioning: Condition a solid phase extraction cartridge (e.g., styrene-divinylbenzene polymer) with an appropriate solvent like dichloromethane, followed by methanol and then water.
-
Sample Loading: Pass a measured volume of the water sample (e.g., 250-500 mL) through the conditioned cartridge.
-
Cartridge Drying: Dry the cartridge thoroughly, for instance, with a stream of nitrogen for about 15 minutes, as this is a critical step for good recovery.
-
Elution: Elute the trapped this compound from the cartridge with a small volume of a suitable organic solvent, such as dichloromethane.
-
Concentration: Concentrate the eluate to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Internal Standard Addition: Add an internal standard to the final extract before analysis.
-
-
GC-MS Conditions:
-
Injection Mode: Splitless injection is commonly used.
-
Injector Temperature: A lower injector port temperature (e.g., 150°C) can improve sensitivity for this compound.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selective Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for this compound.
-
-
-
Quantification:
-
Quantification is achieved by comparing the response of a major quantitation ion relative to an internal standard using a multi-point calibration curve.
-
Workflow and Pathway Diagrams
The following diagram illustrates the general experimental workflow for the analysis of this compound in water samples.
Caption: General workflow for this compound analysis in water samples.
Interferences
Interferences from the sample matrix can vary considerably. While techniques like LC-MS/MS with Selected Reaction Monitoring are highly selective and less prone to interferences, complex matrices might still cause ion suppression or enhancement. For GC-MS methods, co-extracted compounds from the sample can potentially interfere with the analysis. If interferences are significant, it may be necessary to adjust the detection limit or employ additional cleanup steps.
References
Application Note: Quantification of Metaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Metaldehyde is a widely used molluscicide for the control of slugs and snails in agriculture and horticulture.[1][2] Its presence in various environmental and biological matrices necessitates sensitive and reliable analytical methods for quantification. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound. The protocols provided are applicable to a range of sample types, including agricultural products, water, and biological fluids, making it a valuable tool for researchers, scientists, and drug development professionals.
Introduction
This compound is a cyclic tetramer of acetaldehyde and is a common active ingredient in molluscicide formulations.[3] Concerns over its potential environmental impact and toxicity have led to stringent regulatory limits on its residues in food and water.[3] Consequently, there is a significant demand for accurate and precise analytical methods for its quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and selectivity.[4] This document provides detailed protocols for sample preparation and GC-MS analysis of this compound in various matrices.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetone, Dichloromethane, Ethyl Acetate, n-Hexane (pesticide residue analysis grade)
-
Reference Standard: this compound (≥97% purity)
-
Internal Standard (IS): Deuterated this compound (if available, for improved accuracy)
-
Solid Phase Extraction (SPE) Cartridges:
-
Graphitized carbon black
-
Porous diatomaceous earth
-
Synthetic magnesium silicate
-
LC-NH2/Envi-carb
-
-
Other Reagents: Anhydrous sodium sulfate
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix.
This protocol is adapted from a method for analyzing this compound in various agricultural products.
-
Homogenization and Extraction:
-
For grains, legumes, nuts, and seeds: Weigh 10.0 g of the sample, add 20 mL of water, and let it stand for 2 hours. Add 100 mL of acetone and homogenize.
-
For fruits and vegetables: Weigh 20.0 g of the sample and add 100 mL of acetone, then homogenize.
-
For tea leaves: Weigh 5.00 g of the sample, add 20 mL of water, and let it stand for 2 hours. Add 100 mL of acetone and homogenize.
-
-
Filtration: Filter the homogenate with suction.
-
Re-extraction: Add 50 mL of acetone to the residue on the filter paper, homogenize, and filter again.
-
Combine and Concentrate: Combine the filtrates and adjust the total volume to 200 mL with acetone. Take an aliquot (10-40 mL depending on the sample type), add 1-2 mL of water, and concentrate to approximately 3 mL at a temperature below 40°C.
This protocol is based on a method for detecting trace levels of this compound in water.
-
Liquid-Liquid Extraction (LLE):
-
Measure a specific volume of the water sample (e.g., 80 mL).
-
Perform a serial extraction with dichloromethane using a separatory funnel.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extracts.
-
Concentrate the extract to a final volume suitable for GC-MS injection.
-
This protocol is a general representation based on methods for biological fluids.
-
Liquid-Liquid Extraction (LLE):
-
To a known volume of serum or plasma, add a suitable organic solvent such as chloroform.
-
Vortex mix thoroughly to ensure efficient extraction.
-
Centrifuge to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system (e.g., n-hexane).
-
Clean-up (for Complex Matrices)
For complex matrices like agricultural products, a clean-up step using SPE is often necessary to remove interferences.
-
Cartridge Conditioning: Condition the SPE cartridges (e.g., graphitized carbon black and synthetic magnesium silicate) with an appropriate solvent mixture like ethyl acetate/n-hexane (1:9, v/v).
-
Sample Loading: Load the concentrated extract onto the SPE cartridges.
-
Elution: Elute the target analyte with a suitable solvent mixture.
-
Final Concentration: Concentrate the eluate to the final desired volume. Due to the volatility of this compound, it is crucial to control the concentration step to avoid analyte loss.
GC-MS Analysis
The following are typical GC-MS parameters for this compound analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 789A or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Injection Mode | Pulsed splitless (e.g., 1 µL injection volume, 25 psi for 0.25 min) |
| Injector Temperature | 150°C (a lower temperature can improve sensitivity) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Column | HP-5 capillary column (30 m x 250 µm I.D., 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature of 35°C, ramp to 260°C at 20°C/min, hold for 0.5 min |
| MS Interface Temp. | 280°C |
| MS Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity |
Calibration and Quantification
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., n-hexane) covering the expected concentration range of the samples. Inject the standards and samples into the GC-MS system. Create a calibration curve by plotting the peak area of this compound against its concentration. The concentration of this compound in the samples can then be calculated from this curve.
Data Presentation
The performance of the GC-MS method for this compound quantification is summarized in the tables below, compiled from various studies.
Table 1: Method Performance in Food and Agricultural Matrices
| Matrix | Extraction/Clean-up | LOQ | Linearity Range (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Rice, Soybean, Spinach, Tomato, Onion, Tea, Apple, Chestnut | Acetone-methylene mixture extraction, LC-NH2/Envi-carb SPE | 0.01 mg/kg | 0.01 - 0.5 | 70.5 - 111.7 | 4.4 - 11.0 | |
| Various Agricultural Products | Acetone extraction, graphitized carbon/synthetic magnesium silicate SPE | Not specified | 0.002 - 0.04 mg/L (in solution) | Not specified | Not specified |
Table 2: Method Performance in Water and Biological Matrices
| Matrix | Extraction Method | LOQ | Linearity Range | Recovery (%) | RSD (%) | Reference |
| Water | Dichloromethane LLE | <10 ng/L | 6-point curve | Not specified | Not specified | |
| Human Serum | HS-SPME | 0.25 µg/mL | 0.5 - 25.0 µg/mL | Low but consistent | 12.6 | |
| Animal Serum/Whole Blood | Chloroform LLE | 0.04 µg/mL | 0.04 - 200 µg/mL | 93 - 102 | <12 | |
| Canine Serum | Liquid-liquid partitioning | 7.3 ± 1.4 ng/mL | 1 - 250 ng/mL | Not specified | Not specified |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS quantification of this compound.
References
Analysis of Metaldehyde using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocols for Researchers and Scientists
This document provides detailed methodologies for the quantitative analysis of metaldehyde in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a widely used molluscicide for controlling slugs and snails in agriculture and gardening.[1] Its presence in environmental samples, such as water and vegetables, is a significant concern due to its potential toxicity. LC-MS/MS offers a highly sensitive and selective method for the detection and quantification of this compound, which is crucial for monitoring its levels and ensuring food and water safety.[2] As a non-UV absorbing compound, traditional HPLC with UV detection is not suitable, making LC-MS a preferred analytical technique.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound analysis in different sample types.
Table 1: LC-MS/MS Method Performance for this compound in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.009 µg/L | |
| Limit of Quantification (LOQ) | 10.0 ng/L | |
| Calibration Range | 0.05 - 2.0 µg/L | |
| Recoveries | 96.1–106.3% | |
| Relative Standard Deviation (RSD) | 2.61–4.77% |
Table 2: LC-MS/MS Method Performance for this compound in Vegetables
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 mg/kg | |
| Relative Standard Deviation (RSD) | < 4% |
Table 3: LC-MS/MS Method Performance for this compound in Human Blood
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 7.3 ± 1.4 ng/mL | |
| Linearity Range | 1-250 ng/mL |
Experimental Protocols
Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below for various matrices.
Protocol 1: Analysis of this compound in Water by Direct Aqueous Injection
This protocol is suitable for the analysis of raw, process, and potable water samples.
1. Sample Preparation:
-
No sample preparation is required. Samples can be directly injected into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 6490 LC/MS/MS or equivalent
-
Column: Agilent Poroshell or equivalent C18 column
-
Mobile Phase A: DI Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/minute
-
Injection Volume: 100 µL
-
Column Temperature: Not specified, typically 25-40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): m/z 177.1 ([M+H]+)
-
Product Ion (Q3): m/z 149
-
Collision Energy: Optimized for the specific instrument, typically in the range of 5–30V
Protocol 2: Analysis of this compound in Vegetables using Dispersive Solid-Phase Extraction (dSPE)
This protocol describes the extraction and cleanup of this compound from vegetable samples.
1. Sample Preparation:
-
Weigh 10 g of a homogenized vegetable sample.
-
Add 20 mL of acetonitrile and homogenize.
-
Centrifuge the sample.
-
Take the supernatant and perform dispersive solid-phase extraction using a primary secondary amine (PSA) sorbent to remove interferences.
-
Vortex and centrifuge.
-
Filter the supernatant through a 0.22 µm filter before injection.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column
-
Mobile Phase A: Water with ammonium acetate
-
Mobile Phase B: Methanol
-
Flow Rate: As per column specifications
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
Precursor Ion (Q1): m/z 199 ([M+Na]+)
-
Product Ions (Q3): Optimized for the specific instrument.
Protocol 3: Analysis of this compound in Slug Pellets
This protocol is for the analysis of this compound in slug pellet formulations.
1. Sample Preparation:
-
Grind the slug pellets to a fine powder.
-
Weigh 800 mg of the ground sample into a 25 mL volumetric flask.
-
Add a 50/50 mixture of Mobile Phase A and B.
-
Sonicate for 10 minutes to extract the this compound.
-
Dilute to the mark with the 50/50 solvent mixture.
-
Filter the solution using a 0.45 µm nylon syringe filter.
2. LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system
-
Column: Cogent Bidentate C18 2.o™, 2.2µm, 120Å, 2.1 x 50 mm or equivalent
-
Mobile Phase A: DI Water / 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile / 0.1% Formic Acid
-
Gradient: 10% B to 100% B in 3 minutes, hold for 3 minutes, then return to initial conditions
-
Flow Rate: 0.4 mL/minute
-
Injection Volume: 1 µL
-
MS System: TOF or Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI, Positive
-
Precursor Ion (Q1): m/z 177.1121 ([M+H]+)
Visualizations
Caption: General workflow for this compound analysis by LC-MS/MS.
Caption: this compound fragmentation pathway in positive ESI mode.
References
Application Note: Solid-Phase Extraction for the Determination of Metaldehyde in Soil Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metaldehyde is a widely used molluscicide for controlling slugs and snails in agriculture and horticulture. Its persistence in soil and potential for water contamination necessitate reliable and efficient analytical methods for its quantification in environmental matrices. Solid-phase extraction (SPE) is a critical sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and improved sample cleanup. This application note provides a detailed protocol for the extraction and cleanup of this compound from soil samples using SPE, followed by analysis using chromatographic techniques.
Experimental Protocols
Soil Sample Preparation and Extraction
The initial extraction of this compound from the soil matrix is crucial for achieving good recovery. Several methods have been reported, with variations in the extraction solvent.
Method A: Methanol Extraction
This method is adapted from procedures that utilize methanol for the extraction of this compound from soil.[1][2][3]
-
Materials:
-
Soil sample (air-dried and sieved)
-
This compound standard (Sigma Aldrich, 99% purity)
-
Methanol (analytical grade)
-
Centrifuge and centrifuge tubes
-
Side-to-side shaker
-
-
Procedure:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
For recovery studies, spike the soil samples with a known concentration of this compound standard solution.[3]
-
Add 100 mL of methanol to the centrifuge tube.[3]
-
Shake the mixture at 200 rpm for 30 minutes on a side-to-side shaker.
-
Centrifuge the sample at 3500 rpm for 5 minutes.
-
Decant the supernatant into a clean collection tube.
-
Repeat the extraction of the soil residue with 50 mL of methanol, and combine the supernatants.
-
Method B: Acetone Extraction
This protocol is based on methods employing acetone for the extraction of this compound from various matrices.
-
Materials:
-
Soil sample (homogenized)
-
Acetone (analytical grade)
-
Homogenizer
-
Suction filtration apparatus
-
-
Procedure:
-
Weigh 20 g of the homogenized soil sample.
-
Add 100 mL of acetone and homogenize the mixture.
-
Filter the mixture with suction.
-
Add 50 mL of acetone to the residue on the filter, re-homogenize, and filter again.
-
Combine the filtrates and adjust the final volume to 200 mL with acetone.
-
Take an aliquot of the extract, add a small amount of water, and concentrate to approximately 3 mL at a temperature below 40°C.
-
Solid-Phase Extraction (SPE) Cleanup
The crude extract from the soil sample often contains co-extractives that can interfere with the final analysis. SPE is employed for cleanup and concentration of the analyte.
-
Materials:
-
SPE cartridges (e.g., Porous diatomaceous earth, graphitized carbon black, synthetic magnesium silicate, or C18)
-
Ethyl acetate
-
n-hexane
-
SPE vacuum manifold
-
-
General SPE Protocol:
-
Conditioning: Condition the SPE cartridge by passing the appropriate solvent through it. For C18 cartridges, this typically involves methanol followed by deionized water.
-
Loading: Load the concentrated soil extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will remove interferences but not the analyte of interest.
-
Elution: Elute the this compound from the cartridge using a suitable solvent or solvent mixture. A common elution solvent is a mixture of ethyl acetate and n-hexane (e.g., 1:9 v/v).
-
Concentration: Concentrate the eluate to a small volume (e.g., 3 mL) at a temperature below 40°C.
-
Reconstitution: Add n-hexane to the concentrated solution to a final volume of 5 mL for subsequent analysis.
-
Analytical Determination
The final determination of this compound concentration is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS Analysis:
-
An injection port temperature of 150°C is recommended to improve sensitivity.
-
Quantification is achieved by creating a calibration curve from this compound standard solutions.
-
Confirmation can be done using GC-MS or GC-MS/MS.
-
-
LC-MS/MS Analysis:
-
LC-MS/MS methods have been developed to overcome matrix suppression issues.
-
The use of a BEH Phenyl column has shown to be effective in reducing matrix effects compared to a C18 column.
-
Quantification is performed using an external standard calibration curve.
-
Data Presentation
Table 1: Performance of this compound Extraction and Analysis Methods
| Analytical Method | Matrix | Extraction Solvent | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference |
| LC-MS | Soil | Methanol | - | 100-132 | - | - | |
| GC-MS | Various Foods | Acetone-methylene mixture | LC-NH2/Envi-carb | 70.5-111.7 | - | 0.01 mg/kg | |
| UPLC-MS/MS | Water | - | C18 | 96.1-106.3 | 0.003 ng/mL | - | |
| GC-MS | Water | - | Styrene-divinylbenzene | - | 0.05 µg/L | - |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis in Soil.
References
Application Notes and Protocols for Metaldehyde Pellets in Agriculture
Abstract: This document provides detailed application notes and standardized protocols for the use and evaluation of metaldehyde pellets in agricultural settings. It is intended for researchers, scientists, and professionals involved in crop protection and pesticide development. The content covers recommended application techniques, factors influencing efficacy, environmental considerations, and detailed experimental methodologies for pellet analysis and performance assessment.
Application Notes
This compound is a cyclic tetramer of acetaldehyde used as a molluscicide to control slugs and snails in a wide variety of agricultural and horticultural crops.[1] It is typically formulated as bait pellets, which are ingested by the target pests.[2] Upon ingestion, this compound causes paralysis and stimulates the overproduction of mucus, leading to death by dehydration.[2] The efficacy of these pellets is contingent upon proper application techniques and prevailing environmental conditions.
Integrated Pest Management (IPM) Framework
The use of this compound pellets should be integrated into a broader IPM program.[3] This approach minimizes reliance on chemical controls and incorporates cultural, biological, and mechanical methods to manage pest populations. Key IPM strategies before pellet application include:
-
Monitoring: Assess slug populations and their activity levels using traps or test baits to determine if application is necessary.[3]
-
Cultural Practices: Employ practices like stubble burning (where permissible) or tillage to reduce slug populations and their habitats.
-
Thresholds: Only apply pellets when slug pressure exceeds established economic injury thresholds for the specific crop.
Application Techniques
The primary method for applying this compound pellets is broadcast spreading using a spinning disc applicator, often mounted on a quad bike or tractor.
-
Applicator Calibration: It is critical to calibrate the spreading equipment to ensure an accurate and even distribution pattern. A bout width of 12 meters is commonly recommended for single-disc machines to achieve uniform application.
-
Timing: Applications are most effective in the spring when juvenile slugs become active or during periods of high slug activity, typically in mild, damp conditions.
-
Environmental Considerations:
-
Rainfall: Avoid application if heavy rain is forecast, as this can lead to rapid pellet degradation and increased surface runoff into watercourses. Do not apply if field drains are flowing.
-
Temperature & Humidity: this compound is less effective at very low temperatures or in conditions of high humidity, where slugs may be able to recover from poisoning.
-
Buffer Zones: To protect water bodies, do not allow pellets to fall within a minimum of 10 meters of any field boundary or watercourse, including seasonally dry ditches.
-
Novel Application Methods
Research into alternative application techniques aims to improve targeting and reduce environmental contamination. One such method is the "Baitchain," which consists of this compound pellets arranged on a cord. This system is designed to be tied around the base of tree trunks in orchards, acting as both a physical and chemical barrier. Studies have shown this method can achieve significant mollusc mortality, even at lower this compound concentrations compared to broadcast pellets.
Data Presentation
Quantitative data related to this compound application rates and toxicity are summarized below.
Table 1: Recommended Application Rates for this compound Pellets
| Pellet Concentration (% a.s.*) | Standard Application Rate (Product) | Standard Application Rate (a.s.) | Reduced Rate Near Watercourses (Product) | Reduced Rate Near Watercourses (a.s.) |
|---|---|---|---|---|
| 1.5% | 7.5 kg/ha | 112.5 g/ha | 7.5 kg/ha | 112.5 g/ha |
| 3.0% | 7.0 kg/ha | 210 g/ha | 5.0 kg/ha | 150 g/ha |
| 4.0% | 5.0 kg/ha | 200 g/ha | 4.0 kg/ha | 160 g/ha |
Data synthesized from MSG Guidelines. *a.s. = active substance
Table 2: Acute Oral Toxicity (LD50) of this compound in Various Species
| Species | LD50 (mg/kg of body weight) | Reference(s) |
|---|---|---|
| Dogs | 500 mg/kg | |
| Cats | 207 mg/kg | |
| Cattle | 400 - 500 mg/kg | |
| Horses | 300 - 400 mg/kg | |
| Humans (Serious Effects) | >100 mg/kg |
| Humans (Lethal Dose) | >400 mg/kg | |
Table 3: Environmental Fate and Non-Target Organism Effects
| Parameter | Value / Finding | Reference(s) |
|---|---|---|
| Soil Half-Life | 3.17 – 223 days (variable with conditions) | |
| Water Contamination | Primary route is via field drains and surface runoff. Difficult to remove from water with standard treatments. | |
| Earthworms | Studies show no effect on mortality, growth, or feeding rate of Lumbricus terrestris. | |
| Birds | Poisoning has been reported, primarily from direct ingestion of pellets. |
| Amphibians | Shown to be toxic to tadpoles at high concentrations; risk of absorption through the skin in terrestrial phases. | |
Experimental Protocols
The following protocols provide standardized methodologies for evaluating the quality and efficacy of this compound pellets.
Protocol 1: Determination of this compound Content in Pellets via LC-MS
Objective: To quantify the concentration of this compound active substance in a slug pellet formulation.
Materials:
-
This compound slug pellets
-
Analytical balance
-
25mL volumetric flask
-
Sonicator
-
0.45µm nylon syringe filter
-
LC-MS system (e.g., Agilent 6210 MSD TOF) with ESI source
-
HPLC Column (e.g., Cogent Bidentate C18 2.o™, 2.1 x 50 mm)
-
Mobile Phase A: Deionized Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Diluent: 50/50 mixture of Mobile Phase A and B
Procedure:
-
Sample Preparation:
-
Grind a representative sample of slug pellets to a fine powder.
-
Accurately weigh approximately 800 mg of the ground pellets and transfer to a 25mL volumetric flask.
-
Add a portion of the 50/50 diluent to the flask.
-
Sonicate the flask for 10 minutes to facilitate extraction of this compound.
-
Allow the solution to return to room temperature, then dilute to the 25mL mark with the diluent.
-
Mix the flask thoroughly by inversion.
-
Filter an aliquot of the solution through a 0.45µm nylon syringe filter into an HPLC vial.
-
-
LC-MS Analysis:
-
Column: Cogent Bidentate C18 2.o™, 2.1 x 50 mm.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Gradient Elution:
-
0 min: 10% B
-
3 min: 100% B
-
6 min: 100% B
-
7 min: 10% B
-
-
Detection: ESI Positive Mode. Monitor for the protonated molecule [M+H]+ at m/z 177.1121.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Evaluation of Pellet Durability (ASAE Standard S269.5 Method)
Objective: To measure the physical integrity of this compound pellets by determining the Pellet Durability Index (PDI).
Materials:
-
Pellet durability tester (e.g., KSU Tumbling Can device). The standard device is a 30 cm x 30 cm x 12 cm metal box with a 23 cm long, 5 cm wide diagonal baffle.
-
Sieve appropriate for the pellet size being tested.
-
Analytical balance.
-
Timer.
Procedure:
-
Sample Preparation:
-
Obtain a representative sample of pellets. Pellets should be cooled to within 10°F of ambient temperature before testing.
-
Screen the sample to remove all existing fines.
-
Accurately weigh a 500g sample of the screened, whole pellets.
-
-
Tumbling Test:
-
Place the 500g sample into the tumbling can device.
-
Rotate the can at 50 RPM for 10 minutes.
-
-
Analysis:
-
After 10 minutes, carefully remove the entire sample from the tumbler.
-
Sieve the sample using the same screen size as in step 1.2 to separate the intact pellets from the generated fines.
-
Weigh the amount of intact pellets remaining on the sieve.
-
-
Calculation:
-
Calculate the Pellet Durability Index (PDI) using the following formula: PDI (%) = (Weight of pellets after tumbling / Weight of pellets before tumbling) x 100
-
The result is reported as a percentage (e.g., 95% PDI).
-
Protocol 3: Field Efficacy Trial for this compound Pellets
Objective: To assess the efficacy of a this compound pellet formulation in reducing crop damage from slugs under field conditions.
Materials:
-
This compound pellets.
-
Calibrated pellet applicator.
-
Plot markers.
-
Slug traps (e.g., baited refuge traps).
-
Crop damage assessment tools (e.g., quadrats, rating scales).
-
Untreated control pellets (placebo without active ingredient).
Procedure:
-
Experimental Design:
-
Select a field with a known history of slug pressure.
-
Establish a randomized complete block design with a minimum of four replicate blocks.
-
Each block should contain plots for each treatment (e.g., Treatment A: this compound Pellets at X kg/ha ; Treatment B: Untreated Control). Plot size should be sufficient to prevent edge effects (e.g., 10m x 10m).
-
-
Pre-Application Assessment:
-
One week prior to application, assess the baseline slug activity in each plot using slug traps.
-
Assess the initial level of crop damage in each plot.
-
-
Application:
-
Using a calibrated applicator, apply the this compound pellets and control pellets to the designated plots at the specified rates.
-
Record environmental conditions at the time of application (temperature, humidity, soil moisture).
-
-
Post-Application Assessment:
-
At set intervals (e.g., 3, 7, 14, and 21 days after application), repeat the assessments from step 2.
-
Count the number of dead slugs on the soil surface within designated quadrats in each plot.
-
Re-assess slug activity using traps.
-
Re-assess crop damage levels. Plant weight or number of established plants can also be measured.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the differences in slug mortality, slug activity, and crop damage between the this compound-treated plots and the control plots.
-
Visualizations
Caption: Workflow for Integrated Application of this compound Pellets.
Caption: Experimental Workflow for Pellet Durability Index (PDI) Testing.
Caption: Simplified Pathway of this compound Toxicity in Molluscs.
References
Application Notes and Protocols for the Development of Controlled-Release Formulations of Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of controlled-release (CR) formulations of metaldehyde, a molluscicide used for the control of slugs and snails. The information is intended to guide researchers in formulating and evaluating novel CR systems for this compound to enhance its efficacy, reduce environmental impact, and improve safety.
Introduction
This compound is a cyclic tetramer of acetaldehyde widely used in agriculture and horticulture.[1] Conventional formulations of this compound often lead to a rapid release of the active ingredient, which can result in reduced long-term efficacy and increased environmental contamination. Controlled-release formulations offer a promising solution by providing a prolonged and targeted delivery of this compound, thereby minimizing adverse effects and improving cost-effectiveness. This document outlines the components, preparation methods, and evaluation techniques for developing such advanced formulations.
Formulation Components and Data
The development of an effective controlled-release formulation of this compound hinges on the careful selection of polymers and excipients. Natural polymers such as sodium alginate are frequently used due to their biocompatibility, biodegradability, and ease of gelation.[2] The addition of adsorbents like bentonite can further modify the release profile.
Below is a table summarizing hypothetical compositions of alginate-based controlled-release this compound formulations. These compositions are based on commonly used concentrations for similar encapsulated pesticides and serve as a starting point for optimization studies.[3][4][5]
Table 1: Hypothetical Controlled-Release this compound Formulation Compositions
| Formulation ID | This compound (% w/v) | Sodium Alginate (% w/v) | Bentonite (% w/v) | Calcium Chloride (% w/v) |
| CRF-M1 | 1.0 | 2.0 | 0.0 | 2.0 |
| CRF-M2 | 1.0 | 2.0 | 1.0 | 2.0 |
| CRF-M3 | 1.0 | 2.5 | 1.0 | 2.0 |
| CRF-M4 | 1.5 | 2.0 | 1.5 | 2.5 |
| CRF-M5 | 1.5 | 2.5 | 1.5 | 2.5 |
Experimental Protocols
Protocol for Preparation of Alginate-Based Controlled-Release this compound Beads
This protocol details the preparation of controlled-release this compound beads using the ionotropic gelation method.
Materials:
-
This compound (analytical grade)
-
Sodium alginate (medium viscosity)
-
Bentonite powder
-
Calcium chloride (CaCl₂)
-
Deionized water
Equipment:
-
Magnetic stirrer and stir bar
-
Syringe with a 22-gauge needle
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of the this compound-Alginate Suspension:
-
Dissolve the desired amount of sodium alginate (e.g., 2.0 g for a 2% w/v solution) in 100 mL of deionized water by stirring with a magnetic stirrer until a homogenous solution is formed.
-
Disperse the desired amount of bentonite powder (e.g., 1.0 g for a 1% w/v suspension), if applicable, into the sodium alginate solution and stir until uniformly distributed.
-
Add the desired amount of this compound (e.g., 1.0 g for a 1% w/v suspension) to the alginate-bentonite mixture and stir until a homogenous suspension is achieved.
-
-
Formation of Beads:
-
Prepare a 2% w/v calcium chloride solution by dissolving 2.0 g of CaCl₂ in 100 mL of deionized water in a beaker.
-
Draw the this compound-alginate suspension into a syringe fitted with a 22-gauge needle.
-
Extrude the suspension dropwise into the calcium chloride solution from a height of approximately 10 cm while gently stirring the CaCl₂ solution.
-
Allow the formed beads to cure in the calcium chloride solution for 30 minutes to ensure complete cross-linking.
-
-
Washing and Drying:
-
Collect the beads by filtration using a Buchner funnel.
-
Wash the beads thoroughly with deionized water to remove any unreacted calcium chloride and surface-adhered this compound.
-
Dry the beads in an oven at 40°C until a constant weight is achieved.
-
-
Storage:
-
Store the dried controlled-release this compound beads in a cool, dry, and dark place.
-
Protocol for In Vitro Release Study of this compound
This protocol describes the methodology for determining the release kinetics of this compound from the prepared controlled-release beads. As this compound does not have a strong UV-Vis chromophore, an analytical technique such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is recommended for accurate quantification.
Materials:
-
Controlled-release this compound beads
-
Deionized water (or buffer of desired pH)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
Equipment:
-
Shaking incubator or water bath
-
HPLC-MS system
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Release Medium Preparation:
-
Prepare the desired release medium (e.g., 500 mL of deionized water).
-
-
Release Experiment:
-
Accurately weigh a specific amount of dried controlled-release this compound beads (e.g., 100 mg).
-
Place the beads in a flask containing a known volume of the release medium (e.g., 200 mL).
-
Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw a 1 mL aliquot of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.
-
Filter the collected aliquots through a 0.45 µm syringe filter into autosampler vials.
-
-
Sample Analysis:
-
Analyze the filtered samples for this compound concentration using a validated HPLC-MS method. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point.
-
Plot the cumulative percentage of this compound released versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the development and evaluation of controlled-release this compound formulations.
Proposed Signaling Pathway of this compound in Gastropods
This compound's neurotoxicity in gastropods is believed to involve the disruption of neurotransmitter systems, particularly the GABAergic system. The following diagram illustrates a proposed signaling pathway for the action of this compound.
Conclusion
The development of controlled-release formulations of this compound using natural polymers like sodium alginate presents a viable strategy to improve its performance and environmental safety. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel CR systems for this important molluscicide. Further optimization of formulation parameters and in-depth investigation of release kinetics will be crucial for the successful development of next-generation, environmentally friendly slug and snail control solutions.
References
Application Note: Determination of Metaldehyde in Biological Tissues by Headspace Gas Chromatography (HS-GC)
Introduction
Metaldehyde is a widely used molluscicide for controlling slugs and snails in agriculture and horticulture.[1] Its frequent use leads to accidental or intentional poisoning cases in domestic animals and wildlife, and poses a potential risk to humans.[2][3] Rapid and accurate determination of this compound in biological tissues is crucial for toxicological investigations and diagnosing poisoning incidents. Headspace Gas Chromatography (HS-GC) offers a sensitive and specific method for analyzing volatile compounds like this compound from complex biological matrices. This technique minimizes sample preparation and reduces matrix interference by analyzing the vapor phase in equilibrium with the sample.
This application note provides a detailed protocol for the quantitative analysis of this compound in biological tissues using HS-GC coupled with a mass spectrometer (MS) or flame ionization detector (FID).
Principle of Method
The method involves the extraction of this compound from homogenized biological tissue into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then automatically injected into a gas chromatograph for separation and subsequent detection. For enhanced sensitivity and specificity, headspace solid-phase microextraction (HS-SPME) can be employed, where a coated fiber adsorbs the analyte from the headspace before desorption into the GC inlet.[4][5] Quantification is typically performed using an internal or external standard method.
Quantitative Data Summary
The following table summarizes the performance of various GC-based methods for this compound determination in different biological matrices.
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Human Serum | HS-SPME-GC-MS | 0.25 µg/mL | - | 0.5 - 25.0 µg/mL | Very Low* | 12.6 | |
| Animal Whole Blood | LLE-GC-MS | - | 0.04 µg/mL | 0.04 - 200 µg/mL | 93 - 102 | < 12 (one at 17.7) | |
| Animal Serum | LLE-GC-MS | - | 0.04 µg/mL | 0.04 - 200 µg/mL | 93 - 102 | < 12 | |
| Canine Serum | LLE-GC/MS/MS | - | 7.3 ± 1.4 ng/mL | 1 - 250 ng/mL | - | - | |
| Stomach Contents | GC-IT/MS | 3 µg/g | - | - | 74 - 94 | 7.3 |
*Recovery was noted as very low, but the method was still effective due to its high sensitivity.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
1. Reagents and Materials
-
This compound reference standard (≥97% purity)
-
Internal Standard (IS), e.g., deuterated this compound or t-butanol
-
Organic solvents: Acetone, Chloroform (HPLC grade)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with PTFE-lined screw caps
-
Homogenizer
-
Centrifuge
2. Standard Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetone.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with an appropriate solvent to cover the desired calibration range (e.g., 0.05 to 10 µg/mL).
-
Internal Standard (IS) Solution: Prepare a stock solution of the IS (e.g., 1000 µg/mL) and a working solution at a fixed concentration (e.g., 5 µg/mL).
3. Sample Preparation (Biological Tissue)
-
Homogenization: Accurately weigh approximately 1.0 g of tissue (e.g., liver, brain, muscle) into a centrifuge tube. Add a suitable volume of deionized water or buffer (e.g., 4 mL for a 4-fold dilution) to facilitate homogenization. Homogenize the tissue until a uniform consistency is achieved.
-
Aliquoting: Transfer a precise aliquot (e.g., 1.0 mL) of the tissue homogenate into a 20 mL headspace vial.
-
Fortification: For calibration standards and quality controls, spike blank tissue homogenate with the appropriate working standard solutions.
-
Internal Standard Addition: Add a fixed volume (e.g., 100 µL) of the IS working solution to all samples, calibrators, and quality controls.
-
Salting Out (Optional but Recommended): Add a saturating amount of NaCl (e.g., 1 g) to the vial to increase the partitioning of this compound into the headspace.
-
Sealing: Immediately seal the vial with the screw cap.
4. Headspace GC-MS Parameters
The following are typical starting parameters that should be optimized for the specific instrument in use.
-
Headspace Autosampler Parameters
-
Vial Equilibration Temperature: 60 - 70°C
-
Vial Equilibration Time: 10 - 30 minutes
-
Loop Temperature: 80°C
-
Transfer Line Temperature: 100 - 120°C
-
Injection Volume: 1 mL of the gas phase
-
-
Gas Chromatograph (GC) Parameters
-
Injection Port Temperature: 150 - 180°C (A lower temperature can improve sensitivity for this compound).
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
-
Column: A non-polar or intermediate-polarity column is suitable, such as a DB-624 or Rtx-BAC1 (e.g., 30 m x 0.53 mm, 3.0 µm film thickness).
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1-2 minutes.
-
Ramp: Increase to 120°C at 20°C/min.
-
Final Hold: Hold at 120°C for 4 minutes.
-
-
Split Ratio: 25:1 or as needed for desired sensitivity.
-
-
Mass Spectrometer (MS) Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detector Temperature: 200°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.
-
Characteristic Ions for this compound (m/z): 44, 89 (quantifier), 132, 176.
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the prepared calibrators.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Caption: HS-GC-MS workflow for this compound analysis in tissues.
Conclusion
The described Headspace Gas Chromatography method provides a robust, sensitive, and reliable approach for the determination of this compound in various biological tissues. The minimal sample preparation inherent to the headspace technique reduces matrix effects and allows for high throughput. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a method for this compound analysis in toxicological and forensic contexts. Proper validation of all method parameters is essential before application to routine analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound in Animal Whole Blood and Serum by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human serum by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Metaldehyde Uptake in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture. Understanding its uptake, translocation, and accumulation in plants is crucial for assessing crop safety, environmental impact, and developing strategies to mitigate potential risks. These application notes provide detailed protocols for studying this compound uptake in plants, from experimental design to analytical quantification.
Experimental Design and Considerations
A robust experimental design is fundamental to accurately assess this compound uptake in plants. Key considerations include the choice of plant species, growth conditions, exposure method, and sampling strategy.
Plant Species: Select plant species relevant to the research question. For agricultural studies, crops like oilseed rape and wheat are common choices.
Growth Conditions: Plants can be grown in controlled environments (growth chambers) or under field conditions. Controlled environments allow for the manipulation of specific variables such as temperature, light, and humidity. Field studies provide more realistic conditions but with less control over environmental factors.
Exposure Method: this compound can be introduced to plants through various routes:
-
Seed Treatment: Seeds are coated with a known concentration of this compound before planting. This method is relevant for assessing uptake in early seedling stages.
-
Soil Application: this compound pellets or solutions are incorporated into the soil at specified concentrations. This simulates exposure from broadcast applications.
-
Hydroponic System: Plants are grown in a nutrient solution containing a defined concentration of this compound. This method allows for precise control of exposure levels and is ideal for mechanistic studies.
Sampling Strategy: A systematic sampling plan is essential. This includes defining the time points for sample collection, the plant tissues to be analyzed (roots, shoots, leaves, fruits), and the number of replicates.
Experimental Protocols
Protocol 1: this compound Uptake from Treated Seeds
This protocol describes a laboratory-based experiment to assess this compound uptake in seedlings grown from treated seeds.
Materials:
-
Plant seeds (e.g., oilseed rape, wheat)
-
This compound standard
-
Organic solvent for seed coating (e.g., acetone)
-
Sterile or non-sterile soil
-
Planting trays or pots
-
Growth chamber or greenhouse
-
Analytical instrumentation (GC-FID, GC-MS, or LC-MS/MS)
Procedure:
-
Seed Treatment: Prepare a stock solution of this compound in a suitable organic solvent. Apply a known volume of the solution to a pre-weighed batch of seeds to achieve the desired concentration of this compound per seed. Allow the solvent to evaporate completely.
-
Planting: Plant the treated seeds in trays or pots filled with either sterile or non-sterile soil. Include a control group with untreated seeds.
-
Growth Conditions: Place the trays/pots in a growth chamber or greenhouse with controlled temperature, light, and humidity. Water the plants as needed.
-
Sample Collection: Harvest seedlings at predetermined time points (e.g., 7, 14, and 21 days after emergence). Separate the seedlings into roots and shoots if required.
-
Sample Preparation and Analysis: Process the plant samples for this compound extraction and quantification using the analytical protocols described below.
Protocol 2: Analytical Quantification of this compound in Plant Tissues
This protocol outlines the extraction and analysis of this compound from plant tissues using Gas Chromatography (GC).
Materials:
-
Plant tissue samples
-
Acetonitrile
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
GC-FID or GC-MS system
Procedure:
-
Extraction (QuEChERS-based method):
-
Homogenize a known weight of fresh plant tissue (e.g., 5-10 g).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake for another minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). For samples with high pigment content, add GCB.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and evaporate it to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject an aliquot into the GC-FID or GC-MS for analysis.
-
Quantify the this compound concentration by comparing the peak area with a calibration curve prepared from this compound standards[1][2].
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: this compound Concentration in Seedlings Grown from Treated Seeds
| Days After Emergence | Plant Tissue | Treatment Group | This compound Concentration (µg/g fresh weight) ± SD |
| 7 | Shoots | Treated | Value |
| Control | Not Detected | ||
| Roots | Treated | Value | |
| Control | Not Detected | ||
| 14 | Shoots | Treated | Value |
| Control | Not Detected | ||
| Roots | Treated | Value | |
| Control | Not Detected | ||
| 21 | Shoots | Treated | Value |
| Control | Not Detected | ||
| Roots | Treated | Value | |
| Control | Not Detected |
Visualizations
Diagrams can effectively illustrate experimental workflows and conceptual models of this compound uptake.
Caption: Experimental workflow for studying this compound uptake in plants.
Caption: Conceptual pathway of this compound uptake and translocation in plants.
Discussion and Further Considerations
The protocols provided here offer a foundation for investigating this compound uptake in plants. Researchers should adapt these methods based on their specific experimental goals and available resources. Key factors that can influence this compound uptake include soil type, microbial activity, and environmental conditions such as rainfall and temperature[1][3]. It is also important to note that some analytical methods involve the derivatization of this compound to acetaldehyde for quantification, which requires careful handling to avoid interference from naturally occurring acetaldehyde in plant samples[1]. Direct analysis of the parent this compound compound is often preferred to circumvent this issue. For a comprehensive understanding, it is recommended to analyze this compound concentrations in both the plant tissues and the surrounding growth medium (soil or water).
References
Application Notes and Protocols for Environmental Fate Studies of 14C-Labeled Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 14C-labeled metaldehyde in environmental fate studies. The protocols detailed below are designed to meet regulatory requirements, such as those outlined by the OECD, and to provide robust data on the transformation and distribution of this compound in soil and aquatic environments. The use of 14C-labeled this compound is crucial for achieving a complete mass balance, enabling the tracking of the parent compound and its transformation products, including mineralization to 14CO2 and the formation of bound residues.[1][2]
Introduction to 14C-Labeled this compound in Environmental Fate Studies
This compound, a cyclic tetramer of acetaldehyde, is a widely used molluscicide.[3] Understanding its environmental fate is critical for assessing its potential impact on non-target organisms and ecosystems. Radiolabeling, particularly with Carbon-14 (14C), is a powerful technique for these studies as it allows for sensitive and accurate quantification of the test substance and its metabolites in various environmental compartments.[1][2] The primary degradation product of this compound is acetaldehyde, which can be further mineralized to carbon dioxide (CO2).
Environmental fate studies with 14C-metaldehyde typically focus on:
-
Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307): To determine the rate and pathway of degradation in soil under different oxygen conditions.
-
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Following OECD Guideline 308): To assess the behavior of this compound in water and sediment.
Quantitative Data Summary
The following tables summarize quantitative data on the degradation and dissipation of this compound from various environmental fate studies.
Table 1: Aerobic Soil Metabolism of 14C-Metaldehyde
| Soil Type | Temperature (°C) | DT50 (days) | Mineralization (% of Applied Radioactivity as 14CO2) | Bound Residues (% of Applied Radioactivity) | Study Duration (days) | Reference |
| Loam | 20 | 3.43 (pellets) | 50-78 | 13-20 | 60 | |
| Clay Loam | 20 | 3.0 - 7.4 | Not Reported | Not Reported | Not Reported | |
| Sandy Loam | 20 | 10.8 - 13.5 | Not Reported | Not Reported | Not Reported | |
| German Agricultural Soils | Not Specified | 5.3 - 9.9 | Complete mineralization to CO2 | Not Reported | Not Specified | |
| UK Soils | Not Specified | 3.6 - 4150 | Not Reported | Not Reported | Not Reported |
Table 2: Environmental Fate of this compound in Aquatic Systems
| System | Condition | DT50 (days) | Major Metabolite | Mineralization (% of Applied Radioactivity as 14CO2) | Reference |
| Water-Sediment | Aerobic, oxidizing | Low persistence | Acetaldehyde (max ~22% in water) | 0.6 - 19 | |
| Water-Sediment | Aerobic, less oxidizing | High persistence | No major metabolites | 62 - 69 | |
| Water-Sediment | Moderate temperature | 12 | Acetaldehyde | Complete mineralization to CO2 | |
| Rice Paddy Water | Field conditions | 0.27 | Not Specified | Not Reported |
Experimental Protocols
The following are detailed protocols for conducting environmental fate studies with 14C-labeled this compound.
Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)
This protocol describes a laboratory study to determine the rate and route of degradation of 14C-metaldehyde in soil under aerobic and anaerobic conditions.
3.1.1. Materials and Equipment
-
Test Substance: Uniformly ring-labeled [14C]this compound with a radiochemical purity of >98%.
-
Soils: At least three different soil types with varying textures, organic carbon content, and pH.
-
Incubation System: Flow-through systems or biometer flasks equipped with traps for volatile organics and 14CO2.
-
Trapping Solutions: Ethylene glycol for volatile organics and a suitable alkali solution (e.g., 1M NaOH or KOH) for 14CO2.
-
Extraction Solvents: Methanol, Dichloromethane (DCM).
-
Analytical Instruments: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, and/or Thin-Layer Chromatography (TLC) with a radio-scanner.
-
Combustion Oxidizer: For determining non-extractable residues.
3.1.2. Experimental Workflow Diagram
Caption: Workflow for 14C-Metaldehyde Soil Metabolism Study.
3.1.3. Detailed Protocol
-
Soil Preparation: Characterize the soils for properties such as texture, pH, organic carbon content, and microbial biomass. Sieve the soils (e.g., to <2 mm) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity). Pre-incubate the soils in the dark at the test temperature for about one week to allow microbial activity to stabilize.
-
Application of 14C-Metaldehyde: Prepare a stock solution of 14C-metaldehyde in a suitable solvent (e.g., acetonitrile). Apply the solution to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended field application rate.
-
Incubation:
-
Aerobic: Place the treated soil samples in the incubation vessels. Pass a continuous stream of humidified, CO2-free air over the soil surface.
-
Anaerobic: After aerobic incubation for a specified period (e.g., 30 days or until the redox potential drops), flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen or argon).
-
-
Trapping of Volatiles and 14CO2: Connect the outlet of the incubation vessels to a series of traps. The first trap should contain a material to capture organic volatiles (e.g., ethylene glycol), followed by two traps with an alkaline solution to capture 14CO2.
-
Sampling: At predetermined time intervals, sacrifice replicate incubation vessels for analysis.
-
Extraction:
-
Extract the soil samples with an appropriate solvent. A common procedure involves a two-step extraction:
-
Add methanol to the soil sample (e.g., 2:1 solvent to soil ratio, w/w), shake for a specified time (e.g., 30 minutes at 200 rpm), and centrifuge.
-
Repeat the extraction with a fresh portion of methanol.
-
Alternatively, use dichloromethane (DCM) for extraction.
-
-
Combine the extracts for analysis.
-
-
Analysis:
-
Liquid Scintillation Counting (LSC): Determine the total radioactivity in the extracts and the trapping solutions by LSC.
-
Chromatographic Analysis (HPLC/TLC): Analyze the extracts to separate and quantify 14C-metaldehyde and its transformation products.
-
HPLC: Use a reversed-phase column (e.g., C18) with a gradient of acetonitrile and water as the mobile phase. A radioactivity flow detector is required.
-
TLC: Use silica gel plates with a suitable solvent system to separate this compound and acetaldehyde.
-
-
Combustion: Determine the amount of non-extractable (bound) 14C-residues in the extracted soil by combustion analysis followed by LSC of the trapped 14CO2.
-
-
Data Analysis: Calculate the mass balance at each sampling point. Determine the dissipation half-life (DT50) of this compound and identify and quantify the major transformation products.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Based on OECD Guideline 308)
This protocol outlines a laboratory study to evaluate the degradation and distribution of 14C-metaldehyde in a water-sediment system.
3.2.1. Materials and Equipment
-
Test Substance: Uniformly ring-labeled [14C]this compound with a radiochemical purity of >98%.
-
Water-Sediment Systems: At least two different systems with varying sediment characteristics (e.g., organic carbon content, texture).
-
Incubation System: Flow-through systems designed to maintain an aerobic water phase and an anaerobic sediment phase.
-
Trapping Solutions: As described in the soil protocol.
-
Extraction Solvents: Methanol, Acetonitrile.
-
Analytical Instruments: LSC, HPLC with a radioactivity detector, and/or TLC with a radio-scanner.
-
Combustion Oxidizer.
3.2.2. Experimental Workflow Diagram
Caption: Workflow for 14C-Metaldehyde Water-Sediment Study.
3.2.3. Detailed Protocol
-
System Preparation: Collect sediment and overlying water from a suitable source. Sieve the sediment and allow the systems to acclimate in the incubation vessels for a period to establish stable redox conditions.
-
Application of 14C-Metaldehyde: Apply the 14C-metaldehyde solution to the water phase of the systems.
-
Incubation:
-
Aerobic: Gently bubble air into the water phase to maintain aerobic conditions while avoiding disturbance of the sediment.
-
Anaerobic: Maintain anaerobic conditions by purging the headspace with an inert gas.
-
-
Trapping of Volatiles and 14CO2: As described in the soil protocol.
-
Sampling: At specified intervals, sacrifice replicate systems.
-
Sample Processing:
-
Carefully separate the water phase from the sediment.
-
Extract the sediment with a suitable solvent (e.g., acetonitrile or methanol).
-
-
Analysis:
-
LSC: Determine the total radioactivity in the water phase, sediment extracts, and trapping solutions.
-
Chromatographic Analysis (HPLC/TLC): Analyze the water phase and sediment extracts to identify and quantify 14C-metaldehyde and its transformation products.
-
Combustion: Determine the non-extractable 14C-residues in the sediment after extraction.
-
-
Data Analysis: Calculate the mass balance and determine the DT50 values for this compound in the water phase, sediment phase, and the total system. Characterize the distribution and partitioning of radioactivity between the water and sediment over time.
Analytical Methods
Extraction
-
Soil and Sediment: Methanol is a commonly used and effective solvent for extracting this compound from soil and sediment. A sequential extraction is recommended to ensure high recovery.
-
Water: For low concentrations, solid-phase extraction (SPE) can be used to concentrate this compound from water samples before analysis.
Chromatographic Separation
-
HPLC: A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a standard method for the analysis of this compound. For the simultaneous analysis of the more polar acetaldehyde, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC with UV detection is a common approach.
-
TLC: Silica gel plates can be used with various solvent systems. A non-polar solvent system would be suitable for this compound, while a more polar system would be needed for acetaldehyde. The exact system should be optimized based on laboratory conditions and standards.
Quantification of Radioactivity
-
Liquid Scintillation Counting (LSC): This is the primary technique for quantifying 14C in all sample types (liquid extracts, trapping solutions, and 14CO2 from combustion). It is essential to use a suitable scintillation cocktail and to correct for quenching.
Conclusion
The use of 14C-labeled this compound in environmental fate studies provides invaluable data for understanding its persistence, mobility, and degradation pathways in soil and aquatic environments. The detailed protocols provided herein, based on established regulatory guidelines and scientific literature, offer a robust framework for conducting these essential studies. Accurate and comprehensive data generated from these studies are critical for informed environmental risk assessments and the responsible management of this widely used molluscicide.
References
Novel Application Methods for Metaldehyde in Orchards: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for novel methods of applying the molluscicide metaldehyde in orchard environments. The information is intended to guide research and development of more effective and targeted pest control strategies.
Introduction
This compound has long been a primary tool for controlling terrestrial gastropods, such as snails and slugs, in agricultural settings.[1] Traditional application methods, typically involving the broadcasting of pelletized bait, can have limitations in terms of efficacy and potential environmental impact.[2] Recent research has focused on developing novel application methods to enhance the efficiency of this compound, improve its targeted delivery, and minimize off-target effects. This document outlines the protocols for a promising new method, the "Baitchain" system, and discusses other innovative formulations currently under investigation.
Novel Application Method: The Baitchain System
The Baitchain system is a novel approach that combines physical and chemical control by delivering this compound pellets on a cord that is tied around the base of tree trunks.[3] This method aims to intercept snails as they move up the trees, providing a targeted application that reduces the amount of molluscicide applied to the soil.
Quantitative Data Summary
A study conducted in a South African apple orchard evaluated the efficacy of the Baitchain system compared to traditional broadcast pellets for controlling the brown garden snail (Cornu aspersum).[3] The key findings are summarized in the table below.
| Treatment Group | This compound Concentration (g/kg) | Mean Cumulative Snail Mortality (at Day 28) | Statistical Significance (vs. Control) |
| Control | 0 | Low | - |
| Baitchain 15 | 15 | Significantly Higher | p < 0.01 (from day 21) |
| Sluggit® 15 (Broadcast) | 15 | Not Significantly Higher | - |
| Baitchain 15 + Sluggit® 15 | 15 | Significantly Higher | p < 0.01 (from day 14) |
| Baitchain 40 | 40 | Significantly Higher | p < 0.01 (from day 14) |
| Sluggit® 40 (Broadcast) | 40 | Significantly Higher | p < 0.01 (from day 14) |
| Baitchain 40 + Sluggit® 40 | 40 | Highest Mortality | p < 0.01 (from day 14) |
Data adapted from Pieterse et al. (2020).[3]
Experimental Protocol: Field Efficacy Trial of the Baitchain System
This protocol outlines the methodology for a field trial to assess the efficacy of the Baitchain system in an orchard setting.
2.2.1. Materials
-
This compound pellets (e.g., 15 g/kg and 40 g/kg active ingredient)
-
Durable, weather-resistant cord or string
-
Adhesive or method for attaching pellets to the cord (e.g., waterproof glue)
-
Tree tags or markers for plot identification
-
Data collection sheets
-
GPS device for mapping trial plots
-
Personal Protective Equipment (PPE) as per this compound product label
2.2.2. Experimental Design
-
Site Selection: Choose an orchard with a known and relatively uniform infestation of the target snail or slug species.
-
Plot Establishment: Demarcate experimental plots, each containing a set number of trees (e.g., 10-15 trees per plot). Ensure a buffer zone between plots to minimize interference.
-
Treatment Groups: Establish multiple treatment groups, including:
-
Untreated Control
-
Baitchain with low-concentration this compound (e.g., 15 g/kg)
-
Baitchain with high-concentration this compound (e.g., 40 g/kg)
-
Traditional broadcast application with low-concentration this compound
-
Traditional broadcast application with high-concentration this compound
-
Combination treatments (optional)
-
-
Replication: Replicate each treatment group at least three to four times in a randomized block design to account for spatial variability within the orchard.
2.2.3. Procedure
-
Baitchain Preparation:
-
Cut the cord to a length sufficient to encircle the base of a tree trunk.
-
Securely attach this compound pellets to the cord at regular intervals (e.g., every 5-10 cm). Ensure the adhesive is dry and pellets are firmly attached before deployment.
-
-
Application:
-
Baitchain: Tie one prepared Baitchain securely around the base of each tree trunk within the designated plots, approximately 10-15 cm above the soil line.
-
Broadcast: Evenly scatter the specified weight of this compound pellets on the soil surface within the designated plots, following standard application rates.
-
-
Mortality Assessment:
-
Conduct snail mortality counts at regular intervals (e.g., every 7 days for 28 days).
-
For each plot, thoroughly search the area around the base of each tree (e.g., within a 1-meter radius) and on the tree trunk up to a certain height.
-
Count and record the number of dead snails. Remove dead snails after counting to avoid recounting at subsequent assessments.
-
-
Data Analysis:
-
Analyze the cumulative snail mortality data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatment groups. Consider using a transformation (e.g., square root or log) if the data does not meet the assumptions of ANOVA.
-
Other Novel Application Methods and Formulations
While the Baitchain system shows significant promise, research is ongoing into other innovative ways to deliver this compound in orchards.
Controlled-Release Formulations
Controlled-release pellets are designed to protect the active ingredient from environmental degradation and release it over an extended period. This can improve the longevity of the bait and potentially reduce the frequency of application.
-
Protocol Considerations: Efficacy trials for controlled-release formulations should include assessments of pellet integrity and active ingredient concentration over time, in addition to mortality assessments. Leaching studies may also be necessary to evaluate the potential for water contamination.
Sprayable Formulations
Sprayable formulations of this compound offer the potential for more uniform coverage of the target area. These may be particularly useful for targeting snails and slugs on foliage or in dense ground cover.
-
Protocol Considerations: Application protocols for sprayable formulations must carefully define the concentration of the spray solution, the volume applied per unit area, and the type of spray equipment used. Adjuvants may be necessary to improve adhesion to plant surfaces. Residue analysis on fruit and foliage will be a critical component of safety assessments.
Biodegradable Carriers
The development of biodegradable carriers for this compound pellets is an area of interest for reducing the environmental persistence of bait residues. These carriers would be designed to break down into harmless substances after the active ingredient has been released.
-
Protocol Considerations: Research in this area will require collaboration between materials scientists and pest management specialists. Protocols will need to include assessments of the degradation rate of the carrier material under field conditions and its impact on the release rate of this compound.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Mode of Action in Gastropods
This compound's primary mode of action involves the destruction of mucus-producing cells, leading to excessive mucus secretion, dehydration, and ultimately death. The underlying biochemical mechanisms are complex and are thought to involve neurotoxic effects. This compound is metabolized to acetaldehyde, which can impact neurotransmitter levels, including serotonin and GABA, and affect the activity of enzymes such as acetylcholinesterase (AChE) and glutathione S-transferase (GST).
Caption: Proposed signaling pathway of this compound in gastropods.
Experimental Workflow for Evaluating Novel this compound Application Methods
The following workflow provides a structured approach for the research and development of new this compound application methods for orchards.
Caption: Experimental workflow for novel molluscicide application methods.
Logical Relationship of Factors Influencing Molluscicide Efficacy
The success of any this compound application method is dependent on a variety of interconnected factors. Understanding these relationships is crucial for optimizing control strategies.
Caption: Factors influencing the efficacy of this compound applications.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Metaldehyde Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of metaldehyde in complex samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Issue 1: Low Analyte Recovery
Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low recovery of this compound can stem from several factors throughout the sample preparation process. Here are the common causes and solutions:
-
Incomplete Extraction: The choice of extraction solvent is critical and its efficiency can be matrix-dependent.
-
Solution: For soil samples, pure methanol has been shown to be effective.[1][2] For other matrices, consider solvents like acetone or acetonitrile.[3][4] Optimization of the extraction procedure, such as performing a second extraction step, can also improve recovery, especially in soils with high clay and organic matter content.[1] Sonication can also aid in the extraction of this compound from pesticide formulations.
-
-
Analyte Volatility and Degradation: this compound is volatile, and losses can occur during solvent evaporation steps. It can also degrade at high temperatures or due to enzymatic activity in biological samples.
-
Solution: When concentrating sample extracts, ensure the temperature is kept below 40°C. For biological tissues, immediately snap-freeze samples in liquid nitrogen after collection and homogenize in a pre-chilled acidic buffer to minimize enzymatic degradation. Adding antioxidants to the homogenization buffer can prevent oxidative degradation.
-
-
Losses During Sample Cleanup: Solid-phase extraction (SPE) and other cleanup steps can lead to analyte loss if not properly optimized.
-
Solution: Ensure SPE cartridges are properly conditioned before loading the sample. Use a suitable elution solvent and a sufficient volume to ensure complete elution of this compound. For complex matrices like soil, a multi-cartridge system (e.g., porous diatomaceous earth, graphitized carbon black, and synthetic magnesium silicate) can be effective.
-
-
Adsorption to Labware: this compound can adsorb to glass and plastic surfaces.
-
Solution: Silanize glassware to reduce active sites for adsorption. Pre-rinsing pipette tips with the solvent can also help minimize loss.
-
Issue 2: Significant Ion Suppression or Enhancement in LC-MS Analysis
Q: I'm observing significant ion suppression/enhancement for my this compound peak in my LC-MS/MS analysis. How can I identify the source and mitigate this effect?
A: Ion suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS analysis of complex samples. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.
-
Diagnosis:
-
Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS source while a blank matrix extract is injected onto the LC column. Dips or rises in the baseline signal of this compound indicate the retention times of interfering compounds.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use SPE cartridges that selectively retain this compound while allowing matrix components to pass through, or vice-versa. Graphitized carbon black and synthetic magnesium silicate cartridges have been used for this compound cleanup.
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering compounds behind.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation technique that combines salting-out liquid-liquid extraction with dispersive SPE (d-SPE) for cleanup and is widely used for pesticide residue analysis in food matrices.
-
-
Optimize Chromatographic Conditions:
-
Column Chemistry: Switching to a different column chemistry can alter the selectivity and improve the separation of this compound from matrix interferences. For instance, using a BEH Phenyl column instead of a C18 column has been shown to improve the separation of this compound from interfering compounds in soil extracts.
-
Gradient Optimization: Modifying the mobile phase gradient can help to chromatographically resolve this compound from co-eluting matrix components.
-
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, this may compromise the limit of detection.
-
Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it is sometimes less susceptible to matrix effects for certain compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective calibration strategy to compensate for matrix effects in this compound analysis?
A1: When matrix effects cannot be eliminated through sample preparation or chromatography, several calibration strategies can be employed to ensure accurate quantification:
-
Matrix-Matched Calibration: This is a widely used and effective approach. Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects. A stable isotope-labeled internal standard (e.g., this compound-d16) is added to the sample at the beginning of the sample preparation process. Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is compensated for.
-
Standard Addition: In this method, known amounts of a this compound standard are added to aliquots of the sample. The instrument response is then plotted against the concentration of the added standard, and the original concentration in the sample is determined by extrapolating the linear regression line to the x-intercept. This method is particularly useful when a blank matrix is not available.
Q2: What are the typical extraction solvents used for this compound in complex matrices like soil and water?
A2: The choice of solvent depends on the matrix:
-
Soil: Methanol has been shown to be a reliable extraction solvent for this compound in various soil types. Acetone is also commonly used.
-
Water: For water samples, pre-concentration and cleanup are often performed using solid-phase extraction. If a liquid-liquid extraction is performed, dichloromethane can be used.
-
Agricultural Products (Fruits, Vegetables, Grains): Acetone is a common extraction solvent for these matrices.
Q3: Are there any specific LC-MS/MS parameters that can be optimized to improve the analysis of this compound?
A3: Yes, optimizing LC-MS/MS parameters can significantly enhance the sensitivity and selectivity of this compound analysis:
-
Mobile Phase Additive: The use of a methylamine mobile phase additive has been shown to suppress the formation of unwanted alkali metal adducts and dimers of this compound, leading to the formation of a single, stable precursor ion for multiple reaction monitoring (MRM) and a five-fold improvement in method sensitivity.
-
Collision Energy: Optimizing the collision energy for the specific precursor-to-product ion transition of this compound in the tandem mass spectrometer is crucial for achieving maximum sensitivity.
-
Ionization Source Parameters: Fine-tuning parameters such as the capillary voltage, source temperature, and gas flows (nebulizing and drying gases) can improve the ionization efficiency of this compound and reduce the impact of matrix effects.
Data Presentation
Table 1: Comparison of this compound Recovery in Different Soil Types
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Average Recovery (%) |
| Sandy Loam | 2.1 | 15 | 6.5 | 105 |
| Clay Loam | 3.5 | 30 | 7.2 | 112 |
| Silt Loam | 1.8 | 22 | 5.8 | 109 |
| Loamy Sand | 0.9 | 8 | 6.1 | 102 |
Data synthesized from a study on this compound extraction from various soil types, demonstrating consistently high recoveries using an optimized methanol extraction method.
Table 2: Performance of Different Matrix Effect Mitigation Strategies
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering matrix components prior to analysis. | Directly reduces matrix effects, potentially improving sensitivity. | Can be time-consuming and may lead to analyte loss if not optimized. |
| Matrix-Matched Calibration | Calibrants and samples experience similar matrix effects. | Relatively simple to implement if a blank matrix is available. | Requires a representative blank matrix for each sample type. |
| Stable Isotope Dilution (SID) | An isotopically labeled internal standard co-elutes and experiences the same matrix effects as the analyte. | Highly accurate and precise; considered the gold standard for matrix effect correction. | Requires a specific, often expensive, labeled internal standard. |
| Standard Addition | The analyte is spiked into the sample at different concentrations to create a calibration curve within the sample matrix. | Useful when a blank matrix is unavailable. | Labor-intensive as each sample requires multiple analyses. |
| Sample Dilution | Reduces the concentration of matrix components. | Simple and quick. | Reduces analyte concentration, which may compromise sensitivity. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Soil Samples
This protocol is adapted from established methods for the analysis of this compound in soil.
-
Sample Preparation:
-
Weigh 20 g of the soil sample into a centrifuge tube.
-
Add 100 mL of methanol.
-
-
Extraction:
-
Shake vigorously for 1 hour on a mechanical shaker.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction on the soil pellet with a fresh 100 mL of methanol.
-
Combine the supernatants.
-
-
Concentration:
-
Reduce the volume of the combined extracts to approximately 4 mL using a rotary evaporator with the water bath temperature below 40°C.
-
-
Cleanup (using SPE):
-
Condition a graphitized carbon black SPE cartridge (250 mg) and a synthetic magnesium silicate SPE cartridge (900 mg) with 5 mL of ethyl acetate/n-hexane (1:9, v/v).
-
Load the concentrated extract onto a porous diatomaceous earth cartridge and allow it to stand for 10 minutes.
-
Elute the this compound from the diatomaceous earth cartridge onto the stacked graphitized carbon and magnesium silicate cartridges using ethyl acetate/n-hexane (1:9, v/v).
-
Elute the this compound from the cleanup cartridges with 30 mL of ethyl acetate/n-hexane (1:9, v/v).
-
-
Final Preparation:
-
Concentrate the eluate to approximately 3 mL at below 40°C.
-
Add n-hexane to bring the final volume to exactly 5 mL. The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Preparation of a Matrix-Matched Calibration Curve
This protocol describes the general procedure for preparing a matrix-matched calibration curve.
-
Prepare Blank Matrix Extract:
-
Extract a sample of the matrix that is known to be free of this compound using the same procedure as for the unknown samples (e.g., Protocol 1). This will serve as the blank matrix extract.
-
-
Prepare Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known high concentration (e.g., 100 µg/mL).
-
-
Prepare Working Standards:
-
Perform serial dilutions of the stock solution to create a series of working standard solutions at different concentrations that will bracket the expected concentration range of this compound in the samples.
-
-
Prepare Matrix-Matched Standards:
-
For each calibration level, add a small, precise volume of the corresponding working standard solution to a larger, precise volume of the blank matrix extract. For example, to prepare a 1 µg/mL matrix-matched standard, add 10 µL of a 100 µg/mL working standard to 990 µL of the blank matrix extract.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards using the same LC-MS/MS method as for the unknown samples.
-
Construct a calibration curve by plotting the peak area (or peak area ratio if using an internal standard) against the concentration.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Analytical method development and validation for the quantification of this compound in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development and validation for the quantification of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. welchlab.com [welchlab.com]
improving the sensitivity of metaldehyde detection in drinking water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of metaldehyde in drinking water. Our goal is to help you improve the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for this compound in drinking water?
A1: The European Union has set a regulatory limit for individual pesticides in drinking water at 0.1 micrograms per liter (µg/L).[1][2][3] In Australia, the health-based guideline for this compound in drinking water is that it should not exceed 0.02 milligrams per liter (mg/L).[4]
Q2: What are the most sensitive methods for detecting this compound in water?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and sensitive methods for detecting this compound in water.[2] Newer techniques like reactive paper spray mass spectrometry (PS-MS) also show promise for rapid screening.
Q3: Why is this compound difficult to remove from drinking water using standard treatment processes?
A3: this compound's chemical characteristics make it poorly removed by conventional water treatment processes like filtration through granular activated charcoal (GAC). Its simple structure also makes it resistant to breakdown by chlorine or ozone. Advanced oxidation processes are expected to be more effective.
Troubleshooting Guide
Issue 1: Poor sensitivity or high limit of detection (LOD).
-
Q: My assay is not sensitive enough to detect this compound at the regulatory limit. What can I do?
-
A:
-
Optimize Sample Preparation: Implement a sample pre-concentration step. Solid-phase extraction (SPE) is a widely used technique to concentrate this compound from water samples before analysis.
-
Enhance Ionization (LC-MS/MS): The formation of multiple adduct ions ([M+H]+, [M+Na]+, [M+NH4]+) can decrease analytical sensitivity. Using a methylamine mobile phase additive can suppress the formation of unwanted alkali adducts and improve sensitivity by promoting the formation of a single, stable adduct.
-
Injection Volume: For methods like direct aqueous injection, increasing the injection volume can improve sensitivity.
-
Instrument Settings (GC-MS): Ensure your GC-MS is operating in selected ion monitoring (SIM) mode for higher sensitivity. For triple quadrupole instruments (GC-MS/MS), using selected reaction monitoring (SRM) mode will significantly enhance specificity and sensitivity.
-
-
Issue 2: Inconsistent or poor analyte recovery.
-
Q: I am experiencing low and variable recovery of this compound. What are the likely causes?
-
A:
-
Sample Storage: this compound can degrade over time. Samples should be stored in amber glass bottles with PTFE-lined caps at approximately 3±2°C in the dark and analyzed as soon as possible.
-
Extraction Efficiency (SPE): Ensure the SPE cartridge is appropriate for this compound and that the elution solvent is effective. Dichloromethane is commonly used for elution. The drying step after loading the sample onto the cartridge is critical for good recovery.
-
Volatility of this compound: this compound is relatively volatile. Be cautious during solvent evaporation steps to avoid analyte loss.
-
-
Issue 3: Matrix effects and interferences.
-
Q: I suspect matrix effects are impacting my results. How can I mitigate this?
-
A:
-
Internal Standards: Use an isotopically labeled internal standard, such as this compound-d16, to compensate for matrix effects and variations in instrument response.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from interfering compounds present in the sample matrix.
-
Selective Detection: High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) provides high selectivity, minimizing the impact of co-eluting interferences. HPLC-QQQ (triple quadrupole) is an extremely selective technique, and interferences are rare in potable water samples.
-
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Sample Preparation | Key Advantages | Key Disadvantages |
| LC-MS/MS (Direct Aqueous Injection) | LOD: 0.009 µg/L | Minimal (Direct Injection) | High throughput, minimal sample handling | Potential for matrix effects |
| LC-MS/MS with Online SPE | LOQ: 4 ng/L (tap water), 20 ng/L (river water) | Online Solid-Phase Extraction | Automated, high sensitivity | Requires specialized equipment |
| GC-MS with SPE | LOD: Typically 0.005 µg/L | Solid-Phase Extraction (SPE) | Robust, relatively simple methodology | Requires sample extraction, which is more time-consuming |
| GC-MS/MS | High degree of compound specificity | Solid-Phase Extraction (SPE) | Highly specific and sensitive | More complex instrumentation |
| Reactive Paper Spray MS (PS-MS) | LOD < 0.1 ng/mL | None (Direct Analysis) | Rapid analysis (<1 minute), no pre-concentration needed | Higher detection limits than GC- and LC-MS methods |
Experimental Protocols
Protocol 1: this compound Detection by LC-MS/MS with Direct Aqueous Injection
This protocol is based on the method developed by Affinity Water using an Agilent 6490 LC/MS/MS.
-
Sample Collection: Collect water samples in appropriate containers.
-
Internal Standard: Add this compound-d16 as an internal standard to all samples, standards, and blanks.
-
LC System:
-
Column: Agilent Poroshell or equivalent.
-
Injection Volume: 100 µL.
-
Mobile Phase: Optimized for separation of this compound and other target compounds.
-
-
MS/MS System:
-
Ionization Mode: Positive ionisation mode for this compound.
-
Detection: Use multiple reaction monitoring (MRM) for quantification and qualification of this compound.
-
-
Calibration: Prepare a calibration curve over a suitable range (e.g., 0 to 0.3 µg/L).
-
Analysis: Inject samples and standards into the LC-MS/MS system.
-
Quantification: Quantify this compound concentration based on the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Protocol 2: this compound Detection by GC-MS with Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods described by the UK Environment Agency.
-
Sample Collection: Collect 500 mL of water in an amber glass bottle.
-
SPE Cartridge Conditioning: Condition a styrene-divinyl benzene polymer SPE cartridge.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge.
-
Cartridge Drying: Dry the cartridge thoroughly.
-
Elution: Elute the trapped this compound with dichloromethane.
-
Concentration: Evaporate the eluate to a small volume.
-
Internal Standard: Add a suitable internal standard (e.g., 1,4-dichlorobenzene-d4).
-
GC-MS Analysis:
-
Injection: Use a splitless injection.
-
Column: A non-polar column such as DB-5MS is suitable.
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode.
-
-
Quantification: Calculate the concentration of this compound based on the calibration curve prepared from SPE-extracted standards.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
reducing the environmental runoff of metaldehyde from agricultural fields
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the environmental runoff of metaldehyde from agricultural fields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.
Troubleshooting Guide: Common Issues in this compound Runoff Experiments
Researchers often face challenges when studying this compound runoff. This guide provides solutions to common problems encountered during experimental work.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in this compound concentrations in runoff samples. | Inconsistent application of this compound pellets.Non-uniform rainfall simulation.Variations in soil packing and slope within experimental plots.Contamination during sample collection and processing.[1] | Ensure precise and uniform application of pellets by calibrating spreading equipment.[2]Utilize rainfall simulators that provide consistent intensity and coverage.[3]Standardize soil plot preparation, ensuring uniform compaction, slope, and moisture content.Use clean sampling equipment for each sample and follow strict protocols to prevent cross-contamination.[1] |
| Low or no detection of this compound in runoff despite application. | Rapid degradation of this compound in the soil.[4]Strong adsorption to soil particles, preventing runoff.Issues with the analytical method, such as matrix effects. | Characterize the soil's microbial activity and organic matter content to assess degradation potential.Analyze soil samples to determine the amount of this compound retained.Validate the analytical method for the specific soil and water matrix, using matrix-matched standards to correct for suppression or enhancement of the signal. |
| Inconsistent performance of mitigation measures (e.g., vegetative buffer strips). | Channelized flow through the buffer strip, bypassing the filtering vegetation.Inappropriate vegetation type for the specific conditions.The width of the buffer strip may not be sufficient for the field's slope and soil type. | Ensure runoff enters the buffer strip as sheet flow rather than concentrated flow.Select dense, perennial vegetation adapted to the local climate and soil.Design the buffer strip width based on field-specific characteristics, including slope, soil type, and the size of the contributing area. |
| Difficulty in extrapolating laboratory findings to field conditions. | Laboratory studies may not accurately replicate the complexity of field environments (e.g., rainfall patterns, soil heterogeneity, microbial communities). | Design laboratory experiments to mimic field conditions as closely as possible, including soil structure, moisture, and temperature.Conduct field-scale validation studies to confirm laboratory findings.Utilize environmental models to help bridge the gap between lab and field data. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the environmental runoff of this compound.
1. What are the primary pathways for this compound to enter water bodies from agricultural fields?
The primary pathways for this compound to enter water bodies are through surface runoff and drainage from agricultural fields, particularly after rainfall events. Its high mobility in soil contributes to its presence in the aquatic environment. Spills during the handling and cleaning of application equipment can also be a significant point source of contamination.
2. What are the key factors that influence the extent of this compound runoff?
Several factors influence the amount of this compound runoff, including:
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Rainfall: The intensity and duration of rainfall events are major drivers of runoff.
-
Soil Type: Soil properties such as texture, organic matter content, and pH affect this compound's adsorption and degradation rates.
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Topography: The slope of the field plays a crucial role; steeper slopes lead to higher runoff potential.
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Application Timing: Applying this compound shortly before a heavy rainfall event significantly increases the risk of runoff.
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Application Rate: Higher application rates can lead to greater runoff losses.
3. What are the most effective mitigation strategies to reduce this compound runoff?
A combination of strategies, often referred to as Best Management Practices (BMPs), is most effective. These include:
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Vegetative Buffer Strips: These are strips of vegetation planted at the edge of fields to intercept runoff and filter out pesticides.
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Application Timing: Avoiding application when heavy rain is forecast or when soils are saturated can significantly reduce runoff.
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Reduced Application Rates: Using the minimum effective application rate minimizes the amount of this compound available for runoff.
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Integrated Pest Management (IPM): Employing IPM strategies can reduce the overall reliance on this compound. This includes cultural control methods to create a less favorable environment for slugs.
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Product Substitution: Using alternative molluscicides, such as ferric phosphate, can be an effective strategy in high-risk areas.
4. How does the formulation of this compound pellets affect their runoff potential?
The physical characteristics of the pellets, such as their size, density, and durability, can influence how quickly they break down and release this compound. More durable pellets may release the active ingredient more slowly, potentially reducing the amount available for runoff during a single rainfall event. However, the manufacturing process (wet vs. dry) does not appear to significantly influence environmental fate.
Data Presentation: Effectiveness of Runoff Mitigation Strategies
The following table summarizes the reported effectiveness of various mitigation strategies in reducing pesticide runoff. While not all data is specific to this compound, it provides a valuable reference for the potential efficacy of these measures.
| Mitigation Strategy | Reported Pesticide Reduction Efficiency (%) | Key Influencing Factors | Source(s) |
| Vegetative Buffer Strips (5m width) | ≥50% (average for all pesticides) | Runoff volume and sediment retention, sheet flow vs. channelized flow. | |
| Vegetative Buffer Strips (10m width) | ≥90% (average for all pesticides) | Runoff volume and sediment retention, sheet flow vs. channelized flow. | |
| Oat Buffer Strip (6m width) | 65% - 91% (for atrazine) | Application rate of the pesticide. | |
| Vegetated Buffer Strips (varying widths) | 8% - 100% | Infiltration rate, sediment trapping. | |
| Product Substitution (this compound to Ferric Phosphate) | Significant reductions in this compound concentrations, often below the Drinking Water Standard. | Farmer adoption and subsidy programs. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. This section outlines key experimental protocols for studying this compound in the environment.
Protocol 1: Analysis of this compound in Water Samples using LC-MS/MS
This protocol provides a method for the sensitive determination of this compound in water samples.
1. Sample Collection and Preservation:
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Collect water samples in 500 mL amber glass bottles with PTFE-lined screw caps.
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To preserve the sample, add a sodium thiosulfate solution (e.g., 90 mL of 10 g/L) to the collection bottle before sampling.
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Store samples refrigerated at approximately 3±2°C in the dark and analyze as soon as possible, with a maximum storage time of 31 days.
2. Sample Preparation (On-line Solid Phase Extraction):
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This method utilizes a large volume injection on-line solid phase extraction procedure.
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An aqueous sample is injected onto an enrichment column where the analyte (this compound) is trapped.
-
The analyte is then "back-flushed" from the enrichment column onto the analytical column.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Detection: The analyte is identified and quantified using selected reaction monitoring (SRM) mode.
-
Quantitation: An internal standardization procedure is used for accurate quantification.
4. Troubleshooting Common LC-MS/MS Issues:
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Retention Time Shifts: Can be caused by changes in the mobile phase composition, column degradation, or temperature fluctuations.
-
Peak Broadening or Splitting: May result from column contamination, high injection volume, or issues with the mobile phase.
-
Weak Signal Intensity: Can be due to ion source problems, contamination, or matrix effects.
-
Matrix Effects: Co-eluting substances from the sample can suppress or enhance the ionization of the target analyte. To mitigate this, use matrix-matched calibration standards or employ sample cleanup techniques.
Protocol 2: Determination of this compound Degradation in Soil
This protocol outlines a method to assess the rate at which this compound breaks down in soil.
1. Soil Sample Collection and Preparation:
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Collect representative soil samples from the upper 8 inches of topsoil using a clean shovel or soil probe.
-
To create a composite sample for a specific area, collect subsamples in a zigzag or W pattern and mix them thoroughly.
-
Air-dry the soil and sieve it through a 2 mm mesh before use.
2. Incubation Experiment:
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Weigh a known amount of the prepared soil into incubation vessels.
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Spike the soil with a known concentration of this compound (either analytical grade or from a pellet formulation).
-
Adjust the soil moisture to a specific level (e.g., 60% of maximum water holding capacity).
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Incubate the samples in the dark at a constant temperature (e.g., 20°C).
3. Sampling and Extraction:
-
At predetermined time intervals, collect soil subsamples from the incubation vessels.
-
Extract this compound from the soil using an appropriate solvent, such as methanol.
4. Analysis:
-
Analyze the concentration of this compound in the soil extracts using a suitable analytical method, such as LC-MS.
-
Calculate the degradation rate and the half-life (DT50) of this compound in the soil.
Protocol 3: Adsorption-Desorption of this compound in Soil (Batch Equilibrium Method - OECD 106)
This protocol, based on OECD Guideline 106, is used to determine the extent to which this compound binds to soil particles.
1. Preliminary Test (Tier 1):
-
Determine the optimal soil-to-solution ratio, equilibration time, and the stability of this compound during the experiment.
2. Main Adsorption Test (Tier 2 or 3):
-
Add known volumes of this compound solutions of varying concentrations to pre-weighed soil samples in centrifuge tubes.
-
Agitate the tubes for the predetermined equilibration time.
-
Separate the soil and the solution by centrifugation.
-
Analyze the concentration of this compound remaining in the aqueous phase.
-
The amount of this compound adsorbed to the soil can be calculated by the difference between the initial and final concentrations in the solution.
-
Desorption can be measured by replacing the supernatant with a fresh solution and re-equilibrating.
3. Data Analysis:
-
Plot the amount of adsorbed this compound against the equilibrium concentration in the solution to generate an adsorption isotherm.
-
Calculate the adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound runoff research.
References
Technical Support Center: Enhancing Metaldehyde Bait Palatability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to enhance the palatability of metaldehyde-based molluscicide baits for target pests like slugs and snails.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental trials, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Bait Consumption in Laboratory Assays
Question: My test subjects (slugs/snails) are not consuming the experimental this compound bait, even in no-choice tests. What could be the cause, and how can I fix it?
Answer:
Several factors could be contributing to low bait consumption. The primary reasons often involve bait composition, detection of the active ingredient, or suboptimal environmental conditions.
Potential Causes & Solutions:
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Active Ingredient Aversion: Slugs and snails can detect and may be deterred by this compound.[1][2] The concentration might be too high, acting as a feeding depressant before a lethal dose is ingested.[1][2]
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Solution: Test a range of lower this compound concentrations (e.g., 1%, 3%, 5%).[3] Research indicates that slugs are more likely to accept and feed on pellets with lower concentrations. Consider novel formulations like microencapsulation or silica coatings to mask the active ingredient, which may delay detection and prevent premature paralysis.
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Unpalatable Bait Matrix: The carrier material (e.g., wheat bran, flour) may be unattractive to the target species.
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Solution: Experiment with different bait bases. Mill-run wheat bran is often highly attractive. Incorporate phagostimulants such as specific proteins, dextrose, or casein to enhance attractiveness. Simple bread dough has also been shown to be an effective attractant.
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Suboptimal Environmental Conditions: Gastropod activity is highly dependent on the environment. If conditions are too cold, too hot, or too dry, feeding activity will be minimal.
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Solution: Maintain optimal conditions for slug and snail activity. This typically involves temperatures between 50-70°F (10-21°C), high humidity, and moist soil or substrate.
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Pellet Hardness: Snails and slugs may prefer softer pellets, especially if moisture is limited.
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Solution: Adjust the binding agents and manufacturing process to create a softer pellet. Applying bait just before a light rain or irrigation can soften pellets and enhance palatability.
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Issue 2: High Variability in Bait Consumption and Mortality Between Replicates
Question: I am observing significant and inconsistent variation in my results across identical experimental setups. Why is this happening?
Answer:
High variability can obscure treatment effects and make data interpretation difficult. The source of this variability often lies in subtle differences in pest physiology, experimental setup, or bait application.
Potential Causes & Solutions:
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Inconsistent Pest Physiology: The age, size, species, and hunger level of the test subjects can significantly influence feeding behavior.
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Solution: Standardize the test subjects. Use slugs or snails of a consistent species, age, and size class. Acclimate them to the laboratory conditions and standardize their hunger levels by withholding food for a set period (e.g., 24-48 hours) before the trial.
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Environmental Gradients: Minor differences in temperature, light, or humidity across your experimental arenas can affect pest behavior.
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Solution: Randomize the placement of your replicates and treatments to mitigate the effects of any unforeseen environmental gradients in the laboratory.
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Bait Application and Density: Uneven distribution or an insufficient number of baiting points can lead to variable encounter rates.
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Solution: Ensure precise and uniform application of bait pellets. Studies suggest that bait density is more critical than pellet size for increasing mortality. A density of at least 30 pellets per m² is often recommended to maximize encounter rates.
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Issue 3: Pests Recover After Initial Poisoning Symptoms
Question: My test subjects show initial signs of this compound poisoning (paralysis, mucus secretion) but then recover after a few days. Why does this happen and how can I increase mortality?
Answer:
Recovery from sub-lethal poisoning is a well-documented phenomenon with this compound. It occurs when a pest ingests enough bait to cause symptoms but not enough to be fatal. Recovery is especially common under cool, moist conditions where slugs can rehydrate and metabolize the toxin.
Potential Causes & Solutions:
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Sub-lethal Dosing: The bait formulation may be repellent, causing the slug to stop feeding before ingesting a lethal dose. This is a known anti-feedant effect of this compound.
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Solution: The goal is to create a bait that is palatable enough to ensure a lethal dose is consumed quickly. Focus on improving the bait matrix with phagostimulants. Formulations that reduce the rate of absorption from the gut could also increase the likelihood of a lethal dose being ingested before feeding is inhibited.
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Favorable Recovery Conditions: Access to moisture and shelter in cool temperatures enhances the chances of recovery.
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Solution: While not always controllable in the field, in lab settings, ensure that post-exposure conditions do not unduly favor recovery unless that is a variable being tested. Test bait efficacy under conditions that are also conducive to the toxic action of this compound, such as warmer temperatures (e.g., >63°F or 17°C). Combining cool, damp nights with subsequent high temperatures and sun can increase mortality by promoting desiccation.
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Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the palatability of this compound baits?
A1: The palatability and overall efficacy of this compound baits are influenced by a combination of factors related to the bait itself, the environment, and the target pest's behavior.
| Category | Factor | Description |
| Bait Formulation | Active Ingredient (A.I.) Concentration | Higher concentrations can be more repellent, leading to sub-lethal dosing. Lower concentrations may be more palatable but less toxic. |
| Bait Carrier/Matrix | The food base, typically wheat or barley flour, must be attractive to the target pest. | |
| Phagostimulants & Attractants | Additives like proteins, sugars (dextrose), or specific fragrances can increase attraction and stimulate feeding. | |
| Pellet Hardness & Size | Snails and slugs often prefer softer, smaller pellets that are easier to consume. However, bait density (pellets/m²) is often more critical than size. | |
| Additives (Binders, Fungicides) | Binders affect rain-fastness, while fungicides prevent mold but can sometimes act as repellents. | |
| Environmental | Temperature | Efficacy is temperature-dependent. This compound is more effective at warmer temperatures (>50°F / 10°C) and less so in the cold. |
| Moisture & Humidity | High humidity and moist soil are required for slug/snail activity, but heavy rain can degrade baits and allow pests to recover from poisoning. | |
| Pest-Related | Species & Life Stage | Palatability of different baits can vary by slug/snail species and age. Juveniles may be less likely to encounter baits. |
| Alternative Food Sources | The presence of attractive crops or other food can reduce the likelihood of pests feeding on baits. |
Q2: What is the optimal concentration of this compound for balancing palatability and efficacy?
A2: There is a critical trade-off. High concentrations (e.g., 5-8%) can cause rapid paralysis and act as a feeding deterrent, preventing the ingestion of a lethal dose. Conversely, lower concentrations (e.g., 1-3%) are often more readily accepted by slugs, but recovery rates can be higher if the dose is insufficient. Studies suggest that a 1% this compound concentration can be as effective as 3% in paralyzing slugs, though more may recover. The optimal concentration is formulation-dependent and should be determined empirically by testing a range to find the lowest effective dose that maximizes consumption and minimizes recovery.
Q3: How does this compound work, and how does this impact bait formulation?
A3: this compound is a stomach poison that acts on ingestion or contact. It disrupts the mucus-producing cells, causing them to burst and leading to excessive mucus secretion, dehydration, paralysis, and death. Pests stop feeding almost immediately after ingestion. This rapid onset of paralysis is a key challenge for bait formulation. If paralysis occurs too quickly, the slug may cease feeding before consuming a lethal dose. Therefore, formulations that can delay the toxic effect or are so attractive that a lethal dose is consumed in the first few bites are theoretically more effective.
Experimental Protocols & Visualizations
Protocol: Two-Choice Feeding Bioassay
This protocol outlines a standard method for comparing the palatability of an experimental bait against a control bait.
1. Materials:
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Test arenas (e.g., 150-mm Petri dishes or larger plastic boxes with secure lids).
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Substrate (e.g., moist filter paper or soil).
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Test subjects (e.g., Deroceras reticulatum), standardized by size and acclimated to lab conditions.
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Experimental bait formulation.
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Control bait (identical formulation but without this compound).
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Analytical balance for weighing baits.
2. Pest Preparation:
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Collect or rear a sufficient number of target pests of a uniform size/age.
-
Acclimate the animals to the test environment (temperature, humidity, light cycle) for at least 48 hours.
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To standardize hunger, withhold food for 24 hours prior to the test, but provide access to moisture.
3. Experimental Setup:
-
Line each test arena with a moist substrate.
-
Weigh equal amounts of the experimental bait and the control bait.
-
Place the two baits at opposite sides of the arena to give the test subject a clear choice.
-
Introduce one slug/snail into the center of each arena.
-
Include control arenas with only bait (no pests) to measure any weight change due to moisture absorption/evaporation.
-
Replicate each treatment sufficiently (e.g., 10-20 replicates).
4. Data Collection & Analysis:
-
After a set period (e.g., 24 or 48 hours), remove the pests.
-
Record the status of each pest (alive, paralyzed, dead).
-
Carefully remove the remaining bait pellets, dry them to a constant weight, and re-weigh them.
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Calculate the amount of each bait consumed, correcting for any weight change observed in the no-pest control arenas.
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Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant preference for one bait over the other.
Diagrams
Caption: Workflow for a standard bait palatability bioassay.
References
Technical Support Center: Metaldehyde Pellet Efficacy Under Rainfall
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of rainfall on metaldehyde pellet efficacy during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of rainfall on this compound pellets? Rainfall is a critical factor influencing the field life of this compound pellets.[1] Its primary impacts include:
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Physical Degradation: Rainfall can physically break down pellets, particularly traditional bran-based formulations.[1][2] Rain or even heavy dew can cause pellets to swell and fall apart.[3]
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Leaching of Active Ingredient: The reduction of the active ingredient (this compound) due to rainfall is the most significant factor affecting the pellet's field life.[1] In wet conditions, pellets with a greater surface area to volume ratio, such as smaller pellets, tend to lose more of the active ingredient.
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Reduced Efficacy: The combination of physical breakdown and leaching leads to a reduction in the number of slugs or snails killed. This increases the likelihood that the target pest will consume a sub-lethal dose.
Q2: What does "rain-fast" mean, and how does it differ from "efficacy after rainfall"? The terms "rain-fast" and "efficacy after rainfall" are not interchangeable.
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Rain-fastness refers to the physical integrity of the pellet after exposure to rain. Harder, more durable pellets are considered more rain-fast.
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Efficacy after rainfall refers to the mortality rate of the target pest after consuming pellets that have been exposed to rain. Crucially, research indicates that pellet integrity does not always correlate with mortality. A pellet can remain physically intact (rain-fast) but have reduced efficacy due to the leaching of its active ingredient or reduced palatability.
Q3: How does pellet formulation affect rainfastness and efficacy? Pellet formulation is a key determinant of performance in wet conditions.
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Manufacturing Process: Wet extrusion processes generally produce pellets with better stability compared to dry processing.
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Binders and Ingredients: The use of hard wheat flour as a carrier can improve pellet stability and rainfastness. Some formulations include glues to enhance durability, but this can sometimes reduce the pellet's palatability to slugs and snails.
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Novel Formulations: To improve performance, some newer formulations incorporate a silica matrix to coat the pellets. This is designed to slow the release of this compound, especially during rain events, potentially allowing more pests to consume a lethal dose before paralysis occurs.
Q4: What is the influence of pellet size and hardness on efficacy in wet conditions? Pellet size and hardness have a significant and interactive effect on performance after rainfall.
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Pellet Size: Smaller pellets have a greater surface-area-to-volume ratio, which can make them more susceptible to the breakdown and leaching of the active ingredient in wet conditions. Experiments have shown that smaller this compound baits result in a greater reduction in efficacy after rainfall compared to larger pellets of the same product.
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Pellet Hardness: While harder pellets may be more "rain-fast," there is a potential trade-off. An excessive focus on hardness to achieve rain-fastness may decrease palatability, increasing the chance of delivering a sub-lethal dose.
Q5: When is the best time to apply this compound pellets in relation to expected rainfall? Timing is critical for maximizing efficacy.
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Avoid applying pellets immediately before heavy rainfall, as this can lead to their rapid degradation.
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Hard, glue-based pellets are best applied before substantial rainfall is expected.
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Application should coincide with periods of pest activity. Applying bait after heavy rains, when temperatures are suitable, is often recommended.
Q6: How does temperature interact with rainfall to affect pellet efficacy? Temperature is a crucial factor that works in conjunction with moisture. This compound's efficacy is reduced at lower temperatures. Treatment is more likely to be successful at 68°F (20°C) than at 44°F (7°C). The combination of extremely wet and cold (<32°F) conditions can lead to treatment failure. Conversely, cool, damp nights followed by warm, sunny days can enhance efficacy by causing slugs that have ingested the bait to desiccate more quickly.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions & Solutions |
| Poor pellet performance observed after a heavy rainfall event. | 1. Leaching of Active Ingredient: Rainfall has washed away a significant portion of the this compound, leading to sub-lethal doses. 2. Physical Degradation: The pellet formulation (e.g., bran-based) was not durable enough to withstand the precipitation. 3. Incorrect Application Timing: Pellets were applied immediately before a heavy downpour. | * Re-evaluate Formulation: Consider using pellets manufactured with a more durable, wet-processed method for future experiments in rainy conditions. * Check Pellet Size: If using small pellets, be aware of their higher susceptibility to leaching in wet conditions. * Adjust Timing: In the future, schedule application to avoid periods immediately preceding forecasted heavy rain. Re-application may be necessary in areas of high pest pressure. |
| Pellets appear intact ("rain-fast") but are not controlling the slug/snail population. | 1. Reduced Palatability: The formulation designed for durability (e.g., with added glues) may be less attractive to the target pests. 2. Leached Active Ingredient: Even if the pellet structure is intact, the this compound may have leached out, rendering it ineffective. 3. Low Temperature: Efficacy of this compound is significantly reduced in cold weather, regardless of pellet integrity. | * Assess Palatability: Conduct a choice test in a controlled lab setting to compare consumption of the rain-exposed pellets against fresh pellets. * Analyze Active Ingredient: If possible, perform an analytical chemistry assessment on rain-exposed pellets to quantify the remaining this compound concentration. * Monitor Environmental Conditions: Correlate efficacy data with temperature logs. Avoid conducting trials when temperatures are below 44-50°F (7-10°C). |
| Sub-lethal dosing is suspected in the target pest population. | 1. Small, Hard Pellets: This combination can lead to slugs consuming a piece of a pellet but not a lethal dose due to low palatability. 2. Degraded Pellets: Partially degraded pellets from rainfall may not contain enough active ingredient in the portion consumed by the pest. 3. High Pest Density: A large pest population may consume all the bait before every individual has ingested a lethal dose. | * Optimize Pellet Selection: Avoid focusing solely on the number of baiting points (small pellets) or rain-fastness (hard pellets). An interaction between hardness, composition, and this compound concentration influences mortality. * Ensure Sufficient Application: Verify that the application rate provides enough active ingredient for the target population density. Re-application to 'hot spots' may be required if the initial bait is consumed quickly. |
Data Summary Tables
Table 1: Influence of Pellet Size on Efficacy of a 50g/kg this compound Product After Rainfall (>35mm) Data adapted from a 2015 laboratory bioassay.
| Treatment | Pellet Characteristics | Mean Dead Snails (No Rainfall) | Mean Dead Snails (After Rainfall) | % Reduction in Mortality After Rainfall |
| Metarex | Standard Size (approx. 60,000 pellets/kg) | 6.4 | 5.3 | 17.2% |
| Metarex Micro | Small Size (approx. 100,000 pellets/kg) | 6.9 | 3.1 | 55.1% |
Table 2: Influence of Pellet Size on Efficacy of a 15g/kg this compound Product After Rainfall Data adapted from a 2016 laboratory bioassay.
| Treatment | Pellet Characteristics | Mean Dead Snails (No Rainfall) | Mean Dead Snails (After Rainfall) | % Reduction in Mortality After Rainfall |
| Product A | Standard Size | 4.3 | 3.4 | 20.9% |
| Product B | Small Size | 3.9 | 2.6 | 33.3% |
Experimental Protocols
Protocol: Laboratory Bioassay for Assessing this compound Pellet Efficacy After Simulated Rainfall
This protocol outlines a method for testing the efficacy of molluscicide baits after they have been weathered by simulated rainfall.
1. Materials:
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Test pellets (various formulations).
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Control pellets (non-toxic).
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Large planter trays (e.g., 400 x 300 x 120mm) filled with soil (e.g., loam).
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Test arenas (e.g., plastic containers, caged arenas with barriers like Fluon to prevent escape).
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Target species (e.g., adult Deroceras reticulatum or Theba pisana).
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Rainfall simulator or irrigation system capable of delivering controlled amounts of water.
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Environmental chamber or controlled temperature room (e.g., 22°C ± 1°C, 80-100% RH).
2. Methodology:
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Phase 1: Pellet Weathering
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Spread a known quantity (e.g., 50g) of each pellet formulation evenly on the surface of the soil in the planter trays.
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Prepare a set of trays that will not receive rain ("No Rainfall" control) and a set that will ("Rainfall" treatment).
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Expose the "Rainfall" trays to a controlled, simulated rainfall event (e.g., a total of 35-60mm of water applied over a set period). Shield plots from natural rain if conducted outdoors.
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Maintain all trays under identical environmental conditions (temperature, light) for a specified weathering period (e.g., 48 hours to two weeks).
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Phase 2: Bioassay
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Following the weathering period, retrieve the pellets from the soil surface.
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Place a standardized number of pellets (e.g., 8 pellets) into each test arena.
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Introduce a set number of the target species (e.g., 5-10 snails/slugs) into each arena. Include an untreated control group with no pellets.
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Maintain the arenas in a controlled environment favorable to slug/snail activity (high humidity, moderate temperature).
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Provide a source of moisture if necessary to maintain activity.
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Phase 3: Data Collection and Analysis
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Assess mortality at regular intervals (e.g., 24, 48, 72 hours and up to 10 days). Count the number of dead or severely affected individuals.
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(Optional) Assess consumption by weighing the pellets before and after the exposure period (ensure to correct for moisture content).
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(Optional) Assess crop protection by including a food source (e.g., brassica seedlings) and measuring the level of damage.
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Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mortality rates between the "No Rainfall" and "Rainfall" treatments for each pellet formulation.
-
Visualizations
References
Technical Support Center: Faster Analytical Methods for In-situ Metaldehyde Monitoring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting faster analytical methods for in-situ metaldehyde monitoring.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing systematic approaches to identify and resolve them.
Issue 1: No or Low Analyte Signal
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper sample storage and handling to prevent this compound degradation. Use amber vials to protect from light. |
| Inefficient Ionization | Optimize the ionization source parameters. For electrospray ionization (ESI), adjust spray voltage, gas flow, and temperature. For Paper Spray Mass Spectrometry (PS-MS), ensure proper solvent composition and voltage. The addition of an acidified water solution can aid protonation and improve signal.[1] |
| Incorrect Mass Spectrometer Settings | Verify the mass spectrometer is set to monitor the correct m/z for this compound and its adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+).[1] |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations. |
| Extraction Inefficiency | For methods requiring extraction, ensure the chosen solvent is appropriate and the extraction time is sufficient. Sonication with acetone has been shown to be effective for solid samples.[2][3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload (GC/LC) | Reduce the injection volume or dilute the sample. |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column. Consider replacing the liner or trimming the column. |
| Inappropriate Solvent | Ensure the sample solvent is compatible with the mobile phase (LC) or is volatile enough for the injection technique (GC). |
| Temperature Mismatch (GC) | Optimize the initial oven temperature. A temperature that is too high can cause peak fronting. |
Issue 3: High Background Noise or Baseline Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Filter all solutions before use. |
| Leaks in the System | Check for leaks in the gas lines (GC) or fluidic connections (LC) using an electronic leak detector or by visual inspection. |
| Insufficient Detector Equilibration | Allow the detector sufficient time to warm up and stabilize before starting an analysis. |
| Column Bleed (GC) | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a fast and effective method for in-situ this compound analysis in water?
A1: Paper Spray Mass Spectrometry (PS-MS) is a promising technique for rapid (<1 minute) in-situ analysis of this compound in water without extensive sample preparation.[1] It has demonstrated a limit of detection (LOD) below the permitted EU levels for drinking water.
Q2: How can I improve the sensitivity of my this compound analysis using mass spectrometry?
A2: The use of reactive reagents in the spray solvent can enhance the selective detection of this compound. For instance, adding acidified water to the methanol spray solvent can suppress sodium and ammonium adduction and promote protonation, leading to a stronger signal for the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can also increase sensitivity and specificity by monitoring specific fragmentation patterns.
Q3: What are the typical instrument conditions for GC-MS analysis of this compound?
A3: A common approach involves using a non-polar capillary column (e.g., HP-5) with helium as the carrier gas. The injector temperature is typically set around 280°C, and the oven temperature can be held isothermally at 100°C for a rapid analysis. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
Q4: My sample matrix is complex. How can I minimize interference?
A4: For complex matrices, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte before analysis. Alternatively, high-resolution mass spectrometry (HRMS) can help differentiate this compound from matrix components with similar nominal masses. Tandem MS (MS/MS) is also highly effective at reducing matrix interference.
Q5: What is the stability of this compound in standard solutions?
A5: Standard solutions of this compound in chloroform have been reported to be stable for up to four months when stored at 4°C. It is crucial to prepare working standards fresh for each analytical session to ensure accuracy.
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for this compound quantification.
Table 1: Performance of Paper Spray Mass Spectrometry (PS-MS) for this compound in Water
| Parameter | Value | Reference |
| Analysis Time | < 1 minute | |
| Limit of Detection (LOD) | 0.05 ng/mL | |
| Linearity (R²) | 0.9986 | |
| Relative Standard Deviation (RSD) | ~7% |
Table 2: Performance of GC-FID for this compound in Pesticide Formulations
| Parameter | Value | Reference |
| Linearity (r) | > 0.9981 | |
| Recovery | 98-102% |
Experimental Protocols
Protocol 1: Rapid In-situ this compound Screening in Water using Paper Spray Mass Spectrometry (PS-MS)
Objective: To provide a fast screening method for this compound in water samples with minimal sample preparation.
Methodology:
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Sample Collection: Collect water samples in clean glass vials.
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Sample Application: Using a micropipette, deposit approximately 10 µL of the water sample onto a triangular paper substrate.
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Ionization: Mount the paper substrate onto the PS-MS ion source. Apply a high voltage (e.g., 3.5 kV) to the paper.
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Solvent Delivery: Add a spray solvent, such as methanol with 0.1% formic acid, to the paper substrate to generate a spray.
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Mass Spectrometry Analysis: Analyze the generated ions using a mass spectrometer in positive ion mode. Monitor for the protonated this compound ion ([M+H]+ at m/z 177).
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Confirmation: For confirmation, perform tandem MS (MS/MS) on the precursor ion (m/z 177) and monitor for the characteristic product ion (e.g., m/z 149).
Protocol 2: Quantification of this compound in Solid Samples by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To accurately quantify this compound in solid formulations.
Methodology:
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Sample Preparation:
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Weigh approximately 10 g of the homogenized solid sample into a flask.
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Add a known volume of acetone.
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Sonicate the mixture for a specified period (e.g., 15 minutes) to extract the this compound.
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Allow the solution to settle and filter an aliquot through a 0.45 µm PTFE filter into a GC vial.
-
-
GC-FID Analysis:
-
Injector: Set to 280°C with a split ratio (e.g., 1:50).
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Column: Use a non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Use helium at a constant flow rate (e.g., 1.76 mL/min).
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Oven Program: Isothermal at 100°C.
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Detector: FID at 300°C.
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Inject 1 µL of the filtered extract.
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Quantification:
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Prepare a calibration curve using standard solutions of this compound in acetone.
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Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
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Visualizations
Caption: Workflow for in-situ this compound analysis using Paper Spray Mass Spectrometry.
Caption: Workflow for this compound quantification in solid samples by GC-FID.
Caption: Logic diagram for troubleshooting low signal issues in this compound analysis.
References
Technical Support Center: Metaldehyde Persistence in Environmental Risk Assessments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the persistence of metaldehyde. Regulatory risk assessments have historically underestimated the environmental persistence of this compound, leading to unexpected detections in surface and drinking water.[1] This resource addresses common experimental and analytical challenges to support more accurate environmental fate assessments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My experimental results show a much longer this compound half-life in soil than predicted by regulatory models. What could be the cause?
Answer: This is a common observation. Standard regulatory guidelines for soil degradation studies (e.g., OECD 307) may not always reflect real-world environmental conditions, potentially underestimating this compound's persistence.[1] Several factors, often not fully accounted for in standard models, can significantly slow down degradation:
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Soil Moisture: High soil moisture content can lead to less favorable conditions for the microorganisms responsible for degrading this compound, thereby increasing its persistence.[1]
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Temperature: Lower temperatures, representative of the seasons when this compound is typically applied, can slow down microbial activity and, consequently, the degradation rate of this compound.[1]
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Microbial Population: The abundance and activity of specific this compound-degrading microorganisms in the soil are crucial.[1] Soils with no prior exposure to this compound may exhibit slower degradation rates.
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Leaching: this compound is highly mobile in soil due to its low organic carbon-water partition coefficient (Log KOC = 0.18-0.37). It can quickly leach to deeper soil horizons where microbial activity is lower, leading to greater persistence.
Troubleshooting:
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Review Experimental Conditions: Ensure your experimental setup accurately reflects environmentally realistic conditions, particularly for temperature and moisture levels typical of the application season.
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Characterize Soil: Analyze the soil for microbial biomass and history of pesticide exposure. Pre-acclimation of the soil to this compound may be necessary to observe enhanced degradation.
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Consider Leaching: Incorporate a leaching component in your study design, such as using lysimeters, to assess the movement of this compound through the soil profile.
FAQ 2: I am having difficulty achieving consistent and reproducible results when analyzing this compound in water samples. What are the common pitfalls?
Answer: Analyzing the polar compound this compound in water, especially at low concentrations, presents several analytical challenges.
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Sample Preparation: Inadequate sample preparation can lead to matrix effects and poor recovery. Solid-phase extraction (SPE) is a common technique, but the choice of sorbent and elution solvent is critical for good recovery.
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Analytical Method: While both gas chromatography (GC) and liquid chromatography (LC) can be used, each has its considerations. GC methods may require derivatization, while LC-MS/MS methods can be sensitive to matrix suppression.
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Low Concentrations: Detecting this compound at the regulatory limit of 0.1 µg/L in drinking water requires highly sensitive instrumentation.
Troubleshooting:
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Optimize SPE: Experiment with different SPE cartridges and elution solvents to maximize the recovery of this compound from your specific water matrix.
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Method Validation: Thoroughly validate your analytical method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) in the relevant matrix.
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Matrix-Matched Standards: Use matrix-matched calibration standards to compensate for any signal suppression or enhancement caused by components in the sample matrix.
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Alternative Methods: Consider direct analysis techniques like reactive paper spray mass spectrometry for rapid screening of water samples with minimal sample preparation.
FAQ 3: What is the primary degradation pathway for this compound, and how can I monitor its breakdown products?
Answer: The primary route of this compound removal from the environment is through biodegradation in soil. The degradation proceeds in a step-wise manner.
Degradation Pathway:
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Hydrolysis to Acetaldehyde: The cyclic tetramer of this compound is hydrolyzed to its monomer, acetaldehyde.
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Oxidation to Acetic Acid: Acetaldehyde is then oxidized to acetic acid.
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Mineralization to CO2 and Water: Finally, acetic acid is mineralized to carbon dioxide and water.
Monitoring Breakdown Products:
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Acetaldehyde Analysis: Acetaldehyde is a volatile organic compound and can be analyzed by headspace gas chromatography (HS-GC).
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Isotope Labeling: Using 14C-labeled this compound allows for the tracking of its degradation to CO2 through mineralization assays.
Quantitative Data Summary
The persistence of this compound in the environment is highly variable, as demonstrated by the wide range of reported half-life (DT50) values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₆O₄ | |
| Molar Mass | 176.2 g/mol | |
| Water Solubility | 188 mg/L at 20°C | |
| Octanol-Water Partitioning Coefficient (Log Kow) | 0.12 at 20°C | |
| Organic Carbon-Water Partition Coefficient (Log Koc) | 0.18 - 0.37 |
Table 2: Reported Half-lives (DT50) of this compound in Soil
| DT50 (days) | Conditions | Reference |
| 0.75 - 1.02 | Field study in cabbage and soil | |
| 2.3 - 2.4 | Field study in pakchoi and soil | |
| 3.6 - 4150 | Range from various degradation experiments | |
| 5.3 - 9.9 | Average agricultural soils in Germany | |
| ~60 | Aerobic soil conditions |
Experimental Protocols
Protocol 1: General Procedure for this compound Extraction from Soil and Analysis by GC-MS
This protocol provides a general workflow for the extraction and analysis of this compound from soil samples.
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Sample Preparation:
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Weigh 10-20 g of the soil sample.
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Add a suitable volume of acetone and homogenize the mixture.
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Filter the extract by suction.
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Repeat the extraction of the residue with acetone.
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Combine the filtrates and adjust to a known volume with acetone.
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Clean-up:
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Take an aliquot of the extract and concentrate it at a temperature below 40°C.
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Pass the concentrated extract through a clean-up cartridge, such as a porous diatomaceous earth cartridge followed by a graphitized carbon black cartridge.
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Elute the cartridges with a suitable solvent mixture (e.g., ethyl acetate/n-hexane).
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Concentrate the eluate and reconstitute it in a known volume of n-hexane for analysis.
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GC-MS Analysis:
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Inject an aliquot of the final test solution into the GC-MS.
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Quantify the this compound concentration by comparing the peak area or height to a calibration curve prepared with certified reference standards.
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Confirm the identity of this compound using its characteristic mass spectrum.
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Visualizations
Caption: Workflow for this compound Analysis in Soil.
Caption: Biodegradation Pathway of this compound.
References
Technical Support Center: Optimizing Metaldehyde Extraction from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of metaldehyde from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from clay soils?
A1: Methanol has been shown to be a highly effective and reliable solvent for extracting this compound from a variety of soil types, including clay soils.[1][2][3] While methanol-water mixtures have been used, pure methanol often provides the most consistent results.[1][2] Acetone is another solvent that can be used for the extraction of this compound from soil samples.
Q2: I am observing low recovery of this compound, especially at low concentrations. What are the potential causes?
A2: Low recovery of this compound at low concentrations is a common issue. The primary causes are often not irreversible sorption to the soil, but rather matrix effects during analysis, particularly with LC-MS. These matrix effects can suppress the this compound signal, leading to artificially low recovery values.
Q3: What is "matrix effect" and how does it affect my results?
A3: Matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the context of this compound extraction from soil, other organic and inorganic compounds extracted along with the this compound can interfere with its detection by the mass spectrometer, typically leading to signal suppression. This can result in underestimation of the this compound concentration.
Q4: Are there alternative extraction methods to traditional solvent extraction?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective alternative for pesticide residue analysis in soils, including this compound. This method involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Q5: How do soil properties like clay content and organic matter affect extraction efficiency?
A5: While this compound has a low organic carbon-water partition coefficient (log KOC = 0.18-0.37), suggesting high mobility and low binding to soil, soils with higher clay and organic content may require more rigorous extraction. For instance, a second sequential extraction step is often necessary for clayey, high-organic content soils to achieve high recovery.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no this compound recovery in clay soils | 1. Matrix Suppression in LC-MS: Co-extracted matrix components are suppressing the this compound signal. 2. Incomplete Extraction: A single extraction step may not be sufficient for clay soils with high organic matter. 3. Analyte Degradation: Although less common during extraction, degradation can occur under certain conditions. | 1. Optimize LC-MS Method: - Use a different analytical column (e.g., a BEH Phenyl column instead of a C18) to better separate this compound from interfering compounds. - Optimize the gradient flow of the mobile phase. - Utilize matrix-matched standards for calibration to compensate for the matrix effect. - The standard addition method can also be employed to overcome matrix suppression. 2. Modify Extraction Protocol: - Perform a second sequential extraction with fresh solvent to ensure complete recovery from the soil matrix. - Ensure adequate shaking/vortexing time and energy to facilitate the release of this compound from the clay particles. |
| Poor reproducibility of results | 1. Inconsistent Sample Homogenization: Clay soils can be difficult to homogenize, leading to variability between subsamples. 2. Variable Matrix Effects: The extent of matrix suppression can vary between samples. 3. Inconsistent Extraction Conditions: Variations in solvent volume, extraction time, or temperature. | 1. Improve Sample Preparation: - Thoroughly mix and sieve soil samples before taking aliquots for extraction. 2. Standardize Analytical Procedure: - Prepare matrix-matched standards for each batch of samples if significant variability is expected. 3. Maintain Consistent Extraction Parameters: - Use precise volumes of solvents and adhere strictly to the validated extraction time and temperature for all samples. |
| High background noise or interfering peaks in chromatogram | 1. Insufficient Cleanup: The crude extract contains a high level of co-extractives. 2. Contaminated Solvents or Glassware: Introduction of contaminants during the experimental process. | 1. Implement a Cleanup Step: - For complex matrices like clay soil, consider incorporating a dispersive solid-phase extraction (d-SPE) cleanup step, as is common in the QuEChERS method. Common sorbents include PSA (primary secondary amine) and C18. 2. Ensure High Purity Reagents and Clean Equipment: - Use high-purity solvents (e.g., analytical or LC-MS grade). - Thoroughly clean all glassware and equipment to avoid cross-contamination. |
Data Presentation
Table 1: Comparison of this compound Recovery from Different Soil Types Using an Optimized Methanol Extraction Method
| Soil Type | Clay Content (%) | Organic Carbon (%) | pH | Mean Recovery (%) | Relative Standard Deviation (%) |
| Pasture Clay Loam | 28.0 | 2.73 | 6.3 | 100-132 | < 20 |
| Soil 2.1 | 3.7 | 0.67 | 4.7 | 100-132 | < 20 |
| Soil 2.3 | 7.6 | 0.66 | 5.9 | 100-132 | < 20 |
| Soil 2.4 | 26.3 | 1.99 | 7.4 | 100-132 | < 20 |
| Soil 6S | 40.9 | 1.78 | 7.2 | 100-132 | < 20 |
Source: Adapted from Keighley et al., 2021.
Experimental Protocols
Protocol 1: Optimized Methanol-Based Extraction for this compound in Soil
This protocol is adapted from the validated method described by Keighley et al. (2021).
1. Sample Preparation:
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Weigh 20 g (dry weight basis) of the soil sample into a centrifuge tube.
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Adjust the moisture content to 60% of the maximum water holding capacity (MWHC) using deionized water.
2. Fortification (for recovery studies):
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Spike the soil samples with a known concentration of this compound standard solution.
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Allow the spiked samples to equilibrate for 30 minutes.
3. Extraction:
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Add 25 mL of methanol to the centrifuge tube.
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Shake the tube on a side-to-side shaker at 200 rpm for 30 minutes.
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Centrifuge the tube at 3500 rpm for 5 minutes.
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Decant the supernatant into a clean vial (Extract A).
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Repeat the extraction process on the soil pellet with another 25 mL of methanol.
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Decant the second supernatant into a separate vial (Extract B).
4. Analysis:
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Analyze the extracts (A and B) by LC-MS.
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Combine the results from both extracts to determine the total this compound recovery.
Protocol 2: General QuEChERS Method for this compound Extraction from Soil
This is a general outline of the QuEChERS procedure, which can be adapted for this compound analysis.
1. Sample Preparation and Hydration:
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Weigh 10 g of soil into a 50 mL centrifuge tube.
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If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.
2. Extraction:
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Add 10 mL of acetonitrile to the tube.
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Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).
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Shake vigorously for 1-2 minutes.
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Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
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Vortex for 30 seconds.
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Centrifuge at ≥5000 rcf for 2 minutes.
4. Analysis:
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Transfer the purified extract into an autosampler vial for LC-MS or GC-MS analysis.
Visualizations
Caption: Workflow for Optimized Methanol-Based Extraction of this compound from Soil.
Caption: Troubleshooting Logic for Low this compound Recovery in Clay Soil Analysis.
References
Technical Support Center: Stabilization of Metaldehyde in Analytical Standards and Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stabilization of metaldehyde in analytical standards and solutions. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and analysis of this compound standards and solutions.
Issue 1: Rapid Degradation of this compound Stock Solutions
Question: My freshly prepared this compound stock solution is showing a rapid decrease in concentration. What could be the cause and how can I prevent it?
Answer:
Rapid degradation of this compound in solution is primarily due to depolymerization back to its monomer, acetaldehyde, a volatile compound. This process can be accelerated by several factors:
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Temperature: Elevated temperatures significantly increase the rate of depolymerization. This compound begins to slowly depolymerize upon heating and this process is rapid above 80°C.[1]
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pH: Acidic conditions can catalyze the hydrolysis of this compound to acetaldehyde.[1]
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Solvent Type: The choice of solvent can influence stability. While this compound is soluble in various organic solvents, their properties can affect its degradation rate. This compound is readily soluble in methanol and very soluble in benzene and chloroform.[1]
Recommendations:
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Storage: Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage, to minimize thermal degradation.[2]
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Solvent Selection: Prepare stock solutions in high-purity, neutral organic solvents such as acetonitrile or methanol. Avoid acidic or basic solvents.
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pH Control: If working with aqueous solutions, ensure the pH is maintained in the neutral range (pH 6-8).
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Container: Use amber glass vials with tight-fitting caps to prevent solvent evaporation and exposure to light, which can contribute to degradation.
Issue 2: Poor Peak Shape and Tailing in GC Analysis
Question: I am observing significant peak tailing for this compound during GC analysis. What are the potential causes and solutions?
Answer:
Peak tailing for this compound in GC analysis can be attributed to several factors, often related to its chemical properties and interaction with the GC system:
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Active Sites: The presence of active sites in the GC inlet liner, column, or detector can lead to interactions with the polar this compound molecule, causing peak tailing.
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Injector Temperature: A high injector temperature can cause on-column degradation of this compound to acetaldehyde, leading to a distorted this compound peak and the appearance of a broad acetaldehyde peak.
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Column Choice: Using a non-ideal stationary phase can result in poor peak shape.
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Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
Troubleshooting Steps:
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Inlet Maintenance:
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Use a deactivated inlet liner and replace it regularly.
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Ensure the glass wool (if used) is also deactivated.
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Clean the injector port to remove any residues.
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Optimize Injector Temperature:
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Start with a lower injector temperature (e.g., 150-180°C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without causing significant degradation.
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Column Selection and Conditioning:
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Use a well-conditioned, low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).
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Condition the column according to the manufacturer's instructions before use.
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-
Sample Concentration:
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Dilute the sample to an appropriate concentration to avoid overloading the column.
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Issue 3: Inconsistent Results and Poor Reproducibility in LC-MS Analysis
Question: My LC-MS analysis of this compound is giving inconsistent results with poor reproducibility. What could be the problem?
Answer:
Inconsistent results in LC-MS analysis of this compound can stem from its stability in the mobile phase and its ionization behavior in the mass spectrometer.
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Mobile Phase Instability: this compound can be unstable in certain mobile phase compositions, especially those with acidic pH.
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Adduct Formation: In the electrospray ionization (ESI) source, this compound can form various adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+), and the relative abundance of these adducts can vary depending on the mobile phase composition and source conditions, leading to inconsistent quantification if not properly controlled.
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Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results.
Troubleshooting Steps:
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Mobile Phase Optimization:
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Use a mobile phase with a neutral or slightly basic pH.
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Consider using additives that promote the formation of a single, stable adduct.
-
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MS Source Optimization:
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Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the desired adduct and minimize fragmentation.
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Sample Preparation:
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Employ a robust sample cleanup procedure to remove interfering matrix components.
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Internal Standard:
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Use a stable, isotopically labeled internal standard to compensate for matrix effects and variations in instrument response.
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Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in analytical standards?
A1: The primary degradation pathway for this compound in analytical standards is depolymerization to its monomer, acetaldehyde.[2] This reaction is catalyzed by heat and acidic conditions. Acetaldehyde is a volatile compound, and its formation leads to a decrease in the concentration of the this compound standard.
Q2: What are the recommended storage conditions for this compound analytical standards and solutions?
A2: To ensure the stability of this compound standards and solutions, it is recommended to store them at low temperatures. For long-term storage, -20°C or -80°C is advisable. They should be stored in tightly sealed amber glass vials to protect from light and prevent solvent evaporation.
Q3: Are there any known stabilizers for this compound in analytical solutions?
A3: While specific stabilizers for commercial this compound analytical standards are often proprietary, general stabilizers for aldehydes include compounds that can neutralize acidic impurities or inhibit polymerization. For instance, some patents suggest the use of amines like triethanolamine or dimethylethanolamine for stabilizing aldehydes. However, for analytical purposes, it is crucial to ensure that any stabilizer used does not interfere with the analysis. Preparing fresh standards and storing them properly is the most common practice to ensure accuracy.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is known to be more stable in neutral to slightly alkaline conditions. Acidic conditions can promote its hydrolysis to acetaldehyde, leading to a decrease in its concentration over time. Therefore, when preparing aqueous solutions of this compound, it is important to control the pH and keep it within a neutral range.
Data Presentation
The following tables summarize the stability of this compound under various conditions. Please note that specific degradation rates can vary depending on the exact experimental conditions.
Table 1: Recommended Storage Conditions and Estimated Stability of this compound Solutions
| Solvent | Concentration | Storage Temperature | Estimated Shelf-Life |
| Acetonitrile | 1000 µg/mL | -20°C | > 1 year |
| Methanol | 1000 µg/mL | -20°C | > 1 year |
| Acetonitrile | 10 µg/mL | 4°C | ~ 3-6 months |
| Methanol | 10 µg/mL | 4°C | ~ 3-6 months |
| Water (pH 7) | 1 µg/mL | 4°C | ~ 1-3 months |
Table 2: Factors Affecting this compound Degradation in Analytical Solutions
| Factor | Effect on Stability | Recommended Practice |
| High Temperature | Accelerates depolymerization to acetaldehyde. | Store solutions at low temperatures (-20°C or -80°C). Avoid leaving solutions at room temperature for extended periods. |
| Acidic pH (<6) | Catalyzes hydrolysis to acetaldehyde. | Maintain aqueous solutions at a neutral pH (6-8). Use buffered solutions if necessary. |
| Basic pH (>8) | Generally more stable than acidic conditions, but very high pH may also promote degradation. | Maintain a neutral pH for optimal stability. |
| Exposure to Light | Can potentially contribute to degradation over long periods. | Store solutions in amber vials or protect from light. |
| Solvent Purity | Impurities in solvents can potentially catalyze degradation. | Use high-purity, analytical grade solvents. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound Stock Solution
This protocol is designed to assess the stability of a this compound stock solution under accelerated degradation conditions.
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Preparation of Stock Solution:
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Prepare a 1000 µg/mL stock solution of this compound in a high-purity solvent (e.g., acetonitrile or methanol).
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Use a calibrated balance and volumetric flask to ensure accuracy.
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Aliquoting:
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Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps. This prevents contamination and solvent evaporation from repeated sampling of the same vial.
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Storage Conditions:
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Store the aliquots at three different temperatures:
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-20°C (control)
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4°C
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40°C (accelerated condition)
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-
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Time Points:
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Analyze the samples at the following time points: 0, 7, 14, 28, and 56 days.
-
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Analytical Method:
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Use a validated GC-MS or LC-MS/MS method to determine the concentration of this compound.
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Prepare a fresh calibration curve for each analysis.
-
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Data Analysis:
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Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
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Plot the percentage remaining versus time for each temperature.
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Determine the time at which the concentration drops below a certain threshold (e.g., 95% of the initial concentration) to establish the shelf-life under those conditions.
-
Visualizations
Diagram 1: this compound Degradation Pathway
References
Technical Support Center: Reducing Non-Target Species Exposure to Metaldehyde Baits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of metaldehyde baits in experimental settings. The focus is on minimizing exposure to non-target species while maintaining efficacy against target gastropods.
Section 1: General FAQs
Q1: What is this compound and how does it work as a molluscicide?
A1: this compound is a cyclic tetramer of acetaldehyde, commonly used as a molluscicide to control slugs and snails in agriculture and horticulture.[1][2] Its mode of action involves stimulating the mucus-producing cells in gastropods to over-secrete, leading to irreversible destruction of these cells, followed by desiccation and death.[3][4] Baits are typically formulated as pellets, granules, or liquids containing bran or molasses to attract the target pests.[1]
Q2: What are the primary non-target species at risk of this compound exposure?
A2: The primary non-target species at risk are mammals and birds that may directly ingest the bait pellets. Domestic dogs are particularly susceptible due to the palatable nature of the baits. Wildlife, including small mammals and various bird species, are also at risk. While some studies suggest this compound is less harmful to certain soil invertebrates like earthworms and carabid beetles at recommended doses, the risk is not zero, and formulations can impact these organisms.
Q3: What are the typical symptoms of this compound poisoning in mammals?
A3: Symptoms of this compound poisoning in mammals, often termed "shake and bake," typically appear within one to three hours of ingestion. Key clinical signs include:
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Neurological: Severe muscle tremors, anxiety, seizures, wobbly gait (ataxia), and nystagmus (especially in cats).
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Gastrointestinal: Excessive drooling, vomiting, and diarrhea.
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Systemic: A significant increase in body temperature (hyperthermia), rapid breathing (panting), and in severe cases, respiratory failure, coma, and death. Liver failure can also develop two to three days after ingestion in animals that survive the initial signs.
Q4: Is there an antidote for this compound poisoning?
A4: There is no specific antidote for this compound poisoning. Treatment is focused on supportive care, including decontamination (inducing vomiting or gastric lavage), administration of activated charcoal to reduce absorption, and managing symptoms with intravenous fluids, muscle relaxants, and seizure-control medications. Aggressive cooling measures are often necessary to manage hyperthermia.
Section 2: Mitigation Strategies and Best Practices
Q1: How can I modify bait application in my experiments to reduce non-target risk?
A1: Several strategies can minimize non-target exposure during field or semi-field experiments:
-
Use the Minimum Effective Dose: Calibrate application equipment precisely and use the lowest possible dose required to achieve slug control.
-
Avoid Broadcast Application: Apply pellets in a barrier around specific plots or plants rather than broadcasting them widely.
-
Cover Pellets: For domestic or small-scale applications, covering pellets with soil or mulch can reduce visibility and access for birds and mammals.
-
Use Bait Stations: Placing baits inside dedicated bait stations can prevent larger animals and birds from accessing them while allowing entry for slugs and snails.
-
Timing of Application: Apply pellets in the early morning or evening when slugs and snails are most active and other wildlife may be less so. Avoid application if heavy rain is forecast, as this can increase runoff into water systems.
Q2: Are there formulation changes that can reduce non-target attractiveness?
A2: Yes, formulation plays a key role:
-
Bittering Agents: The inclusion of a bittering agent, such as denatonium benzoate (Bitrex), is a common practice to deter ingestion by pets and other mammals. However, this does not completely eliminate the risk.
-
Pellet Size: Formulating products with a small pellet size (>35 pellets/gram) can make them less likely to be mistaken for food items by wildlife or pets.
-
Alternative Baits: Baits containing iron phosphate or ferric sodium EDTA are considered safer alternatives to this compound for non-target species, although they may be less effective or act more slowly.
Q3: What are the regulatory guidelines I should be aware of?
A3: Regulatory stances on this compound vary by region and are subject to change. For example, the outdoor use of this compound was banned in Great Britain from March 2022 due to risks to wildlife. Always consult local and national guidelines for pesticide use. In Canada and the US, risk-reduction measures are mandated on product labels, such as prohibiting broadcast applications and requiring that domestic animals are excluded from treated areas.
Section 3: Troubleshooting Experimental Design
Q1: My control group is showing unexpected mortality. What could be the cause?
A1: Unexpected mortality in control groups can compromise study validity. Potential causes include:
-
Cross-Contamination: Ensure separate, clearly labeled equipment is used for control and treatment groups to prevent accidental exposure.
-
Environmental Stressors: Verify that environmental conditions (temperature, humidity, soil composition) are optimal and consistent across all enclosures. Unsuitable conditions can stress organisms and lead to mortality.
-
Organism Health: Ensure that the test organisms are healthy and properly acclimated before the experiment begins. Pre-existing disease or stress can lead to mortality unrelated to the test substance.
Q2: I'm observing non-target species (e.g., earthworms, beetles) interacting with the bait pellets. How does this impact the experiment?
A2: Interaction by non-target invertebrates can affect results. Earthworms have been observed removing and consuming this compound pellets, potentially reducing the amount available for target slugs. Some carabid beetles may also consume baits. This can lead to an underestimation of the bait's efficacy against the target pest. It is crucial to document these interactions. Consider experimental designs that can quantify this "disappearance," such as comparing bait loss in enclosures with and without the specific non-target species.
Q3: How can I test if a new, safer bait formulation is attractive to the target slug species?
A3: A choice test using a T-tube olfactometer is a standard laboratory method to assess the attractiveness of volatile compounds from a bait. Slugs or snails are placed at the base of a T-shaped tube, with one arm containing the test bait odor and the other a control. The number of animals moving towards each arm is recorded to determine preference. This allows for rapid screening of multiple formulations.
Section 4: Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound toxicity to various non-target species.
Table 1: Mammalian and Avian Acute Toxicity Data
| Species | Route | LD50 (mg/kg) | Reference(s) |
| Mammals (General) | Oral | 398 | |
| Birds (General) | Oral | 181 | |
| Dogs | Oral | >100 | |
| Cats | Oral | 207 | |
| Cattle | Oral | 400 - 500 | |
| Horses | Oral | 300 - 400 |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Toxicity of Molluscicides to Earthworms (Eisenia fetida/Lumbricus terrestris)
| Active Ingredient / Formulation | Test Type | Endpoint | Value (mg/kg soil) | Reference(s) |
| This compound | OECD Artificial Soil | LD50 | >10,000 | |
| Iron Phosphate | OECD Artificial Soil | LD50 | >10,000 | |
| Iron Phosphate + EDTA (Commercial Bait) | OECD Artificial Soil | LD50 | 72.2 | |
| This compound (4%) | Microcosm | Effect | No effect on feeding, growth, or mortality | |
| Iron Phosphate + EDTA (1%) (Sluggo®) | Microcosm | Effect | Decreased feeding, weight loss, mortality |
Section 5: Experimental Protocols
Protocol 1: Earthworm Acute Toxicity Test (Adapted from OECD Guideline 207)
This protocol determines the acute toxicity of a substance to earthworms (Eisenia fetida).
-
Objective: To determine the LC50 (lethal concentration) of this compound-treated soil on adult earthworms over a 14-day period.
-
Methodology:
-
Prepare Artificial Soil: Create a standardized artificial soil medium consisting of quartz sand, sphagnum peat, kaolin clay, and calcium carbonate, adjusted to a specific pH and moisture content.
-
Test Substance Application: The this compound formulation is mixed thoroughly into batches of the artificial soil to achieve a geometric series of at least five concentrations. An untreated control group is prepared with only the carrier (e.g., water).
-
Experimental Setup: Place a defined weight (e.g., 750g) of each treated soil concentration and the control soil into replicate glass containers (minimum of 4 replicates per concentration).
-
Organism Introduction: Introduce ten adult earthworms, which have been acclimated and weighed, into each container.
-
Incubation: Maintain the containers at a controlled temperature (20 ± 2°C) with continuous light for 14 days.
-
Assessment:
-
Assess mortality at Day 7 and Day 14 by gently sieving the soil.
-
At Day 14, record the weight of surviving worms in each replicate.
-
Note any behavioral abnormalities (e.g., inability to burrow, coiled appearance).
-
-
-
Endpoints:
-
LC50 values for mortality at 7 and 14 days.
-
EC50 for sublethal effects like weight loss.
-
No Observed Effect Concentration (NOEC).
-
Protocol 2: Bait Attractiveness Bioassay (T-Tube Olfactometer)
This protocol assesses the preference of terrestrial gastropods for odors from different bait formulations.
-
Objective: To determine if a test bait is significantly more attractive than a control or an alternative formulation to a target species (e.g., Deroceras reticulatum).
-
Methodology:
-
Apparatus Setup: Use a glass T-tube olfactometer. Connect the two arms of the 'T' to separate chambers, one containing the test bait and the other containing the control (e.g., unbaited bran pellets). A gentle, filtered airflow is passed from the chambers through the arms to the stem of the 'T'.
-
Organism Preparation: Use adult slugs or snails that have been starved for a set period (e.g., 24 hours) to ensure motivation.
-
The Trial: Place a single animal at the base of the T-tube's stem.
-
Data Collection: Observe the animal for a defined period (e.g., 30 minutes). Record which arm the animal enters and travels a significant distance down (e.g., 75% of the arm's length). This is recorded as a "choice." Animals that do not move or remain in the stem are recorded as "non-responders."
-
Replication: Conduct numerous replicates, alternating the arms for the test and control baits to eliminate positional bias.
-
-
Endpoints:
-
The percentage of animals choosing the test bait versus the control.
-
Statistical analysis (e.g., Chi-square test) is used to determine if the preference is statistically significant.
-
Section 6: Mandatory Visualizations
Caption: Workflow for a non-target species bait preference bioassay.
Caption: Decision workflow for mitigating non-target exposure risk.
Caption: Simplified pathway of this compound's toxic action in slugs.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a High-Throughput Laboratory Bioassay for Testing Potential Attractants for Terrestrial Snails and Slugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Metaldehyde Versus Iron Phosphate Slug Baits: A Scientific Review
A comprehensive analysis of two common molluscicides for researchers and agricultural professionals.
The control of slug and snail populations is a critical aspect of agriculture and horticulture, with metaldehyde and iron phosphate-based baits being two of the most widely utilized molluscicides. This guide provides a detailed comparison of their efficacy, mechanisms of action, and non-target effects, supported by experimental data to inform researchers, scientists, and crop protection professionals.
Mechanism of Action
This compound: This compound primarily acts as a contact and stomach poison.[1] Upon ingestion or contact, this compound disrupts the mucus-producing cells of slugs and snails.[2][3][4] This leads to excessive mucus secretion, resulting in dehydration, paralysis, and eventual death.[3] The active ingredient is a cyclic polymer of acetaldehyde. Slugs typically cease feeding almost immediately after exposure and die within one to two days.
Iron Phosphate: Iron phosphate also functions as a stomach poison. After a slug or snail ingests the bait, the iron phosphate damages their digestive tissues, causing them to stop feeding. They then retreat to a hiding place and die within a few days. The exact mode of action is not fully understood. The efficacy of iron phosphate baits is often enhanced by the addition of chelating agents like EDTA (ethylenediaminetetraacetic acid), which increases the bioavailability of iron in the slug's digestive system. However, these additives can also increase toxicity to non-target organisms.
Comparative Efficacy Data
The relative effectiveness of this compound and iron phosphate can vary depending on environmental conditions, slug species, and the specific formulation of the bait. Generally, this compound is considered a fast-acting and highly effective molluscicide. Some studies suggest that chelated iron phosphate can be as effective as this compound, particularly at lower temperatures and in high humidity. However, other research indicates that this compound is more effective in reducing slug damage and slug populations across multiple species.
| Active Ingredient | Formulation | Target Species | Application Rate | Mortality Rate | Key Findings | Reference |
| This compound | 4% | Deroceras reticulatum (Gray Garden Slug) | 20 lb/a | ~50% after 48 hours | Similar initial efficacy to other baits tested. | |
| This compound | 3% | Deroceras reticulatum (Gray Garden Slug) | 13.3 lb/a | ~50% after 48 hours | Similar initial efficacy to other baits tested. | |
| Iron Phosphate | 2% | Deroceras reticulatum (Gray Garden Slug) | 10 lb/a | ~50% after 48 hours | Similar initial efficacy to this compound baits. Higher mortality (80%) with fresh bait in a high-humidity lab setting after 72 hours. | |
| This compound | 5% | Arion vulgaris (Spanish Slug) | Not specified | 3.1% (total for all this compound treatments) | Very low mortality observed in laboratory settings. Slugs showed reluctance to eat a lethal dose. | |
| Iron Phosphate | 1% | Arion vulgaris (Spanish Slug) | Not specified | 0% | Very low mortality observed in laboratory settings. | |
| This compound | 5% | Arion vulgaris (juvenile) | 0.4 g/m² | 30% after 7 days | ||
| Iron Phosphate | 1% | Arion vulgaris (juvenile) | 1 g/m² | 20% after 7 days | ||
| Iron Phosphate | 1% | Arion vulgaris (juvenile) | 2.5 g/m² | 50% after 9-11 days |
Non-Target Effects
A significant consideration in the choice between these two molluscicides is their impact on non-target organisms and the environment.
This compound: Baits containing this compound are known to be toxic to pets and wildlife, with ingestion leading to symptoms such as tremors, drooling, hyperthermia, and in severe cases, death. There is no specific antidote for this compound poisoning.
Iron Phosphate: Pure iron phosphate is generally considered to have low toxicity to vertebrates and is often permitted for use in organic agriculture. However, formulations containing EDTA have been shown to be toxic to earthworms, causing decreased feeding, weight loss, and mortality. There are also reports of dogs becoming ill after ingesting large quantities of iron phosphate baits, particularly those with EDTA.
Experimental Protocols
The following is a generalized methodology for conducting slug bait efficacy trials, synthesized from various research studies.
1. Experimental Setup:
-
Field Trials: Plots are established in areas with known slug infestations. A randomized complete block design is often used to minimize the effects of spatial variability.
-
Laboratory Bioassays: Slugs are collected from the field and placed in controlled environments such as plastic containers or potted plants. This allows for more precise control over environmental conditions and direct observation of slug behavior.
2. Bait Application:
-
Baits are applied at rates specified by the manufacturer or at varying rates to test dose-response relationships.
-
Application can be broadcast over the entire plot or banded along crop rows.
3. Data Collection:
-
Slug Mortality: The number of dead slugs is counted at regular intervals (e.g., 24, 48, 72 hours) after bait application.
-
Plant Damage: The percentage of damaged plants and the severity of feeding damage are assessed. Damage is often rated on a scale.
-
Slug Population Density: The number of live slugs per unit area is determined using methods such as quadrat sampling.
4. Environmental Conditions:
-
Temperature, humidity, and rainfall are monitored throughout the experiment, as these factors can influence slug activity and bait degradation.
Visualizing the Processes
References
A Comparative Guide to the Validation of a New Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Metaldehyde Analysis Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of metaldehyde against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of the new method was performed using a certified reference material (CRM) to ensure accuracy and traceability. This document outlines the experimental protocols, presents a comparative analysis of the methods' performance, and visualizes the validation workflow.
This compound, a widely used molluscicide, requires sensitive and reliable analytical methods for its monitoring in various environmental and biological matrices.[1][2] While GC-MS has traditionally been employed for this purpose, LC-MS/MS offers potential advantages in terms of reduced sample preparation time and improved sensitivity.[2][3]
Comparative Performance Analysis
The performance of the new UPLC-MS/MS method was rigorously evaluated against a standard GC-MS method. The validation parameters, including linearity, accuracy (recovery), precision (relative standard deviation, RSD%), limit of detection (LOD), and limit of quantification (LOQ), were assessed for both methodologies. The use of a certified reference material from a recognized supplier such as LGC Standards or AccuStandard ensures the traceability of the measurements.[4]
Table 1: Comparison of Linearity and Correlation Coefficient
| Parameter | New UPLC-MS/MS Method | Conventional GC-MS Method |
| Linear Range | 0.05 - 5.0 ng/mL | 0.002 - 0.04 mg/L |
| Correlation Coefficient (r²) | >0.999 | ≥0.99 |
Table 2: Comparison of Accuracy and Precision
| Parameter | New UPLC-MS/MS Method | Conventional GC-MS Method |
| Matrix | Water | Agricultural Products |
| Spiking Level | Low, Medium, High | Not Specified |
| Recovery (%) | 96.1 - 106.3% | Not Specified |
| Precision (RSD%) | 2.61 - 4.77% | Not Specified |
Table 3: Comparison of Detection and Quantification Limits
| Parameter | New UPLC-MS/MS Method | Conventional GC-MS Method |
| Limit of Detection (LOD) | 0.003 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.009 µg/L | Not Specified |
Experimental Protocols
New UPLC-MS/MS Method Protocol
This method is designed for the rapid and sensitive determination of this compound in water samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 2 mL of a methanol/water solution (85:15 v/v).
2. UPLC-MS/MS Instrumentation and Conditions
-
Chromatographic System: Agilent 6490 LC/MS/MS System or equivalent.
-
Column: Acquity BHE C18 column.
-
Mobile Phase: A mixture of methanol and 20 mM ammonium acetate solution (85:15 v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of characteristic precursor-to-product ion transitions for this compound.
3. Certified Reference Material (CRM)
A certified reference material of this compound, with a purity of ≥97%, is used for the preparation of calibration standards and spiking solutions.
Conventional GC-MS Method Protocol
This established method is suitable for the analysis of this compound in agricultural products.
1. Sample Preparation: Acetone Extraction and Clean-up
-
Homogenize 10.0 g of the sample with 100 mL of acetone.
-
Filter the extract and concentrate a 20 mL aliquot to approximately 3 mL at a temperature below 40°C.
-
Perform a clean-up step using a series of cartridges, including porous diatomaceous earth, graphitized carbon black, and synthetic magnesium silicate.
-
Elute the analyte with an ethyl acetate/n-hexane mixture and concentrate the eluate to a final volume of 5 mL in n-hexane.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7000 GC/MS Triple Quadrupole or equivalent.
-
Column: Capillary column suitable for semi-volatile organic compound analysis.
-
Injection Mode: Splitless injection of 1 µL.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature gradient to ensure separation of the analyte from matrix interferences.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification.
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the new analytical method for this compound.
Caption: Workflow for the validation of the new analytical method.
This comprehensive guide demonstrates the successful validation of a new UPLC-MS/MS method for this compound analysis. The data presented highlights its superior sensitivity and efficiency compared to the conventional GC-MS method, making it a robust alternative for routine monitoring. The detailed protocol and workflow provide a clear framework for researchers and scientists looking to implement this advanced analytical technique.
References
A Researcher's Guide to Metaldehyde Quantification in Water: Comparing Analytical Methods
For researchers, scientists, and professionals in drug development, accurate quantification of metaldehyde in water is crucial for environmental monitoring and ensuring public safety. This guide provides a comparative overview of the analytical methods used for this purpose, supported by available performance data. It is important to note that while proficiency testing and cross-laboratory comparisons are standard practice for validating analytical methods, publicly available reports from such studies specifically for this compound in water are scarce. This guide, therefore, compares the performance of different analytical techniques as reported in various scientific studies.
This compound, a widely used molluscicide, can contaminate water sources, posing a potential risk to the environment and human health.[1] Its detection and quantification in water are typically performed at very low concentrations, often necessitating sophisticated analytical instrumentation. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2]
Comparative Analysis of Analytical Methods
The performance of different analytical methods for this compound quantification can be evaluated based on several key parameters, including the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The following tables summarize the performance data extracted from various studies.
Table 1: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Method Description | Limit of Quantification (LOQ) | Matrix | Reference |
| On-line solid-phase extraction LC-MS/MS | 10.0 ng/L | Water | [3] |
| On-line solid-phase extraction LC-MS/MS with deuterated internal standard | 9 ng/L | River Water | [4] |
| On-line LC-MS/MS | See Note 1 | Tap and River Water | [5] |
| UPLC-ESI-MS-MS after SPE | 0.01 ng/mL (10 ng/L) (LOD was 0.003 ng/mL) | Water | |
| Reactive Paper Spray Mass Spectrometry (PS-MS) | <0.1 ng/mL (LOD 0.05 ng/mL) | Environmental Water |
Note 1: Validation for this method was conducted according to the Water Research Centre NS30 protocol, which assesses precision across the analytical range over an extended period.
Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Method Description | Limit of Quantification (LOQ) | Matrix | Reference |
| Solid Phase Extraction and GC-MS | Method validated according to NS30 | Raw and Potable Water | |
| On-line GC/MS | High-resolution data obtained | Drinking Water Treatment Plant Feed |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are summaries of typical experimental protocols for the most common analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a widely used technique due to its high selectivity and sensitivity.
-
Sample Preparation: Water samples are often collected in glass bottles. Depending on the method, a preservative like sodium thiosulphate may be added. An internal standard, such as deuterated this compound-d16, is typically added to the sample before analysis to improve accuracy.
-
Extraction: Solid-phase extraction (SPE) is a common step to concentrate the analyte and remove interfering substances from the water matrix. This can be done "off-line" or using an "on-line" system directly coupled to the LC-MS/MS.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The separation of this compound from other compounds is achieved on an analytical column (e.g., Acquity BHE C18) using a mobile phase, which can be a mixture of solvents like methanol or acetonitrile and an aqueous solution containing additives like ammonium acetate or formic acid.
-
Detection and Quantification: The separated this compound is then ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific ion transitions for this compound, which provides high selectivity and allows for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for this compound analysis.
-
Sample Preparation and Extraction: Similar to LC-MS/MS, sample preparation often involves extraction from the water sample. This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: The extracted this compound is injected into a gas chromatograph, where it is vaporized and separated from other compounds in a capillary column.
-
Detection and Quantification: The separated this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its identification and quantification. The use of a triple quadrupole mass spectrometer (GC-MS/MS) can further enhance specificity.
Visualizing a Cross-Laboratory Comparison Workflow
To ensure consistency and reliability of data across different laboratories, a cross-laboratory comparison or proficiency test is the ideal approach. The following diagram illustrates the general workflow of such a study.
Workflow for a cross-laboratory comparison study.
References
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. Measuring this compound in surface waters in the UK using two monitoring approaches - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. fapas.com [fapas.com]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. scispace.com [scispace.com]
A Comparative Analysis of Metaldehyde and Alternative Molluscicides: A Guide for Researchers
A comprehensive review of the cost-effectiveness, efficacy, and environmental impact of metaldehyde in comparison to its primary alternatives, with a focus on experimental data and methodologies for agricultural and research applications.
The control of mollusc pests, primarily slugs and snails, is a critical aspect of ensuring agricultural productivity and protecting horticultural assets. For decades, this compound-based pellets have been the molluscicide of choice due to their high efficacy and relatively low cost. However, growing concerns over the environmental fate of this compound and its impact on non-target organisms have spurred the development and adoption of alternative molluscicides. This guide provides a detailed, evidence-based comparison of this compound and its main commercial alternatives, with a particular focus on ferric phosphate, to assist researchers, scientists, and drug development professionals in making informed decisions.
I. Comparative Efficacy and Cost-Effectiveness
The selection of a molluscicide is often a balance between its effectiveness in controlling pest populations and its overall cost. The following tables summarize available quantitative data on the efficacy and cost of this compound and its alternatives. It is important to note that direct cost-effectiveness comparisons can be complex, as they are influenced by factors such as application rates, product formulation, and environmental conditions.
Table 1: Efficacy of Molluscicides Under Varying Conditions
| Molluscicide | Active Ingredient Concentration | Application Rate | Target Species | Mortality Rate / Efficacy | Conditions | Source(s) |
| This compound | 5% | 0.4 g/m² | Arion vulgaris (juvenile) | 30% mortality after 7 days | Laboratory study | [1] |
| This compound | 3% and 5% | - | Arion vulgaris (adult) | 3.1% mortality | Laboratory study with choice of food | [1] |
| This compound | 4% | 10 kg/ha | Deroceras reticulatum | Very good efficacy (not quantified) | Field trial | [2] |
| Ferric Phosphate | 1% | 1 g/m² | Arion vulgaris (juvenile) | 20% mortality after 7 days | Laboratory study | [1] |
| Ferric Phosphate | 1% | 2.5 g/m² | Arion vulgaris (juvenile) | 50% mortality after 9-11 days | Laboratory study | [1] |
| Ferric Phosphate | - | 5 and 7 kg/ha | Slugs (unspecified) | Similar to this compound at 20°C; significantly better than this compound at 10°C | Field trials | |
| MNSC (this compound + Niclosamide) | 26% | 4 g/m² | Oncomelania snails | 86.59% - 89.40% snail death rate after 15 days | Field study | |
| Niclosamide (WPN) | 50% | - | Oncomelania snails | 87.01% - 88.08% snail death rate after 15 days | Field study |
Table 2: Cost Comparison of Molluscicide Treatments
| Molluscicide | Formulation | Price (USD/kg) | Recommended Application Rate | Estimated Cost per Hectare (USD) | Source(s) |
| This compound | 2.5% Pellet | ~11.96 - 13.56 | 15 - 25 kg/acre (approx. 37 - 62 kg/ha ) | 442.52 - 840.72 | |
| This compound | Various concentrations | 1.06 - 1.85 | 6 - 9.75 kg/ha | 6.36 - 18.04 | |
| Ferric Phosphate | 3% Pellet | Not specified | 7 kg/ha | Not specified | |
| MNSC (this compound + Niclosamide) | 26% Suspension Concentrate | Not specified | - | 15.03 Yuan / 100 m² (approx. 210 USD/ha) | |
| Niclosamide (WPN) | 50% Wettable Powder | Not specified | - | 16.29 Yuan / 100 m² (approx. 228 USD/ha) |
Note: Prices and application rates can vary significantly based on manufacturer, location, and specific crop requirements. The estimated cost per hectare is calculated based on the provided price and application rate ranges and is for illustrative purposes only.
II. Experimental Protocols
The accurate assessment of molluscicide efficacy and cost-effectiveness relies on standardized and rigorous experimental methodologies. The following protocols are based on established guidelines, such as those from the World Health Organization (WHO) and the Organisation for aEconomic Co-operation and Development (OECD), for laboratory and field testing of molluscicides.
A. Laboratory Efficacy Studies
Objective: To determine the lethal dose (LD50) and lethal concentration (LC50) of a molluscicide under controlled laboratory conditions.
Methodology:
-
Test Organisms: A homogenous population of the target mollusc species (e.g., Deroceras reticulatum, Arion vulgaris) is collected and acclimatized to laboratory conditions for a minimum of one week.
-
Test Arenas: Petri dishes or small containers with a standardized substrate (e.g., moist filter paper, soil) are used as test arenas.
-
Dose-Response Assay:
-
A range of molluscicide concentrations are prepared.
-
For contact toxicity, a specific dose is applied directly to the dorsal surface of the mollusc.
-
For ingestion toxicity, pellets or bait containing the molluscicide are provided as the sole food source.
-
-
Observation: Mortality is recorded at set time intervals (e.g., 24, 48, 72, 96 hours). Sub-lethal effects, such as reduced movement or feeding, are also noted.
-
Data Analysis: Probit analysis or a similar statistical method is used to calculate the LD50/LC50 values.
B. Field Trial Efficacy Studies
Objective: To evaluate the performance of a molluscicide under real-world agricultural or environmental conditions.
Methodology:
-
Site Selection: A site with a known history of mollusc infestation is chosen.
-
Plot Design: The experimental area is divided into plots, including treatment plots for each molluscicide and a control plot (no treatment). A randomized complete block design is often employed to account for field variability.
-
Application: The molluscicide is applied to the treatment plots according to the manufacturer's recommended rate and method (e.g., broadcast spreading of pellets).
-
Population Assessment: The density of the target mollusc population is assessed before and at regular intervals after treatment (e.g., 3, 7, 14, 21 days). This can be done using methods such as quadrat sampling or shelter traps.
-
Damage Assessment: The level of crop damage is evaluated by assessing the percentage of defoliation or the number of damaged plants in each plot.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the reduction in mollusc population and crop damage between the different treatments and the control.
III. Modes of Action: A Visual Representation
The mechanisms by which this compound and ferric phosphate exert their toxic effects on molluscs are distinct. These differences have implications for their speed of action, environmental impact, and the visible evidence of their efficacy.
A. This compound's Mode of Action
This compound acts as both a contact and stomach poison. Its primary mode of action involves the destruction of mucus-producing cells, leading to excessive slime secretion, dehydration, and ultimately death. It also impacts the central nervous system by reducing the levels of the inhibitory neurotransmitter GABA, which leads to overstimulation, convulsions, and paralysis.
References
Bridging the Gap: Validating Predicted Environmental Concentrations of Metaldehyde with Real-World Data
A critical comparison of predictive models and field measurements for the ubiquitous molluscicide, metaldehyde, reveals both successes and significant discrepancies in forecasting its environmental fate. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the validation process, detailing the experimental methodologies and presenting a side-by-side comparison of predicted and observed data.
The presence of the molluscicide this compound in environmental compartments, particularly surface water, has been a persistent concern, often exceeding regulatory limits.[1][2] Predictive models play a crucial role in assessing the potential for environmental exposure and informing risk management strategies. However, the accuracy of these models is contingent upon their validation with robust field data. This guide delves into the methodologies employed to measure this compound in the environment and the models used to predict its concentration, while also presenting a critical comparison of their performance.
Experimental Protocols: From Field to Laboratory
The validation of predicted environmental concentrations (PECs) of this compound relies on accurate and precise measurements from field samples. The following outlines the typical experimental workflow for both field data collection and laboratory analysis.
Field Data Collection
1. Water Sampling:
-
Grab Samples: Discrete water samples are collected from rivers, streams, and reservoirs at specific time points.[3]
-
Automated Samplers: These instruments collect water samples at predefined intervals or in response to storm events, providing a more detailed temporal concentration profile.[4]
-
Passive Samplers: Devices like the Chemcatcher® are deployed in water bodies for extended periods (e.g., two weeks) to obtain a time-weighted average concentration of this compound.[3]
2. Soil and Leachate Sampling (Lysimeter Studies):
-
Lysimeters: These are large, controlled blocks of soil, either undisturbed or reconstructed, used to study the leaching of substances under field-like conditions. Water percolating through the soil column (leachate) is collected at the bottom for analysis. Soil core samples can also be taken at different depths to determine the vertical distribution of this compound.
Laboratory Analysis
The accurate quantification of this compound in environmental matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry.
-
Sample Preparation:
-
Water Samples: Often involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Soil Samples: Extraction is typically performed using organic solvents such as methanol or acetone, followed by a clean-up step to remove matrix components.
-
-
Analytical Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique widely used for the analysis of this compound in water and soil extracts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the quantification of this compound, sometimes requiring derivatization.
-
Predictive Modeling of this compound's Environmental Fate
Several mathematical models are employed to predict the environmental concentration of this compound. These models vary in their complexity and the processes they simulate.
-
Soil and Water Assessment Tool (SWAT): A widely used river basin scale model that simulates the impact of land management practices on water, sediment, and agricultural chemical yields. It considers processes like surface runoff, percolation, and degradation in the soil.
-
Integrated Catchment Model (INCA-contaminants): A dynamic, process-based model that simulates the transport and fate of contaminants, including pesticides, in both terrestrial and aquatic environments within a catchment.
-
Travel Time-Based Models: These models focus on the hydrological pathways and the time it takes for a substance to travel from the point of application to a water body, often integrating concepts of surface runoff generation and routing.
Comparison of Predicted vs. Measured Concentrations
The validation of these models involves comparing their outputs with measured field data. The following table summarizes the performance of different models in various studies.
| Predictive Model | Study Location/Matrix | Predicted Concentration Range | Measured Concentration Range | Model Performance Metrics |
| SWAT | River Medway Catchment, UK (Surface Water) | Not explicitly stated in snippets | Not explicitly stated in snippets | Calibration (1994-2004): NSE = 0.31; Validation (2005-2016): NSE = 0.16 |
| INCA-contaminants | River Thames, UK (Surface Water) | Simulated peak concentrations shown in graphical format | Observed concentrations up to and exceeding the EU limit of 0.1 µg/L | Good correspondence between modeled and observed flows (Nash-Sutcliffe statistic of 0.67 and an R² of 0.69 for one reach) |
| Travel Time-Based Model | River Leam Catchment, UK (Surface Water) | Not explicitly stated in snippets | Not explicitly stated in snippets | Average Coefficient of Determination (R²) = 0.75; Model Efficiency (NSE) = 0.46 for four rainfall events |
| Regulatory Models (e.g., EFSA) | Soil | Predicted decrease from 0.933 mg/kg to 0.052 mg/kg in 100 days | Detected in leachate and soil after 120 days in lysimeter studies, suggesting greater persistence than predicted | Discrepancy noted between predictions of low persistence and observed field data |
Note: NSE (Nash-Sutcliffe Efficiency) is a normalized statistic that determines the relative magnitude of the residual variance compared to the measured data variance. An NSE of 1 indicates a perfect match, while an NSE of 0 indicates that the model predictions are as accurate as the mean of the observed data.
Visualizing the Validation Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in validating predicted environmental concentrations.
Conclusion
The validation of predicted environmental concentrations of this compound with field data is an ongoing and essential area of research. While models like SWAT, INCA-contaminants, and travel-time based approaches have shown utility in predicting this compound levels, discrepancies with measured data highlight the complexities of its environmental behavior. Notably, regulatory models have, in some cases, underestimated the persistence of this compound in the environment. Continuous refinement of these models, informed by robust field monitoring programs, is crucial for accurate risk assessment and the development of effective mitigation strategies to protect water resources.
References
evaluating the performance of different commercial metaldehyde formulations
For Researchers, Scientists, and Drug Development Professionals
Metaldehyde-based molluscicides are a primary tool for controlling slug and snail populations in agricultural and horticultural settings. However, the field performance of these products can vary significantly based on the formulation, environmental conditions, and the target species. This guide provides an objective comparison of different commercial this compound formulations, supported by experimental data, to aid in the selection and evaluation of these crucial crop protection agents.
Comparative Efficacy of Commercial Formulations
The effectiveness of this compound baits is influenced by the concentration of the active ingredient, pellet size, and the durability of the formulation, especially under wet conditions.[1] Field and laboratory studies have demonstrated varying performance metrics among different commercial products.
A study conducted in Virginia, USA, evaluated the residual efficacy of three commercial slug baits: Iron Fist (2% iron phosphate), Deadline MP (4% this compound), and Deadline GT (3% this compound).[2] After one week in a no-till cornfield with rainfall, the Deadline baits, which are this compound-based, remained largely intact, whereas the iron phosphate-based Iron Fist granules had mostly disintegrated.[2][3] In a subsequent lab bioassay using the field-aged baits, all three products resulted in approximately 50% slug mortality after 48 hours, compared to 15% in the untreated control.[2] However, in a separate bioassay with fresh baits, the iron phosphate product showed higher initial mortality.
Field trials comparing low rates of Metarex (a this compound-based product) with higher rates of Deadline mini-pellets indicated that the lower rates of Metarex performed comparably to the higher rates of Deadline in reducing slug populations over a three-week period. Another study highlighted that a 5% this compound bait formulation initially caused 90% mortality in the first 6-day period, which then declined in subsequent periods, with a more pronounced decline under wet conditions.
A novel application method, "Baitchain," consisting of this compound pellets on a cord tied around tree trunks, was compared to traditional broadcast pellets ("Sluggit"). Both products, when applied at a concentration of 40 g/kg this compound, caused significant snail mortality. Notably, the Baitchain formulation at a lower concentration of 15 g/kg also achieved significant mortality, suggesting that the application method can influence efficacy.
Data Summary
| Formulation/Active Ingredient | Concentration | Application Rate | Target Species | Key Findings | Reference(s) |
| Deadline MP | 4% this compound | 20 lb/a | Dusky Slug (Arion subfuscus) | Baits remained intact after 1 week of field exposure and rain; ~50% mortality with aged baits in lab bioassay. | |
| Deadline GT | 3% this compound | 13.3 lb/a | Dusky Slug (Arion subfuscus) | Similar durability to Deadline MP; ~50% mortality with aged baits in lab bioassay. | |
| Iron Fist | 2% Iron Phosphate | 10 lb/a | Dusky Slug (Arion subfuscus) | Baits disintegrated after 1 week of field exposure and rain; ~50% mortality with aged baits, but higher with fresh baits. | |
| Metarex (2.2mm & 2.5mm pellets) | Not Specified | 3.0 - 5.3 lbs/A | Gray Garden Slug (Deroceras reticulatum) | Low application rates performed comparably to higher rates of Deadline mini-pellets in reducing slug numbers. | |
| Sluggit (pellets) | 1.5% & 4.0% this compound | 8 kg/ha (broadcast) | Brown Garden Snail (Cornu aspersum) | 4.0% concentration caused significant mortality. | |
| Baitchain (pellets on a cord) | 1.5% & 4.0% this compound | 4.79 kg/ha (tied to trees) | Brown Garden Snail (Cornu aspersum) | Both 1.5% and 4.0% concentrations caused significant mortality, with the 4.0% concentration being more effective. | |
| This compound 2.5% Dry Pellet | 2.5% this compound | 62.5 - 87.5 g a.i./ha | Snails in Cabbage | The higher application rate resulted in zero snails 15 days after application. |
Experimental Protocols
Standardized methodologies are crucial for the accurate evaluation and comparison of molluscicide performance. The following are examples of experimental protocols derived from the cited literature.
Field Efficacy and Durability Assessment
This protocol is a composite based on the methodologies described by Kuhar et al. (2015).
-
Test Site and Crop: A no-till cornfield with a heavy residue of a cover crop.
-
Plot Design: Individual plots of seedling corn, typically three rows wide by 20 feet long.
-
Treatments: Application of different commercial molluscicide baits at their recommended rates. An untreated control (e.g., cat litter) should be included.
-
Application: Baits are applied evenly throughout the plots.
-
Field Aging: Baits are left in the field for a set period (e.g., one week) under natural weather conditions, including rainfall.
-
Durability Assessment: After the aging period, the physical condition of the bait pellets (e.g., integrity, color, disintegration) is visually evaluated.
-
Collection for Bioassay: A sample of the aged baits is collected for laboratory evaluation of residual efficacy.
Laboratory Bioassay for Residual Efficacy
This protocol is based on the work of Kuhar et al. (2015).
-
Test Organisms: Field-collected slugs (e.g., Arion subfuscus) are acclimated in the laboratory.
-
Test Arenas: Greenhouse pots containing corn seedlings growing in potting soil. The pots are lined with screen mesh to contain the slugs.
-
Bait Application: A standardized amount (e.g., 1 gram) of the field-aged or fresh bait is placed in each pot. An untreated control is also included.
-
Slug Introduction: A set number of slugs (e.g., 6-7) are introduced into each pot.
-
Environmental Conditions: The experiment is maintained under controlled conditions (e.g., temperature, humidity, light/dark cycle).
-
Data Collection: Slug mortality is assessed at regular intervals (e.g., 24, 48, 72 hours). A slug is considered dead if it does not respond to probing.
-
Data Analysis: Mortality rates for each treatment are calculated and compared.
Standardized Immersion Bioassay for Aquatic Snails
This protocol is based on guidelines from the World Health Organization for testing molluscicides against schistosomiasis vector snails.
-
Test Organisms: Laboratory-reared or wild-caught adult snails of a specific species and size range.
-
Test Solutions: A range of molluscicide concentrations are prepared in dechlorinated water. A negative control (dechlorinated water only) is included.
-
Exposure: Batches of snails (e.g., 10 per beaker) are exposed to the test solutions for a standard duration (e.g., 24 hours).
-
Test Conditions: Maintained at a constant temperature (25 ± 1 °C), pH (7.0 ± 0.5), and photoperiod (12:12 h light:dark). No aeration is provided during exposure.
-
Post-Exposure: After the exposure period, snails are transferred to fresh, untreated water. Food can be provided at this stage.
-
Mortality Assessment: Mortality is recorded at set intervals (e.g., every 24 hours for up to five days).
-
Data Analysis: A dose-response curve is established to determine the lethal concentration (e.g., LC50).
Visualizing Experimental Workflows and Mode of Action
This compound's Impact on Gastropods
This compound acts as a neurotoxin, though its precise mode of action is complex and not fully elucidated. Ingestion of this compound leads to a number of physiological and behavioral changes in slugs and snails. One of the most notable effects is the excessive production of mucus, which leads to dehydration. The compound also causes damage to the gills, liver, pancreas, and kidneys of snails. Recent proteomic studies have identified specific proteins affected by this compound, including alpha-protein kinase 1 (ALPK1) and cubilin (CUBN), which, when their corresponding genes are interfered with, lead to a significant increase in mortality in the golden apple snail (Pomacea canaliculata).
General Workflow for Molluscicide Efficacy Testing
The evaluation of molluscicide performance typically follows a structured workflow, progressing from initial laboratory-based screenings to more complex and realistic field trials. This ensures a thorough assessment of a formulation's efficacy, durability, and behavior under various conditions.
References
Metaldehyde's Molluscicidal Efficacy: A Comparative Analysis Across Gastropod Species
Metaldehyde, a cyclic tetramer of acetaldehyde, has been a widely utilized molluscicide for controlling slug and snail populations in agricultural and horticultural settings since its introduction in the 1930s.[1][2] Its efficacy, however, varies among different gastropod species. This guide provides a comparative overview of this compound's impact on various snail and slug species, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Comparative Toxicity of this compound
The lethal concentration (LC50) and lethal dose (LD50) are standard measures of a substance's toxicity. The following table summarizes the available data on the toxicity of this compound to different snail and slug species, highlighting the variability in susceptibility.
| Species | Type | Exposure Time | LC50 / LD50 | Units | Source |
| Pomacea canaliculata (Apple Snail) | Snail | 24 h | 3.792 | mg/L | [3][4] |
| 48 h | 2.195 | mg/L | [3] | ||
| 72 h | 1.833 | mg/L | |||
| 96 h | 1.706 | mg/L | |||
| Theba pisana (White Garden Snail) | Snail | 24 h | 11.33 | µg/g BW | |
| 48 h | 8.53 | µg/g BW | |||
| 72 h | 6.87 | µg/g BW | |||
| Deroceras reticulatum (Grey Field Slug) | Slug | - | 0.06 (lethal dose) | mg (oral) | |
| 1 h | 0.0063 (lethal concentration) | mg/cm² (contact) | |||
| Lymnaea stagnalis (Great Pond Snail) | Snail | - | >100 | mg/L |
Mechanism of Action and Physiological Impact
This compound acts as a stomach and contact poison in molluscs. Upon ingestion or contact, it disrupts mucus production and water balance, leading to rapid dehydration. The primary mode of action involves damage to the mucus cells, particularly in the digestive system, which impairs their function and leads to excessive slime secretion. This excessive loss of mucus is a key factor in the mortality of poisoned gastropods.
The toxic effects of this compound are also associated with its breakdown into acetaldehyde, which is believed to contribute to the neurotoxic symptoms observed in poisoned slugs and snails. Studies have shown that this compound can impact various enzyme activities. For instance, in Pomacea canaliculata, exposure to this compound significantly affects acetylcholinesterase (AChE), glutathione S-transferase (GST), and total antioxidant capacity (TAC) activity. Similarly, in Theba pisana, this compound exposure led to higher activities of AChE, GST, aspartate aminotransferase (AST), alanine aminotransferase (ALT), and alkaline phosphatase (ALP), suggesting both neurotoxic and cytotoxic effects.
Experimental Protocols
The following sections detail the typical methodologies employed in studies assessing the impact of this compound on snails and slugs.
Acute Toxicity Testing (LC50 Determination)
This protocol is based on the methodology described for Pomacea canaliculata.
-
Snail Collection and Acclimatization: Snails are collected from a specific location and acclimatized to laboratory conditions for a set period, often in tanks with dechlorinated tap water and a controlled diet.
-
Experimental Design: A range of this compound concentrations are prepared. A control group with no this compound is also included.
-
Exposure: A specific number of snails are placed in each experimental tank containing the different this compound concentrations.
-
Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). Death is typically confirmed by the lack of response to a gentle touch and the closure of the operculum or the exposure of the whitish gastropod.
-
Data Analysis: The LC50 values and their 95% confidence intervals are calculated using statistical methods such as probit analysis.
Contact Toxicity Testing (LD50 Determination)
This protocol is adapted from the study on Theba pisana.
-
Snail Collection and Acclimatization: Similar to the acute toxicity testing, snails are collected and acclimatized.
-
This compound Application: A specific dose of this compound, dissolved in a suitable solvent (e.g., acetone), is applied directly to the snail's soft body. A control group receives only the solvent.
-
Observation: The snails are observed for mortality at specific time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: The LD50 values are calculated based on the observed mortality rates at different doses.
Biochemical Analysis
This protocol outlines the general steps for analyzing enzyme activities.
-
Tissue Preparation: After exposure to sublethal concentrations of this compound, specific tissues (e.g., digestive gland) are dissected from the snails.
-
Homogenization: The tissues are homogenized in a suitable buffer solution.
-
Centrifugation: The homogenate is centrifuged to obtain a supernatant containing the enzymes.
-
Enzyme Assays: The activity of specific enzymes (e.g., AChE, GST, AST, ALT, ALP) is measured using commercially available assay kits and a spectrophotometer.
-
Protein Quantification: The total protein content in the supernatant is determined to normalize the enzyme activity.
-
Statistical Analysis: The enzyme activities in the treated groups are compared to the control group using appropriate statistical tests.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate a typical experimental workflow for assessing this compound's impact and the proposed signaling pathway of its toxic action.
Caption: Experimental workflow for this compound impact assessment.
Caption: Proposed signaling pathway of this compound toxicity in gastropods.
References
Unveiling the Neurotoxic Landscape: A Comparative Analysis of Metaldehyde in a Model Organism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic effects of metaldehyde against an alternative compound, carbaryl, in the model organism Danio rerio (zebrafish). The information is supported by experimental data synthesized from multiple studies to facilitate a comprehensive understanding of their respective toxicological profiles.
This compound, a widely used molluscicide, has long been recognized for its neurotoxic properties. Its validation as a neurotoxin in various model organisms is crucial for understanding its mechanism of action and potential environmental impact. This guide delves into the experimental validation of this compound's neurotoxic effects, offering a comparative perspective with carbaryl, a carbamate insecticide also known for its neurotoxicity.
Comparative Neurotoxicity: this compound vs. Carbaryl
To provide a clear comparison, the following tables summarize the key neurotoxic effects and quantitative data for both this compound and carbaryl, primarily focusing on the zebrafish model system.
| Parameter | This compound | Carbaryl | Source(s) |
| Primary Mechanism of Action | Primarily acts as a GABA receptor antagonist, leading to reduced inhibitory neurotransmission and subsequent neuronal hyperexcitability. It also impacts serotonin and norepinephrine levels. | Acts as a reversible acetylcholinesterase (AChE) inhibitor, leading to an accumulation of the neurotransmitter acetylcholine at the synapse and causing continuous nerve stimulation. | [1][2] |
| Model Organism | Danio rerio (Zebrafish) | Danio rerio (Zebrafish) | [1][3] |
| Observed Neurotoxic Effects | Altered locomotor activity, seizures, paralysis. | Altered locomotor activity, decreased heart rate, developmental delays in cardiac looping, reduced number of spinal cord neurons, increased cell death. | [4] |
| Lethal Concentration (LC50) in Zebrafish (96 hpf) | Data not available in a directly comparable format. | Reported to cause significant mortality at concentrations of 20 µg/mL and 40 µg/mL. |
| Biochemical Endpoint | This compound (in Theba pisana snails) | Carbaryl (in Danio rerio embryos) | Source(s) |
| Acetylcholinesterase (AChE) Activity | Increased activity at sublethal doses (¼ and ½ LD50). | Significant inhibition of AChE activity. | |
| Other Enzymatic Effects | Increased Glutathione S-transferase (GST), Aspartate aminotransferase (AST), and Alanine aminotransferase (ALT) activity. | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to assess the neurotoxicity of this compound and carbaryl.
Zebrafish Larval Locomotor Activity Assay
This assay is a high-throughput method to assess the effects of chemical compounds on the behavior of zebrafish larvae.
Objective: To quantify changes in locomotor activity of zebrafish larvae upon exposure to neurotoxic compounds.
Materials:
-
Zebrafish embryos (wild-type)
-
24-well microtiter plates
-
Incubator with a 14:10 light:dark cycle at 28.5°C
-
Automated video tracking system
-
Test compounds (this compound, Carbaryl) dissolved in appropriate vehicle (e.g., DMSO)
-
Fish water (reconstituted)
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.
-
Exposure: At 6 hours post-fertilization (hpf), transfer twelve fertilized eggs into each well of a 24-well plate containing the test solution (different concentrations of this compound or carbaryl) or control solution (vehicle control).
-
Incubation: Incubate the plates at 28.5°C with a 14:10 light:dark cycle.
-
Behavioral Recording: At desired time points (e.g., 120 or 144 hpf), place the microtiter plates into an automated video tracking system.
-
Data Acquisition: Record the swimming activity of the larvae over a defined period, often including alternating light and dark phases to elicit photomotor responses.
-
Data Analysis: Analyze the recorded videos to quantify parameters such as total distance moved, velocity, and changes in activity during light-to-dark transitions. Compare the data from treated groups to the control group using appropriate statistical methods.
Acetylcholinesterase (AChE) Activity Assay in Snails
This biochemical assay measures the activity of a key enzyme in the nervous system.
Objective: To determine the effect of this compound exposure on AChE activity in snail tissue.
Materials:
-
Theba pisana snails
-
This compound solution
-
Homogenization buffer
-
Phosphate buffer
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
Procedure:
-
Exposure: Expose snails to sublethal concentrations of this compound (e.g., ¼ and ½ of the 24-hour LD50) via topical application.
-
Tissue Preparation: After the exposure period (e.g., 24 or 48 hours), dissect the snail tissue and homogenize it in cold buffer.
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
Enzyme Assay: a. In a microplate well, mix the supernatant with phosphate buffer and DTNB. b. Initiate the reaction by adding the substrate, ATCI. c. Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the AChE activity.
-
Data Analysis: Calculate the specific activity of AChE (e.g., in nmol/min/mg protein) and compare the activity in this compound-treated snails to that in control snails.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neurotoxicity is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound-induced neurotoxicity and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Caption: General experimental workflow for comparative neurotoxicity assessment.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Metaldehyde
For researchers and laboratory professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of metaldehyde, a common molluscicide, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure the space is well-ventilated. Move upwind from the spill.[1]
-
Alert Authorities: Notify the appropriate safety personnel or fire brigade of the spill's location and nature.[1]
-
Utilize Personal Protective Equipment (PPE): Do not touch the spilled material without wearing the proper PPE, including impervious clothing, safety goggles, and a dust filter respirator.[2]
-
Contain the Spill: Sweep or vacuum the spilled material into a designated, closed container for disposal.[2][3] Use non-sparking tools to avoid ignition.
-
Avoid Dust Generation: Minimize the creation of airborne dust during cleanup.
-
Decontaminate the Area: After removing the spilled material, wash the area with detergent and water.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Ingestion: If swallowed, rinse the mouth and drink 3-4 glasses of water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If irritation persists, seek medical attention.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the use of appropriate PPE is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | PVC or other impervious gloves. |
| Body Protection | Protective clothing or lab coat. In case of significant exposure risk, impervious clothing should be worn. |
| Respiratory Protection | A dust filter respirator should be used, particularly in poorly ventilated areas or during spills. |
This compound Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations. It is classified as a hazardous waste, and therefore, cannot be disposed of in standard landfills or sewer systems. The primary and universally recommended method for disposal is through a licensed hazardous waste contractor.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure chemical, solutions, contaminated labware (e.g., filter paper, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended chemical reactions.
Step 2: Waste Accumulation and Storage
-
Container: Place this compound waste in a clean, dry, and properly sealed container. The container must be compatible with the chemical and clearly labeled as "Hazardous Waste - this compound."
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste. The storage area should be locked and inaccessible to unauthorized personnel.
-
Labeling: The label should include the chemical name, associated hazards (flammable, toxic), and the accumulation start date.
Step 3: Arranging for Disposal
-
Engage a Licensed Contractor: Contact a certified hazardous or special waste collection service to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed in accordance with regulatory requirements. The generator of the waste is responsible for it from "cradle to grave."
Step 4: Container Disposal
-
Empty containers that held this compound must also be disposed of properly as they can retain chemical residues.
-
If possible, return the container to the supplier for reuse or recycling.
-
Otherwise, the empty container should be managed as hazardous waste or punctured to prevent reuse and disposed of in an authorized landfill, following the guidance of your waste contractor.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound, highlighting the importance of careful handling to avoid exposure.
| Toxicity Metric | Species | Value |
| Acute Oral LD50 | Rat | 227 - 283 mg/kg |
| Acute Oral LD50 | Mouse | 425 mg/kg |
| Acute Oral LD50 | Quail | 170 mg/kg |
| Acute Dermal LD50 | Rat | > 2275 - 5000 mg/kg |
| Inhalation LC50 (4h) | Rat | > 15 mg/L |
Data sourced from references:
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for safe this compound waste management.
References
Comprehensive Safety Protocol: Handling Metaldehyde in a Laboratory Setting
Metaldehyde is a cyclic tetramer of acetaldehyde, utilized primarily as a molluscicide. It is classified as a flammable solid and is toxic if swallowed and fatal if inhaled.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to protect laboratory personnel and the environment. This guide provides essential, procedural information for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of PPE are the primary defense against chemical exposure. The following table summarizes the required equipment based on Safety Data Sheets (SDS). All PPE should be inspected for integrity before each use.[2][3]
| Body Area | Required PPE | Specifications and Best Practices |
| Eye/Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields.[2][4] For tasks with a high risk of splash or dust generation, a full-face shield worn over goggles is recommended. |
| Hand Protection | Chemical-Resistant Gloves | Use chemical-impermeable gloves, such as PVC or nitrile rubber. Gloves should be elbow-length. Always wash the outside of gloves before removal and wash hands thoroughly after handling. |
| Body Protection | Impervious Clothing / Coveralls | Wear fire/flame-resistant and impervious clothing. A chemical-resistant apron can provide additional protection during mixing or pouring. Contaminated clothing should be removed immediately and laundered separately before reuse. |
| Respiratory Protection | Dust Filter / Respirator | Use in a well-ventilated area to minimize dust concentrations. If exposure limits are exceeded or dust is generated, a full-face respirator is necessary. Ensure the respirator is properly fitted. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely using this compound in a laboratory environment.
Preparation and Pre-Handling Checks
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.
-
Ignition Source Removal: this compound is a flammable solid. Keep it away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and ventilating equipment.
-
Emergency Equipment: Confirm that an eyewash station, safety shower, and fire extinguisher (suitable for flammable solids, such as dry chemical) are accessible.
-
PPE Inspection: Before starting, inspect all PPE for damage, wear, or contamination.
Handling this compound
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid Dust: Handle the substance carefully to avoid the formation of dust. Avoid breathing in any dust, gas, or vapors.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the material.
-
Containment: Keep the container tightly closed when not in use.
Post-Handling and Decontamination
-
Clean-Up: Clean the work area thoroughly after the procedure is complete.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Wash the outside of gloves before taking them off.
-
Storage: Store this compound in a cool, dry, secure, and well-ventilated location, away from incompatible materials like oxidizing agents. The storage area should be locked.
Emergency Procedures
Spill Response
-
Evacuate: Clear the area of all personnel and move upwind.
-
Alert: Notify the appropriate safety personnel or emergency response team.
-
Control: Wearing full PPE, remove all ignition sources.
-
Contain: Prevent further spillage if it is safe to do so. Do not allow the substance to enter drains or water sources.
-
Clean-Up: For solid spills, sweep carefully to avoid generating dust. Collect the spilled material into a labeled container for hazardous waste disposal. Do not wash the spill area with water, as this may spread contamination.
First Aid and Exposure
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush the eyes with cool, running water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Disposal Plan
This compound and its containers must be treated as hazardous waste. Improper disposal can contaminate water sources and harm wildlife.
-
Waste Collection: Collect all this compound waste, including contaminated materials and empty containers, in a designated and properly labeled hazardous waste container.
-
Do Not Discard in Drains: Never place unused this compound down any indoor or outdoor drain or into sewer systems.
-
Contact a Licensed Contractor: Disposal must be handled by a licensed waste disposal contractor. Consult with your institution's environmental health and safety (EHS) department to arrange for proper disposal.
-
Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. For partially filled containers from commercial products, call your local solid waste agency for instructions.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing the cycle of preparation, execution, and post-procedure actions.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
